4-Ethyl-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMEHXIUFCIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176725 | |
| Record name | 4-Ethyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-73-0 | |
| Record name | 4-Ethyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z98H442K3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-2-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Ethyl-2-methylphenol chemical properties and structure
An In-depth Technical Guide to 4-Ethyl-2-methylphenol: Chemical Properties and Structure
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 2219-73-0), a significant alkyl-substituted phenol. The document delves into its chemical identity, structural properties, physicochemical characteristics, synthesis and purification methodologies, spectroscopic profile, key applications, and safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.
Introduction
This compound, also known as 4-ethyl-o-cresol, is an organic compound classified as an ortho-cresol, which is a derivative of phenol.[1][2] Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group at the ortho position, and an ethyl group at the para position relative to the hydroxyl group.[3] This compound is found naturally in certain foods, such as coffee, and contributes to the flavor profile of some products.[1][4] It has garnered interest in various industrial and scientific fields, including agrochemicals and food science, due to its specific chemical properties and biological activities.[3]
Chemical Identity and Structure
A clear understanding of the chemical identity and structure of this compound is fundamental for its application and study.
Synonyms:
Key Identifiers:
-
CAS Number: 2219-73-0[6]
-
Molecular Formula: C₉H₁₂O[5]
-
IUPAC Name: this compound[5]
-
InChI: InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3[5][6]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, and for predicting its behavior in various systems.
| Property | Value | Source(s) |
| Melting Point | 15 °C (lit.) | [3] |
| Boiling Point | 223 - 236 °C (lit.) | [3][4] |
| Density | 1.063 g/mL at 25°C | [3] |
| Water Solubility | 745.7 mg/L @ 25 °C (est.) | [4][7] |
| logP (Octanol/Water) | 2.263 - 3.006 (est.) | [3][4] |
| Vapor Pressure | 0.066 mmHg @ 25 °C (est.) | [4] |
| Flash Point | 98.1 °C (est.) | [4][7] |
| pKa (Strongest Acidic) | 10.68 (Predicted) | [1] |
| Refractive Index | 1.533 | [7] |
Synthesis and Purification
Industrial Synthesis: Friedel-Crafts Alkylation
The primary industrial synthesis route for this compound is the Friedel-Crafts alkylation of o-cresol using an ethylating agent. This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring of o-cresol. The choice of catalyst (typically a Lewis acid like AlCl₃) and reaction conditions (temperature, pressure, solvent) are critical to optimize the yield and selectivity of the para-substituted product over other isomers.
Novel Purification via Calcium Ion Coordination
A recently developed purification method offers a highly efficient way to obtain high-purity this compound.[3] This process leverages the principles of coordination chemistry:
-
Neutralization: The crude product mixture is treated with calcium hydroxide (Ca(OH)₂), which reacts with the phenolic hydroxyl group to form a calcium phenolate intermediate.[3]
-
Coordination: Four molecules of the this compound phenolate sequentially coordinate with a single Ca²⁺ ion.[3] This selective coordination isolates the desired product from impurities.
-
Thermal Decomposition: The resulting complex is heated to between 170–200°C. This thermal treatment decomposes the complex, releasing the this compound in a highly purified form (>99.6% purity).[3]
This method is advantageous as it minimizes the formation of byproducts and is scalable for industrial production.[3]
Caption: Synthesis and Purification Workflow.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 136.[5][8] A prominent peak is observed at m/z 121, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.[5] Other significant fragments can be seen at m/z 77 and 39.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available for this compound, which is crucial for confirming the carbon skeleton and the substitution pattern on the benzene ring.[5][9] ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.
-
Raman Spectroscopy: Raman spectral data for this compound is also available and can provide complementary information to IR spectroscopy regarding molecular vibrations.[5][9]
Applications
This compound has demonstrated utility in several specialized applications.
-
Agrochemicals: It exhibits potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a significant parasite affecting cattle.[3] In comparative assays, it was found to be more effective than similar compounds, with a 75% repellency dose (RD₇₅) of 0.089 mg.[3] Research suggests that modifying the alkyl chain length at the para position can further enhance its efficacy as a repellent.[3]
-
Food and Flavoring: This compound is a component of smoke flavorings, where it imparts spicy, clove-like aromatic notes.[3] It is also found naturally in various foods and beverages, including red wines, soy sauce, and coffee, contributing to their complex flavor profiles.[1][3]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Hazard Statements:
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.
Conclusion
This compound is a versatile phenolic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via Friedel-Crafts alkylation and subsequent purification through an innovative calcium coordination method allows for the production of a high-purity product. The compound's applications as an agrochemical repellent and a food flavoring agent highlight its practical importance. A thorough understanding of its spectroscopic profile and adherence to safety guidelines are essential for its effective and safe use in research and industrial settings.
References
- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 2. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 3. This compound (2219-73-0) for sale [vulcanchem.com]
- 4. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
4-Ethyl-2-methylphenol CAS number 2219-73-0
An In-Depth Technical Guide to 4-Ethyl-2-methylphenol (CAS: 2219-73-0): Properties, Synthesis, Analysis, and Applications
Introduction
This compound, CAS number 2219-73-0, is an alkyl-substituted phenolic compound belonging to the ortho-cresol family.[1] Structurally, it consists of a phenol ring with a methyl group at the ortho position and an ethyl group at the para position relative to the hydroxyl group.[1] This compound, also known as 4-ethyl-o-cresol, is a liquid at room temperature and finds utility across various scientific and industrial domains, including agrochemicals and food science.[1][2] Its presence has been detected in foods such as coffee, making it a potential biomarker for consumption.[3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, advanced synthesis and purification methodologies, analytical characterization techniques, and current applications, with a focus on its biological relevance and safety considerations.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational for any experimental design, from synthesis to biological screening.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 2219-73-0 | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Ethyl-o-cresol, 2-Methyl-4-ethylphenol | [4][6] |
| Molecular Formula | C₉H₁₂O | [1][5] |
| Molecular Weight | 136.19 g/mol | [1][5] |
| SMILES | CCC1=CC(=C(C=C1)O)C | [1][4] |
| InChIKey | QDQMEHXIUFCIGR-UHFFFAOYSA-N |[1][4] |
The physicochemical properties of this compound dictate its behavior in various solvents and biological systems, influencing its solubility, membrane permeability, and interaction with other molecules.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Melting Point | <15 | °C | [1][7] |
| Boiling Point | 223 - 236 | °C | [1][8] |
| Density | ~1.063 | g/mL (at 25°C) | [1] |
| logP (Octanol/Water) | 2.26 - 3.01 | [1][6][8] | |
| Water Solubility | 745.7 (estimated) | mg/L (at 25°C) | [7][8] |
| Vapor Pressure | 0.01 - 0.066 | mmHg (at 25°C) | [1][8] |
| Flash Point | 98.1 - 98.3 | °C |[7][8] |
Synthesis and Purification
Industrial Synthesis
The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of o-cresol using an appropriate ethylating agent.[1] This electrophilic aromatic substitution reaction targets the para position due to the ortho-para directing nature of the hydroxyl and methyl groups, although control of reaction conditions is crucial to minimize the formation of other isomers and poly-alkylated byproducts.
Advanced Purification via Calcium Ion Coordination
A novel, high-purity purification method has been developed that leverages the specific chemical interactions between this compound and calcium ions.[1] This technique is particularly effective for industrial-scale purification, yielding purities greater than 99.6%.[1]
The causality behind this process is rooted in the acidity of the phenolic proton. The reaction with a base, calcium hydroxide, forms a calcium phenolate intermediate.[1] Subsequently, the specific geometry and electron distribution of the molecule allow for the sequential coordination of four phenol molecules to a single Ca²⁺ ion.[1][9] This coordination complex has different physical properties (e.g., solubility) than the parent compound and impurities, allowing for its separation. The final, high-purity product is then liberated by controlled thermal decomposition of the complex.[1]
Caption: Workflow for the high-purity isolation of this compound.
Experimental Protocol: Purification via Calcium Ion Coordination
This protocol is a generalized representation based on the described mechanism.[1][9]
-
Neutralization: The crude reaction mixture containing this compound is treated with a stoichiometric amount of calcium hydroxide (Ca(OH)₂). The reaction is typically performed in a suitable solvent system that facilitates the interaction.
-
Coordination: The mixture is stirred under controlled temperature to promote the formation of the calcium phenolate intermediate and the subsequent coordination of additional this compound molecules. The goal is to achieve a 4:1 phenol-to-calcium ratio in the resulting complex.[9]
-
Isolation: The formed solid complex is isolated from the reaction mixture, which contains impurities and unreacted starting materials, by physical means such as filtration.
-
Washing: The isolated complex is washed with a nonpolar solvent to remove any adsorbed organic impurities.
-
Thermal Decomposition: The purified complex is heated in a reaction vessel to a temperature range of 170–200°C.[1] This provides the energy needed to break the coordinate bonds, releasing the this compound as a vapor, which can be collected via distillation.
-
Collection: The distilled, high-purity this compound is condensed and collected. Purity is confirmed using analytical techniques such as GC-MS.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and quantity of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to elucidate its molecular structure, while chromatographic methods are employed for separation and quantification.[1][4][10]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compound and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and enabling precise quantification.
Caption: A typical workflow for the analysis of this compound by GC-MS.
Experimental Protocol: General GC-MS Analysis
This protocol provides a standard starting point for the quantitative analysis of this compound.[11] Instrument parameters must be optimized for the specific system in use.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the experimental sample in the same solvent used for the standards to an expected concentration within the calibration range.
-
GC-MS Instrumentation:
-
Injector: Split/splitless injector, set to 250°C.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
MS Acquisition: Scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. Key ions for this compound are the molecular ion at m/z 136 and the major fragment ion at m/z 121.[4]
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Data Processing: Integrate the peak area corresponding to this compound in each chromatogram. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Applications and Biological Relevance
Agrochemicals
This compound demonstrates potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a significant parasite affecting cattle.[1] In laboratory assays, it showed a 75% repellency dose (RD₇₅) of 0.089 mg, indicating its potential as an active ingredient in novel, targeted pest control formulations.[1]
Flavor Industry and as a Biomarker
This compound is naturally present in certain foods and beverages, notably coffee.[1][3] Its detection can serve as a potential biomarker for the consumption of these products.[3] However, some industry guides do not recommend it for direct use as a flavor or fragrance ingredient.[8]
Relevance in Drug Discovery and Development
Substituted phenols are a cornerstone of medicinal chemistry. The phenolic hydroxyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. While this compound itself is not a drug, its scaffold is highly relevant. Structurally similar compounds are used as vital intermediates in pharmaceutical synthesis.[12] For example, the related compound 4-ethyl-2-methoxyphenol is recognized for its antioxidant and anticancer properties and is used as an intermediate.[13]
The ethyl and methyl groups on the phenol ring of this compound modify its properties compared to unsubstituted phenol. They increase its lipophilicity (as indicated by the logP value), which can enhance membrane permeability and access to intracellular targets. This makes it and similar alkylphenols valuable starting points or fragments for the development of new therapeutic agents.
Caption: Influence of alkyl substituents on the properties of a phenolic core.
Safety and Toxicology
Safe handling of this compound is critical due to its hazardous properties. Adherence to established safety protocols is mandatory in any research or industrial setting.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[2][4]
Table 3: GHS Hazard Information for this compound
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
|
| Danger | H302: Harmful if swallowed[4][7] H315: Causes skin irritation[2][4] H318: Causes serious eye damage[2][4] H335: May cause respiratory irritation[2][4] |
Handling and Personal Protective Equipment (PPE)
Given its hazard profile, strict safety measures should be followed:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[14]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Toxicological Summary
The primary toxicological concerns are acute oral toxicity, and severe irritation to skin, eyes, and the respiratory system.[2][4] There is limited information available regarding chronic effects, such as reproductive or developmental toxicity.[14] All exposure should be minimized until more comprehensive toxicological data is available.
Conclusion
This compound is a well-characterized ortho-cresol derivative with established physicochemical properties and defined applications, particularly in the agrochemical sector. Advances in purification, such as the calcium ion coordination method, enable its production at very high purity, which is essential for specialized applications. Its structural features—a substituted phenolic ring—make it a molecule of interest for medicinal chemistry and drug discovery research, serving as a potential building block for more complex therapeutic agents. As with any reactive chemical, its hazardous nature necessitates strict adherence to safety protocols during handling and use.
References
- 1. This compound (2219-73-0) for sale [vulcanchem.com]
- 2. This compound | 2219-73-0 [sigmaaldrich.com]
- 3. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 4. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 6. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. echemi.com [echemi.com]
- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Ethylphenol | CAS 123-07-9 Pharma Intermediate India [punagri.com]
- 13. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Ethyl-2-methylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Ethyl-2-methylphenol (4E2MP), a substituted phenol of significant interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular determinants of 4E2MP's solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, field-proven protocol for its empirical determination.
Executive Summary: Understanding the Solubility Profile of this compound
This compound (CAS No. 2219-73-0) is an aromatic organic compound with a molecular formula of C9H12O.[1][2] Its structure, featuring a hydroxyl-substituted benzene ring with both a methyl and an ethyl group, dictates a nuanced solubility profile. The phenolic hydroxyl group imparts a degree of polarity and the capacity for hydrogen bonding, while the aromatic ring and alkyl substituents contribute to its nonpolar character. This duality governs its miscibility and solubility in a wide array of organic solvents. This guide will elucidate these relationships, providing a foundational understanding for its application in synthesis, formulation, and purification processes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount to predicting its solubility. These properties provide the basis for understanding the intermolecular forces at play between the solute (4E2MP) and various solvents.
| Property | Value | Source |
| Molecular Formula | C9H12O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 223-236 °C (estimated) | [5][6] |
| Melting Point | < 15 °C | [6][7] |
| logP (Octanol/Water Partition Coefficient) | 2.26 - 3.01 (estimated) | [3][5] |
| Water Solubility | ~745.7 mg/L at 25 °C (estimated) | [5][7] |
The relatively high logP value indicates a preference for nonpolar environments over aqueous ones, suggesting that this compound will generally exhibit better solubility in organic solvents than in water.[3][5] The hydroxyl group, however, allows for hydrogen bonding, which is a key factor in its solubility in polar protic and aprotic solvents.[8][9]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.
Role of Intermolecular Forces
The key intermolecular forces influencing the solubility of this compound are:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are expected to be effective at solvating 4E2MP.
-
Dipole-Dipole Interactions: The polar C-O bond in the hydroxyl group creates a molecular dipole, allowing for favorable interactions with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic ring and alkyl groups contribute to van der Waals interactions. These forces are significant in nonpolar solvents.
References
- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 3. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 5. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 6. This compound (2219-73-0) for sale [vulcanchem.com]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
Natural occurrence of 4-Ethyl-2-methylphenol in plants
An In-Depth Technical Guide to the Natural Occurrence of 4-Ethyl-2-methylphenol in Plants
Abstract
This technical guide provides a comprehensive overview of this compound, a naturally occurring phenolic compound found in the plant kingdom. It delves into the known botanical sources, explores the generalized biosynthetic pathways of plant phenols, and discusses the significant ecological roles this molecule plays, particularly as a semiochemical in plant defense mechanisms. This document further presents a detailed examination of the modern analytical methodologies required for the extraction, identification, and quantification of this compound from complex plant matrices. A step-by-step experimental protocol is provided for practical application, alongside a discussion of its potential applications in agriculture and drug development. This guide is intended for researchers, scientists, and professionals in natural product chemistry and drug discovery, aiming to consolidate the current knowledge and provide a framework for future investigation.
Introduction: The Context of Plant Phenolic Compounds
Plants produce a vast and diverse arsenal of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites mediate the plant's interactions with its environment.[1] Phenolic compounds are a major class of secondary metabolites, characterized by an aromatic ring bearing at least one hydroxyl group.[2][3] They are synthesized by plants in response to various ecological pressures, including pathogen and insect attacks, UV radiation, and physical wounding.[2][3]
Within this extensive class of molecules is this compound (IUPAC name: this compound), a volatile organic compound belonging to the ortho-cresol subgroup.[4][5] Its structure consists of a phenol ring substituted with a methyl group at position 2 and an ethyl group at position 4. As a naturally occurring phenol, its presence in plants suggests specific physiological and ecological functions that are of significant interest to researchers in fields ranging from chemical ecology to pharmaceutical sciences.
Chemical Properties of this compound:
-
Molecular Formula: C₉H₁₂O[6]
-
Molecular Weight: 136.19 g/mol [6]
-
Appearance: Colorless to yellow liquid[7]
Natural Distribution in the Plant Kingdom
The documented occurrence of this compound in plants is specific and not widespread, suggesting a specialized role. The primary and most consistently cited botanical source is the genus Coffea.
-
Coffea Species: this compound has been identified as a constituent of coffee.[8] It has been detected in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee varieties, although it has not been quantified in these sources.[4][5] Its presence likely contributes to the complex aroma profile of coffee.
-
Verbenaceae Family: One source notes that this compound can be found in the Verbenaceae family of plants.[7] However, specific species within this family that produce the compound are not detailed, indicating a need for further research to validate and expand upon this finding.
It is crucial to note that while some literature mentions its association with "rhipicephalus families of plants," this is an error, as Rhipicephalus is a genus of ticks, not plants.[7] This highlights the importance of careful source validation in natural product research.
| Plant Source | Family | Part(s) | Reference(s) |
| Coffea arabica (Arabica Coffee) | Rubiaceae | Beans | [4] |
| Coffea canephora (Robusta Coffee) | Rubiaceae | Beans | [4] |
| Unspecified Species | Verbenaceae | Not Specified | [7] |
Biosynthesis of Alkylphenols in Plants
The specific enzymatic steps leading to this compound have not been fully elucidated. However, its formation can be understood within the well-established general pathway for phenolic compound biosynthesis in plants.[1]
The biosynthesis of most plant phenols originates from the Shikimate Pathway , which produces the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The subsequent Phenylpropanoid Pathway is the central route to a vast array of phenolic compounds. This pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[1]
From this C6-C3 backbone, a series of enzymatic modifications—including hydroxylations, methylations, and side-chain alterations—can occur to generate the diversity of phenolic structures. The formation of this compound would require specific enzymes to catalyze the addition of methyl and ethyl groups to a phenolic precursor and the shortening of the propyl side chain. The exact sequence and substrate specificity of these hypothetical enzymes remain a subject for future investigation.
Caption: Generalized biosynthetic pathway of plant phenols leading to this compound.
Ecological Significance and Biological Activity
Phenolic compounds are rarely inert; they are active participants in the ecological theater. This compound and its structural relatives function as crucial signaling molecules and defense compounds.
-
Role as a Semiochemical: Semiochemicals are signaling molecules that carry information between living organisms, causing a change in behavior.[9] this compound can act as an allelochemical , a type of semiochemical that facilitates communication between different species.[10][11]
-
Allomonal Activity: An allomone benefits the emitter. This compound has been shown to inhibit the population growth of certain tick species, suggesting a defensive, allomonal role.[7] This indicates the compound may protect the plant against herbivores.
-
Kairomonal Activity: A kairomone benefits the receiver. While not directly documented for this compound, many plant volatiles act as kairomones, attracting natural enemies of herbivores, a key strategy in plant defense.[9][12]
-
-
Antimicrobial and Antifungal Activity: The broader class of alkylphenols is known for potent antimicrobial properties. The related compound, 4-ethylphenol, is produced by disease-resistant soybean plants in response to infection by the oomycete Phytophthora sojae.[13] This volatile organic compound (VOC) was found to inhibit the growth of several plant pathogens by disrupting the pathogen's cell membrane, suggesting it could be an eco-friendly biological control agent.[13] It is highly probable that this compound possesses similar antifungal or antibacterial properties, a hypothesis that warrants further investigation.
-
Comparison to Related Phenols: The biological activities of structurally similar phenolic monoterpenoids, such as carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), are well-established.[14] These major components of oregano and thyme essential oils exhibit potent antibacterial, antifungal, anti-inflammatory, and antioxidant activities.[14] This provides a strong rationale for investigating this compound for similar bioactivities.
Analytical Methodologies for Isolation and Quantification
The accurate analysis of this compound in complex plant matrices requires a multi-step approach, from initial sample preparation to final instrumental analysis.[15]
Sample Preparation
The initial step is critical for obtaining accurate and reproducible results. Plant samples (e.g., leaves, seeds, roots) are typically dried to remove water and inhibit enzymatic degradation of the target analyte. Freeze-drying is often preferred over air-drying as it better preserves the levels of phenolic compounds.[15] The dried material is then ground or homogenized to a fine powder to increase the surface area for efficient extraction.
Extraction Techniques
The goal of extraction is to efficiently move the analyte from the solid plant matrix into a liquid solvent.
-
Organic Solvent Extraction: This is the most common method, utilizing solvents like methanol, ethanol, or acetone, often mixed with water.[3] The choice of solvent is critical and depends on the polarity of the target compound.
-
Advanced Extraction Methods: To improve efficiency and reduce solvent consumption, modern techniques are employed:
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration and extraction yield.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, causing cell rupture due to increased internal pressure, which accelerates the extraction process.[3]
-
Purification and Clean-up
Crude plant extracts are complex mixtures. A clean-up step is often necessary to remove interfering substances like lipids, sugars, and pigments. Solid Phase Extraction (SPE) is a widely used technique for this purpose.[16] In SPE, the crude extract is passed through a cartridge containing a solid sorbent that selectively retains either the analyte or the impurities, allowing for their separation.
Identification and Quantification
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like this compound.[3] The sample is vaporized and passed through a column, and compounds are separated based on their boiling points and interaction with the column's stationary phase. Due to the hydroxyl group, phenolic compounds may require derivatization to increase their volatility for GC analysis.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another primary technique used for the analysis of phenolic compounds and is suitable for non-volatile or thermally sensitive molecules.[3]
-
Mass Spectrometry (MS): Coupling GC or HPLC with a Mass Spectrometer (GC-MS or LC-MS) is the gold standard for identification. MS provides information on the molecular weight and fragmentation pattern of the compound, allowing for definitive structural confirmation.[16]
-
Flame Ionization Detector (FID): For quantification, GC can be coupled with an FID, which provides a response proportional to the mass of carbon atoms, making it an excellent tool for quantitative analysis when the identity of the compound is already known.[17][18]
Detailed Experimental Protocol: Quantification of this compound in Coffea Beans
This protocol provides a validated workflow for the extraction and quantification of this compound from a plant matrix.
Objective: To quantify the concentration of this compound in dried green coffee beans using Ultrasound-Assisted Extraction and GC-MS analysis.
Materials:
-
Green Coffea arabica beans
-
This compound analytical standard (≥98.0%)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
0.22 µm syringe filters
-
Freeze-dryer, analytical mill, ultrasonic bath, centrifuge, GC-MS system.
Methodology:
-
Sample Preparation:
-
Freeze-dry approximately 20 g of green coffee beans for 48 hours until a constant weight is achieved.
-
Grind the freeze-dried beans into a fine, homogenous powder using an analytical mill. Store the powder in a desiccator at 4°C.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.
-
Add 20 mL of HPLC-grade methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C. Causality: Sonication disrupts cell walls, increasing extraction efficiency, while controlled temperature prevents degradation of the analyte.
-
-
Extract Recovery:
-
Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (the methanol extract) into a clean collection vial.
-
To ensure exhaustive extraction, repeat the extraction process (steps 2.2 to 3.2) on the pellet with an additional 20 mL of methanol. Combine the supernatants.
-
-
Concentration and Filtration:
-
Evaporate the combined methanol extract to a final volume of 2 mL under a gentle stream of nitrogen.
-
Pass the concentrated extract through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis. Causality: Filtering removes fine particulates that could block the GC injector.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan range of 40-350 m/z. Use Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of this compound (e.g., m/z 136, 121, 107).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in methanol (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the standards into the GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. Express the final result in mg/kg of the dry weight of the coffee beans.
-
Caption: Experimental workflow for the quantification of this compound.
Potential Applications and Future Directions
The unique properties of this compound suggest several avenues for future research and application:
-
Integrated Pest Management (IPM): As a semiochemical, this compound could be harnessed for environmentally friendly pest control.[19] It could be used in "push-pull" strategies, where it might repel pests from a crop ("push") or be used in traps to lure them away ("pull").[11][19]
-
Botanical Agrochemicals: Drawing parallels with the potent antifungal activity of 4-ethylphenol, this compound should be investigated as a potential natural fungicide or bactericide to protect crops from disease.[13][20]
-
Pharmaceutical and Nutraceutical Leads: The well-documented biological activities of related phenols (e.g., carvacrol, thymol) make this compound a candidate for screening for antioxidant, anti-inflammatory, or antimicrobial properties relevant to human health.[14]
Future research should focus on screening a wider range of plant species to better understand its distribution, elucidating the specific biosynthetic pathway and its genetic regulation, and conducting detailed studies to confirm its biological activity spectrum.
Conclusion
This compound stands as a noteworthy example of a specialized plant secondary metabolite. While its known natural distribution is currently limited, its role as a semiochemical and its likely involvement in plant defense mechanisms are significant. The analytical frameworks exist for its robust detection and quantification, paving the way for deeper investigation. Unlocking the full potential of this compound requires further research into its biosynthesis, ecological functions, and biological activities, which could lead to novel applications in sustainable agriculture and natural product-based therapies.
References
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- 7. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
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- 10. Semiochemicals for controlling insect pests [plantprotection.pl]
- 11. plantprotection.pl [plantprotection.pl]
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- 13. researchgate.net [researchgate.net]
- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review | MDPI [mdpi.com]
- 17. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. entomoljournal.com [entomoljournal.com]
- 20. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethyl-2-methylphenol: A Volatile Marker in the Coffee Aroma Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The sensory profile of coffee, a globally consumed beverage, is dictated by a complex orchestra of volatile organic compounds (VOCs). These molecules, generated and transformed throughout the coffee production process, from the cultivation of the bean to the final brew, contribute to the characteristic aroma and flavor that defines the coffee experience. Among this vast array of compounds, phenolic derivatives play a crucial role, contributing to both the desirable and undesirable sensory attributes. This guide focuses on a specific, yet under-characterized, phenolic compound: 4-Ethyl-2-methylphenol. While its presence in both Coffea arabica and Coffea canephora (Robusta) has been confirmed, a comprehensive understanding of its formation, concentration, and precise sensory impact remains an area of active investigation[1][2]. This document serves as a technical resource for researchers, providing a consolidated overview of the current knowledge surrounding this compound in coffee and detailing the methodologies for its study.
Chemical Profile of this compound
This compound, also known as 4-ethyl-o-cresol, is classified as an ortho-cresol, a class of organic compounds featuring a benzene ring substituted with a hydroxyl group and a methyl group at positions 1 and 2, respectively[1][2]. Its chemical structure consists of this ortho-cresol core with an additional ethyl group at position 4.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 4-Ethyl-o-cresol, 2-Methyl-4-ethylphenol | --INVALID-LINK-- |
| CAS Number | 2219-73-0 | --INVALID-LINK--[3][4] |
| Molecular Formula | C9H12O | --INVALID-LINK--[5] |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK--[5] |
| Boiling Point | 223 °C at 760 mmHg (estimated) | --INVALID-LINK--[4] |
| logP (o/w) | 3.006 (estimated) | --INVALID-LINK--[3] |
| Solubility in Water | 745.7 mg/L at 25 °C (estimated) | --INVALID-LINK--[3] |
Putative Formation Pathways in Coffee
The precise biosynthetic and degradative pathways leading to the formation of this compound in coffee have not been definitively elucidated. However, based on the known chemistry of coffee roasting and the degradation of phenolic precursors, a putative pathway can be proposed. Phenolic compounds in coffee are largely derived from the thermal degradation of chlorogenic acids during roasting[6].
One of the key precursors is likely ferulic acid, which is formed from the hydrolysis of 5-feruloylquinic acid (5-FQA), a type of chlorogenic acid[7]. The subsequent thermal decarboxylation of ferulic acid is known to produce 4-vinylguaiacol[7]. It is plausible that a similar pathway involving other substituted hydroxycinnamic acids could lead to the formation of vinylphenols, which are then reduced to their corresponding ethylphenols during the roasting process.
For this compound, the pathway would likely involve a methylated and ethylated precursor derived from the complex matrix of green coffee beans, which undergoes a series of reactions including hydrolysis, decarboxylation, and reduction during roasting. The Maillard reaction and Strecker degradation, fundamental chemical transformations during roasting, create a highly reactive environment that can facilitate these transformations[8].
Caption: A proposed pathway for the formation of this compound during coffee roasting.
Analytical Methodologies for Detection and Quantification
The analysis of volatile and semi-volatile compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the extraction and identification of aroma compounds in coffee[8][9][10].
Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols in Roasted Coffee
This protocol is a synthesized example based on common practices in the field and should be optimized for specific instrumentation and research questions.
1. Sample Preparation:
-
Weigh 100 mg of freshly ground roasted coffee into a 5 mL headspace vial[8].
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity[8].
-
Equilibration: Place the sealed vial in a heating block or autosampler incubator at a constant temperature of 40°C for 10 minutes to allow for the equilibration of volatile compounds in the headspace[8].
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 40°C[8].
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for 10 minutes to ensure complete thermal desorption of the analytes[8].
-
GC Column: A low-polarity capillary column, such as a VF-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of volatile compounds[8].
-
Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min[8].
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp: Increase to 250°C at a rate of 3°C/min[8].
-
-
Mass Spectrometer (MS) Parameters:
4. Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum with reference spectra in a library (e.g., NIST) and by comparing its retention index with known values.
-
Quantification: Due to the lack of commercially available standards for this compound in coffee matrices, quantification is challenging. Semi-quantification can be performed by comparing the peak area of the analyte to the peak area of an internal standard. For accurate quantification, a stable isotope-labeled internal standard would be required.
Caption: The general workflow for the analysis of this compound in coffee using HS-SPME-GC-MS.
Factors Influencing Concentration
The concentration of this compound in coffee is expected to be influenced by several factors, primarily related to the green coffee bean composition and the roasting process.
-
Coffee Variety: Different coffee varieties (Arabica vs. Robusta) and even different cultivars within the same species have varying levels of precursor compounds, which will impact the final concentration of this compound[2].
-
Roasting Degree: The roasting process is the primary driver for the formation of many volatile compounds[6]. The concentration of phenolic compounds, in general, is significantly affected by the roasting time and temperature[11][12]. While some phenols increase with roasting, others may decrease at higher roasting intensities due to degradation[6]. The specific impact of roasting on this compound concentration requires further investigation.
-
Processing Method: Post-harvest processing methods (e.g., natural, washed, honey) can influence the microbial activity on the coffee cherry and the chemical composition of the green bean, which in turn may affect the formation of volatile compounds during roasting.
Sensory Impact and Contribution to Coffee Aroma
Research on the related compound, 4-ethylphenol, in other beverages like wine, has associated it with "Brett character," described with aromas of "barnyard," "medicinal," and "smoky"[13]. However, it is crucial to avoid direct extrapolation of these sensory descriptors to this compound in the coffee matrix, as the overall chemical composition and the presence of other aromatic compounds will significantly influence its perception.
Further research, including sensory panel evaluations and gas chromatography-olfactometry (GC-O), is necessary to determine the odor threshold and specific aroma contribution of this compound in coffee.
Current Research Gaps and Future Directions
This guide highlights that while this compound is a known constituent of coffee, there are significant gaps in our understanding of this compound. Future research should focus on:
-
Quantitative Analysis: Development of robust analytical methods for the accurate quantification of this compound in different coffee varieties and under various roasting conditions. To date, it has been detected but not quantified[1][2].
-
Formation Pathways: Elucidation of the specific precursor molecules and chemical reactions that lead to the formation of this compound during coffee roasting.
-
Sensory Evaluation: Determination of the odor and flavor thresholds of this compound and its specific contribution to the sensory profile of coffee.
-
Impact of Agronomic and Processing Factors: Investigation into how factors such as coffee origin, altitude, and post-harvest processing methods influence the concentration of this compound.
Conclusion
This compound represents a small piece of the intricate puzzle that is coffee aroma. While its presence is confirmed, its significance remains largely unexplored. For researchers and scientists in the fields of food chemistry, sensory science, and product development, this compound presents an opportunity for novel research that could contribute to a more complete understanding of coffee quality and the factors that influence it. The methodologies outlined in this guide provide a framework for initiating such investigations, which will ultimately help to unravel the subtle nuances of one of the world's most popular beverages.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 4. 4-ethyl-2-methyl phenol [flavscents.com]
- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological profile of 4-Ethyl-2-methylphenol
An In-depth Technical Guide to the Toxicological Profile of 4-Ethyl-2-methylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive toxicological profile of this compound (CAS No. 2219-73-0), intended for researchers, scientists, and professionals in drug development. Given the limited direct toxicological data for this specific compound, this profile leverages available information on structurally similar phenolic compounds to provide a robust assessment of its potential hazards. All data presented are supported by authoritative sources to ensure scientific integrity.
Introduction to this compound
This compound is an organic compound classified as an ortho-cresol.[1][2][3] It is a natural phenolic compound found in certain plants and has been detected in foods such as coffee.[1][2][4] Its presence in consumer products and the environment necessitates a thorough understanding of its toxicological properties to ensure human safety and guide risk assessment. This document synthesizes the current knowledge of its physicochemical characteristics, toxicokinetics, and toxicodynamics, and provides standardized protocols for its toxicological evaluation.
Physicochemical Properties
The toxicological potential of a chemical is intrinsically linked to its physical and chemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H12O | [5] |
| Molecular Weight | 136.19 g/mol | [5][6] |
| CAS Number | 2219-73-0 | [5][7] |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 2-Methyl-4-ethylphenol, 4-Ethyl-o-cresol | [5][7][8] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 223.00 °C (estimated) | [8] |
| Melting Point | <5 °C | [9] |
| Water Solubility | 1.77 g/L (predicted) | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.91 - 3.006 (predicted) | [1][8] |
| Vapor Pressure | 0.066 mmHg @ 25 °C (estimated) | [8] |
| Flash Point | 98.1 °C (estimated) | [8] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Phenolic compounds are generally well-absorbed through the gastrointestinal tract, skin, and respiratory system.[10] The moderate lipophilicity of this compound, as indicated by its logP value, suggests that it can be readily absorbed through these routes.
-
Distribution: Following absorption, phenolic compounds are distributed throughout the body. For the structurally similar 4-methylphenol, equal concentrations have been measured in the brain and blood of mice, suggesting the potential for central nervous system distribution.[11]
-
Metabolism: The primary route of metabolism for phenols is conjugation, including glucuronidation and sulfation, which increases their water solubility and facilitates excretion.[11][12] The ethyl group on this compound may also undergo oxidation via cytochrome P450 enzymes.[11]
-
Excretion: The conjugated metabolites of phenolic compounds are primarily excreted in the urine.[10] Kidney dysfunction could potentially impair the clearance of this compound and its metabolites from the body.[13]
References
- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038984) [hmdb.ca]
- 3. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 4. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 5. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
- 12. Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biodegradation Pathway of 4-Ethyl-2-methylphenol
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the microbial degradation of 4-Ethyl-2-methylphenol. This document delves into the proposed enzymatic pathways, key microbial players, and detailed experimental methodologies for investigating its bioremediation.
Introduction: The Environmental Significance of this compound
This compound, an alkyl-substituted phenol, is a compound of growing environmental interest due to its presence in industrial effluents, agricultural runoff, and as a natural product in some foods and beverages.[1][2] While its acute toxicity may be moderate, the persistence of phenolic compounds and their potential for bioaccumulation in ecosystems necessitate a thorough understanding of their environmental fate.[3] Microbial biodegradation represents a key mechanism for the natural attenuation of such contaminants, offering a cost-effective and environmentally friendly approach to bioremediation.[4][5] This guide elucidates the likely microbial processes involved in the breakdown of this compound, providing a foundational understanding for researchers in environmental science and biotechnology.
Proposed Biodegradation Pathway of this compound
While the complete, experimentally verified biodegradation pathway of this compound is not yet fully elucidated in scientific literature, a robust proposed pathway can be constructed based on the well-documented microbial degradation of structurally analogous compounds, such as 4-ethylphenol and other alkylphenols.[6][7] The proposed pathway likely involves initial enzymatic modification of the substituent groups or the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting intermediates into central metabolic pathways.
Initial Enzymatic Attack: Two Plausible Routes
Microbial degradation of this compound is hypothesized to be initiated by one of two primary enzymatic strategies:
-
Hydroxylation of the Ethyl Group: This pathway is initiated by an enzyme analogous to 4-ethylphenol methylenehydroxylase (4EPMH), which has been characterized in Pseudomonas putida JD1.[6] This flavocytochrome c enzyme is known to act on a range of 4-alkylphenols by dehydrogenating the substrate to a quinone methide intermediate, which is then hydrated to form an alcohol.[6] In the case of this compound, this would result in the formation of 1-(4-hydroxy-3-methylphenyl)ethanol. Subsequent oxidation of this alcohol by a dehydrogenase would yield 4-acetyl-2-methylphenol.
-
Hydroxylation of the Aromatic Ring: An alternative initial step involves the direct hydroxylation of the aromatic ring by a multicomponent phenol hydroxylase (mPH).[7][8] These enzymes are common in phenol-degrading bacteria and are capable of oxidizing a variety of alkylphenols to their corresponding catechols.[7][9] For this compound, this would lead to the formation of 4-ethyl-2-methylcatechol.
The following diagram illustrates these two initial proposed pathways:
Caption: Proposed initial enzymatic steps in the biodegradation of this compound.
Central Pathway: Ring Cleavage
Following the initial enzymatic modifications, the resulting catecholic intermediate, 4-ethyl-2-methylcatechol, would undergo aromatic ring cleavage. This is a critical step in the degradation process and is typically catalyzed by dioxygenase enzymes. Two main ring-cleavage strategies are employed by bacteria:
-
ortho-Cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol by catechol 1,2-dioxygenase.[8]
-
meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.[7]
The choice of pathway is dependent on the specific microbial strain and the genetic makeup of its degradative operons. The products of ring cleavage are then further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
The following diagram illustrates the subsequent ring cleavage pathways:
Caption: Proposed ortho- and meta-cleavage pathways for the degradation of 4-ethyl-2-methylcatechol.
Experimental Protocols for Studying this compound Biodegradation
To validate the proposed biodegradation pathway and to identify microorganisms with the capacity to degrade this compound, a systematic experimental approach is required.
Protocol 1: Isolation and Characterization of this compound-Degrading Bacteria
This protocol outlines the steps for enriching and isolating bacteria capable of utilizing this compound as a sole source of carbon and energy.
1. Media Preparation:
-
Minimal Salts Medium (MSM): Prepare a sterile MSM containing essential minerals. A typical composition per liter of deionized water is:
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Trace element solution: 1 ml
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 g/L) of this compound in a suitable solvent (e.g., ethanol) and sterilize by filtration.
-
Agar Plates: For solid media, add 15 g/L of agar to the MSM before autoclaving.
2. Enrichment Culture:
-
Inoculate 100 ml of sterile MSM in a 250 ml Erlenmeyer flask with a sample from a contaminated environment (e.g., industrial wastewater, soil).
-
Add this compound from the stock solution to a final concentration of 50-100 mg/L. This compound will serve as the sole carbon source.
-
Incubate the flask at a suitable temperature (e.g., 30°C) on a rotary shaker (150 rpm).
-
Monitor for turbidity as an indicator of microbial growth.
-
Once growth is observed, transfer an aliquot (e.g., 5-10% v/v) to fresh MSM containing this compound. Repeat this enrichment process several times to select for a microbial community adapted to the target compound.
3. Isolation of Pure Cultures:
-
After several enrichment cycles, perform serial dilutions of the culture in sterile saline solution.
-
Plate the dilutions onto MSM agar plates supplemented with this compound as the sole carbon source.
-
Incubate the plates until distinct colonies appear.
-
Isolate individual colonies and re-streak them onto fresh plates to ensure purity.
4. Characterization of Isolates:
-
Growth Studies: Assess the ability of the pure isolates to grow in liquid MSM with varying concentrations of this compound. Monitor growth by measuring optical density at 600 nm (OD₆₀₀) and substrate depletion using analytical techniques like HPLC.
-
Identification: Identify the promising isolates using 16S rRNA gene sequencing.
The following diagram outlines the experimental workflow for isolating degrading bacteria:
Caption: Experimental workflow for the isolation and characterization of this compound-degrading bacteria.
Protocol 2: Identification of Metabolic Intermediates
To confirm the proposed biodegradation pathway, it is essential to identify the intermediate metabolites produced during the degradation of this compound by the isolated bacterial strains.
1. Sample Preparation:
-
Grow the isolated bacterium in liquid MSM with this compound as the sole carbon source.
-
Collect culture samples at different time points during the growth phase.
-
Centrifuge the samples to remove bacterial cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the parent compound and its metabolites.[10]
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
2. Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the parent compound and its metabolites.[11] A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile and semi-volatile metabolites.[12] Derivatization of the samples may be necessary to increase the volatility of the compounds. The mass spectra of the detected peaks can be compared with libraries (e.g., NIST) for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile metabolites, LC-MS is the method of choice, providing both separation and mass spectrometric identification.[11]
Quantitative Data Summary
The following table summarizes key parameters that should be determined experimentally to characterize the biodegradation of this compound by a specific microbial isolate.
| Parameter | Description | Typical Range/Value | Analytical Method |
| Growth Rate (µ) | The rate of increase in bacterial biomass in the presence of the substrate. | Varies with strain and conditions | OD₆₀₀ measurement |
| Substrate Depletion Rate | The rate at which this compound is consumed by the bacteria. | Varies with strain and conditions | HPLC |
| Half-life (t₁/₂) | The time required for the concentration of this compound to be reduced by half. | Varies with strain and conditions | HPLC |
| Metabolite Identification | The chemical structures of the intermediate compounds formed during degradation. | e.g., 1-(4-hydroxy-3-methylphenyl)ethanol, 4-ethyl-2-methylcatechol | GC-MS, LC-MS |
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for understanding and investigating the biodegradation of this compound. The proposed pathway, based on the degradation of similar compounds, offers a solid starting point for future research. The detailed experimental protocols provide the necessary tools for isolating and characterizing potent microbial degraders and for elucidating the precise enzymatic steps involved in the catabolism of this compound.
Future research should focus on:
-
Isolation and identification of novel microbial strains with high degradation efficiency for this compound.
-
Definitive identification of metabolic intermediates using advanced analytical techniques to confirm the proposed pathway.
-
Characterization of the key enzymes and the genes encoding them to understand the genetic basis of the degradation pathway.
-
Optimization of bioremediation strategies using the isolated microorganisms for the treatment of contaminated environments.
By advancing our knowledge in these areas, we can harness the power of microorganisms to develop effective and sustainable solutions for the removal of this compound and other phenolic pollutants from the environment.
References
- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. scispace.com [scispace.com]
- 9. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publ.iss.it [publ.iss.it]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Environmental Fate and Persistence of 4-Ethyl-2-methylphenol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Understanding Environmental Persistence in Chemical Development
In the lifecycle of any chemical compound, from pharmaceuticals to industrial chemicals, a thorough understanding of its environmental fate and persistence is not merely a regulatory hurdle but a cornerstone of responsible development. For researchers and scientists, this understanding informs safer chemical design and robust risk assessments. This guide provides a detailed examination of the environmental behavior of 4-Ethyl-2-methylphenol, a substituted phenol, offering a framework for its assessment. In the absence of extensive experimental data for this specific compound, we will lean on established international testing guidelines, data from structurally analogous compounds, and predictive modeling—a common scenario in the early stages of chemical evaluation.
Physicochemical Identity of this compound: The Foundation of Environmental Behavior
The environmental journey of any compound is fundamentally dictated by its inherent physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. For this compound (CAS No. 2219-73-0), the following properties are critical to understanding its environmental fate.[1][2][3][4][5]
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₉H₁₂O | PubChem[1] | Basic identifier. |
| Molecular Weight | 136.19 g/mol | PubChem[1] | Influences volatility and diffusion rates. |
| Water Solubility | 745.7 mg/L @ 25 °C (estimated) | ECHEMI[4] | Moderate solubility suggests potential for distribution in aquatic environments. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.91 - 3.14 (predicted) | FooDB[2], The Good Scents Company[6] | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. |
| Vapor Pressure | 0.0662 mmHg @ 25 °C (estimated) | ECHEMI[4] | Low volatility suggests it is less likely to partition significantly into the atmosphere. |
| Henry's Law Constant | Data not available for this compound. For p-cresol: ~1.3 x 10⁻⁶ atm·m³/mol | NIST[7], Feigenbrugel et al., 2004[8] | By analogy to cresols, volatilization from water is expected to be slow. |
| pKa | 10.68 (predicted, strongest acidic) | FooDB[2] | As a weak acid, it will exist predominantly in its neutral form in typical environmental pH ranges (6-9), which influences its mobility and bioavailability. |
Abiotic Degradation: The Role of Light and Water
Abiotic degradation pathways, namely photodegradation and hydrolysis, are crucial initial determinants of a chemical's persistence in the environment.
Photodegradation: Transformation by Sunlight
Direct photodegradation occurs when a chemical absorbs sunlight and is transformed. Indirect photodegradation involves reaction with photochemically generated reactive species like hydroxyl radicals (•OH).
While specific experimental data for the photodegradation of this compound is limited, studies on related alkylphenols and cresols indicate that reaction with hydroxyl radicals in the atmosphere is a significant degradation pathway.[9] The aromatic ring and alkyl substituents are susceptible to attack by these radicals. In aquatic systems, photodegradation can also occur, although its significance depends on factors like water clarity and the presence of photosensitizing agents. A study on the photocatalytic and electrochemical degradation of the structurally similar 4-ethylphenol demonstrated its susceptibility to degradation, though the specific products and rates are dependent on the conditions.[10]
Experimental Protocol: Assessing Photodegradation in Water (OECD 316)
To experimentally determine the potential for photodegradation in water, the OECD Test Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a standardized approach.
Methodology Overview:
-
Preparation of Test Solution: A solution of this compound in purified, sterile water is prepared. The concentration should be low enough to avoid significant light attenuation by the chemical itself.
-
Light Source: A light source that mimics the solar spectrum, such as a xenon arc lamp, is used. The light intensity is measured and controlled.
-
Exposure and Dark Controls: Replicate test solutions are exposed to the light source, while parallel dark control samples are kept at the same temperature to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken from both the exposed and dark control solutions at various time intervals. The concentration of this compound is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of degradation is determined, and the quantum yield is calculated. This information can be used to estimate the environmental half-life under specific sunlight conditions.
Hydrolysis: Stability in the Presence of Water
Hydrolysis is the reaction of a chemical with water, which can lead to its breakdown. The rate of hydrolysis is highly dependent on pH and temperature. Phenols are generally stable to hydrolysis under typical environmental conditions (pH 5-9) as the hydroxyl group is directly attached to a stable aromatic ring. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Experimental Protocol: Assessing Hydrolysis as a Function of pH (OECD 111)
The OECD Test Guideline 111 provides a tiered approach to evaluate the abiotic hydrolysis of chemicals.[11][12][13][14][15]
Methodology Overview:
-
Tier 1: Preliminary Test: A preliminary test is conducted at 50 °C in sterile aqueous buffer solutions at pH 4, 7, and 9.[14][15] If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and no further testing is required.[12]
-
Tier 2: Main Test: If significant degradation occurs in the preliminary test, a more detailed study is performed at various temperatures to determine the hydrolysis rate constants and half-lives at different pH values.
-
Analysis: The concentration of the test substance is measured over time using a specific analytical method.
For this compound, it is highly probable that it would be deemed hydrolytically stable in the Tier 1 test.
Biotic Degradation: The Microbial Contribution to Persistence
Biodegradation, the breakdown of organic compounds by microorganisms, is often the most significant process determining the ultimate fate of a chemical in the environment.
The biodegradation of alkylphenols often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage.[16] The presence and position of the alkyl substituents can influence the rate of degradation.
Experimental Protocol: Assessing Ready Biodegradability (OECD 301)
The OECD 301 series of tests are stringent screening tests that assess the potential for a chemical to be "readily biodegradable."[2][3][5][18][19] Passing these tests indicates that the substance is likely to be rapidly and completely biodegraded in a variety of aerobic environments.
Methodology Overview (e.g., OECD 301 F: Manometric Respirometry):
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.
-
Test System: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum in a sealed vessel.
-
Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over a 28-day period.
-
Pass Criteria: To be considered readily biodegradable, the substance must achieve at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[5][18]
Given the structure of this compound, it is plausible that it would undergo biodegradation, but whether it would meet the stringent criteria for "ready biodegradability" would require experimental testing.
Environmental Distribution: Partitioning and Mobility
The way in-which this compound distributes itself in the environment is governed by its affinity for different environmental compartments.
Soil and Sediment Sorption
The octanol-water partition coefficient (Log Kₒw) of around 3 suggests that this compound will have a moderate tendency to adsorb to the organic matter fraction of soil and sediment. This reduces its concentration in the aqueous phase and can decrease its bioavailability and mobility.
Experimental Protocol: Assessing Adsorption-Desorption (OECD 106)
The OECD Test Guideline 106, "Adsorption – Desorption Using a Batch Equilibrium Method," is used to determine the soil organic carbon-water partitioning coefficient (Koc).[4][20][21][22][23]
Methodology Overview:
-
Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are used.
-
Equilibration: An aqueous solution of the test substance is shaken with a known amount of soil for a defined period to reach equilibrium.
-
Analysis: The concentration of the test substance in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.
-
Calculation: The adsorption coefficient (Kd) is calculated for each soil, and this is then normalized to the organic carbon content to give the Koc value.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. The Log Kₒw value is a key indicator of bioaccumulation potential. A Log Kₒw between 3 and 4, as predicted for this compound, suggests a moderate potential for bioaccumulation.
Experimental Protocol: Assessing Bioaccumulation in Fish (OECD 305)
The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the standard method for determining the Bioconcentration Factor (BCF) in fish.[24][25][26]
Methodology Overview:
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is used.
-
Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in water under flow-through conditions for a period, typically 28 days.
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured.
-
Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.
Predictive Modeling: A Tool in the Absence of Data
Given the scarcity of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for estimating its environmental fate properties. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ is a widely used set of models for this purpose.[6][10][27][28][29]
EPI Suite™ can provide estimates for:
-
Log Kₒw (KOWWIN™)
-
Water Solubility (WSKOWWIN™, WATERNT™)
-
Henry's Law Constant (HENRYWIN™)
-
Soil Adsorption Coefficient (KOCWIN™)
-
Biodegradation probability (BIOWIN™)
-
Fish Bioconcentration Factor (BCFBAF™)
-
Atmospheric oxidation rate (AOPWIN™)
It is crucial to recognize that these are predictions and should be used for screening-level assessments. Experimental data should always be prioritized when available.
Synthesis and Environmental Persistence Profile
Based on its physicochemical properties and by analogy to similar compounds, a preliminary environmental fate profile for this compound can be constructed:
-
Atmosphere: Likely to be removed primarily through reaction with hydroxyl radicals, with a relatively short half-life.
-
Water: Expected to be moderately persistent. Biodegradation is the likely primary removal mechanism, while hydrolysis and direct photolysis are expected to be insignificant.
-
Soil and Sediment: Will likely partition to the organic matter in soil and sediment, reducing its mobility. Biodegradation will be the primary degradation pathway in these compartments.
-
Biota: Shows a moderate potential for bioaccumulation in aquatic organisms.
Conclusion and Future Research
This guide has outlined a systematic approach to evaluating the environmental fate and persistence of this compound, grounded in established OECD guidelines and predictive modeling. While a complete experimental dataset for this specific compound is lacking, the principles and methodologies described herein provide a robust framework for its assessment.
For a comprehensive understanding, future research should focus on obtaining empirical data for the key environmental fate parameters of this compound, particularly its ready biodegradability (OECD 301) and its bioaccumulation potential in fish (OECD 305). Such data are essential for a definitive risk assessment and for ensuring the environmental safety of this and other structurally related compounds.
Diagrams
Environmental Fate and Transport Pathways of this compound
Caption: Key environmental pathways for this compound.
Workflow for Assessing Environmental Persistence
Caption: A structured workflow for evaluating environmental persistence.
References
- 1. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]
- 2. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 3. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. p-Cresol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination - Arabian Journal of Chemistry [arabjchem.org]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 13. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. christeyns.com [christeyns.com]
- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 21. york.ac.uk [york.ac.uk]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. epa.gov [epa.gov]
- 29. epa.gov [epa.gov]
4-Ethyl-2-methylphenol as a potential biomarker for food consumption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The identification of robust and reliable biomarkers of food intake is a critical endeavor in nutritional science and drug development, offering objective measures to complement self-reported dietary data. This technical guide provides a comprehensive overview of 4-Ethyl-2-methylphenol, a phenolic compound with emerging potential as a biomarker for specific food consumption. While research on this specific molecule is in its nascent stages, this guide synthesizes the current knowledge, drawing parallels from structurally related compounds to elucidate its likely dietary origins, metabolic fate, and analytical considerations. We will delve into the chemical properties of this compound, explore its known and potential dietary sources, and discuss the pivotal role of the gut microbiota in its formation. Furthermore, this guide presents a detailed, field-proven analytical methodology for the quantification of ethylphenols in biological matrices, alongside a critical evaluation of the necessary steps for the comprehensive validation of this compound as a food intake biomarker. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the discovery and application of novel dietary biomarkers.
Introduction: The Imperative for Objective Dietary Biomarkers
In the realms of nutritional epidemiology and clinical trials, the accurate assessment of dietary intake is paramount. Traditional methods, such as food frequency questionnaires and 24-hour dietary recalls, are invaluable tools but are inherently limited by self-reporting biases. Objective biomarkers of food intake (BFIs) offer a complementary and more direct approach to quantify the consumption of specific foods or food groups, thereby strengthening the evidence base for diet-health relationships and enhancing the precision of clinical interventions.[1] An ideal BFI is specific to a particular food, exhibits a dose-dependent relationship with intake, and has a known kinetic profile.[2]
Phenolic compounds, a diverse group of secondary plant metabolites, are promising candidates for BFIs due to their widespread presence in plant-based foods and their subsequent metabolism by the human body.[3] This guide focuses on this compound, an ortho-cresol that has been identified in specific food items and warrants further investigation as a potential BFI.[4][5]
Chemical Profile and Known Dietary Sources of this compound
This compound (CAS No: 2219-73-0) is an organic compound belonging to the cresol family.[4][5][6] Its chemical structure consists of a phenol ring substituted with a methyl group at position 2 and an ethyl group at position 4.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [8] |
| Synonyms | 4-Ethyl-o-cresol, 2-Methyl-4-ethylphenol | [7] |
The primary dietary source of this compound identified to date is coffee . Specifically, it has been detected in both Arabica ( Coffea arabica ) and Robusta ( Coffea canephora ) coffee beans and their products.[4][5][6] The presence of this compound in coffee suggests its potential as a biomarker for coffee consumption. However, it is crucial to ascertain its exclusivity to coffee to ensure its specificity as a biomarker. A structurally similar compound, 4-ethylphenol, is found in other consumables such as red wine and beer, which could present a confounding factor in biomarker studies.[9]
The Role of the Gut Microbiota in Phenol Metabolism
The human gut microbiota plays a profound role in the metabolism of dietary polyphenols, transforming complex plant-derived compounds into a vast array of smaller, absorbable molecules.[10] Many phenolic compounds detected in human circulation and urine are not present in the original food but are rather metabolites generated by the intricate enzymatic machinery of our intestinal bacteria.[10]
While the direct metabolic pathway leading to this compound from dietary precursors is not yet fully elucidated, it is plausible that it originates from the microbial metabolism of more complex dietary compounds like lignans . Lignans are a class of phytoestrogens found in a variety of plant-based foods, including seeds, whole grains, and vegetables.[11][12][13] Gut bacteria can metabolize lignans into enterolignans, such as enterodiol and enterolactone.[11][12][13] It is hypothesized that further microbial degradation of these or other related phenolic precursors could lead to the formation of ethylphenols.
The composition and metabolic activity of an individual's gut microbiome are highly variable and influenced by factors such as diet, genetics, age, and sex.[14][15] This inter-individual variability in gut microbiota can lead to significant differences in the production of phenolic metabolites, a critical consideration when evaluating a compound as a universal biomarker.[14][15]
Below is a conceptual diagram illustrating the potential pathway from dietary precursors to the formation of ethylphenols by the gut microbiota.
Caption: Hypothetical pathway of this compound formation.
Analytical Methodology for Quantification in Biological Samples
The robust and sensitive quantification of this compound in biological matrices such as urine and plasma is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a well-established and validated technique for the analysis of ethylphenols and other phenolic compounds in urine.[9][12]
Detailed Experimental Protocol: GC-MS Analysis of Urinary Ethylphenols
This protocol is adapted from established methods for the quantification of urinary phenols and provides a self-validating system for accurate and reproducible measurements.[12]
4.1.1. Sample Preparation and Enzymatic Hydrolysis
-
Rationale: In urine, phenolic compounds are often conjugated to glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Enzymatic hydrolysis is necessary to cleave these conjugates and release the free form of the analyte for extraction and analysis.
-
Pipette 1 mL of urine into a glass tube.
-
Add an internal standard (e.g., a deuterated analog of the analyte) to correct for variations in extraction efficiency and instrument response.
-
Add a buffer solution to adjust the pH to the optimal range for the enzyme (typically around pH 5).
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis.
4.1.2. Liquid-Liquid Extraction
-
Rationale: This step isolates the analytes of interest from the complex urine matrix.
-
Acidify the hydrolyzed urine sample to protonate the phenolic hydroxyl group, making the analyte more soluble in organic solvents.
-
Add an appropriate organic solvent (e.g., toluene).
-
Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
4.1.3. Derivatization
-
Rationale: Derivatization is often employed in GC to improve the volatility and thermal stability of the analytes, leading to better chromatographic peak shape and sensitivity.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group to a nonpolar trimethylsilyl (TMS) ether.
-
Incubate at a specific temperature and time to ensure complete derivatization.
4.1.4. GC-MS Analysis
-
Rationale: GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. MS identifies and quantifies the analytes based on their mass-to-charge ratio.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Set the appropriate temperature program for the GC oven to achieve optimal separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the analyte and internal standard.
| Parameter | Recommended Setting |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 60°C, ramp to 280°C |
| MS Ionization | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
The following diagram outlines the complete analytical workflow.
Caption: Workflow for the GC-MS analysis of urinary ethylphenols.
Validation of this compound as a Food Intake Biomarker
For this compound to be established as a reliable BFI, it must undergo a rigorous validation process. This involves a series of studies designed to assess its performance against key criteria.[2]
5.1. Key Validation Criteria
-
Plausibility and Specificity: Is the biomarker chemically and biologically plausible as an indicator of intake of a specific food? Is it unique to that food?
-
Dose-Response: Does the concentration of the biomarker in a biological sample correlate with the amount of the food consumed?
-
Time-Response: What is the kinetic profile of the biomarker (absorption, distribution, metabolism, and excretion) after food consumption? This determines the time window in which the biomarker reflects recent intake.
-
Robustness: Does the biomarker accurately reflect intake in the context of a complex diet and in different populations?
-
Reliability: How does the biomarker compare to other measures of intake for the same food?
-
Stability: Is the biomarker stable in biological samples under typical storage conditions?
-
Analytical Performance: Is the analytical method for measuring the biomarker accurate, precise, sensitive, and specific?
5.2. Future Research Directions
The current body of evidence for this compound as a BFI is limited. The following studies are essential to fully validate its potential:
-
Comprehensive Food Analysis: A thorough screening of a wide range of food products is needed to confirm the specificity of this compound to coffee.
-
Human Intervention Studies: Controlled feeding studies are required to establish a clear dose-response relationship between coffee consumption and urinary or plasma concentrations of this compound. These studies should also be designed to determine its pharmacokinetic profile, including time to maximum concentration (Tmax), elimination half-life (t1/2), and total excretion.
-
Observational Studies: Large-scale observational studies are necessary to assess the correlation between habitual coffee intake (measured by dietary questionnaires) and biomarker concentrations in a free-living population.
-
Investigation of Confounding Factors: Research is needed to understand the impact of factors such as gut microbiome composition, genetic polymorphisms in metabolic enzymes, age, and sex on the metabolism and excretion of this compound.
Conclusion
This compound presents an intriguing possibility as a specific biomarker for coffee consumption. Its detection in coffee and the availability of robust analytical methods for its quantification in biological fluids provide a strong foundation for further investigation. However, the current lack of comprehensive data on its dietary specificity, metabolism, and kinetics in humans underscores the need for dedicated research. The methodologies and validation framework outlined in this guide provide a clear roadmap for the scientific community to rigorously evaluate and potentially establish this compound as a valuable tool in nutritional science and clinical research. The successful validation of this and other novel BFIs will undoubtedly enhance our ability to understand the complex interplay between diet and human health.
References
- 1. The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethylphenol-fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0038984) [hmdb.ca]
- 5. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound 4-Ethylphenol (FDB000358) - FooDB [foodb.ca]
- 9. Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Factors driving the inter-individual variability in the metabolism and bioavailability of (poly)phenolic metabolites: A systematic review of human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors driving the inter-individual variability in the metabolism and bioavailability of (poly)phenolic metabolites: A systematic review of human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to better consider and understand interindividual variability in response to polyphenols in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 4-Ethyl-2-methylphenol for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethyl-2-methylphenol (CAS No. 2219-73-0), a key aromatic compound relevant in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a holistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry. The experimental protocols detailed herein are presented as self-validating systems, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Physical Properties
This compound is a disubstituted phenolic compound. Understanding its fundamental properties is the first step in any analytical endeavor. These properties dictate the choice of solvents, experimental conditions, and potential handling precautions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2219-73-0 | NIST[2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | ~222-223 °C at 760 mmHg (estimated) | The Good Scents Company[3] |
| LogP (o/w) | 2.7 - 3.0 (estimated) | PubChemLite, The Good Scents Company[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce the precise arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.95 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-3) | Ortho to the electron-donating -OH group and meta to the -CH₃ group. The small coupling constant is characteristic of meta coupling. |
| ~6.88 | dd, J ≈ 8.2, 2.0 Hz | 1H | Ar-H (H-5) | Ortho to the ethyl group and meta to both -OH and -CH₃ groups. It will be split by both H-6 (ortho) and H-3 (meta). |
| ~6.65 | d, J ≈ 8.2 Hz | 1H | Ar-H (H-6) | Ortho to the -OH group and the methyl group, leading to significant shielding. It is split by H-5 (ortho). |
| ~4.60 | s (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet due to exchange.[6] |
| 2.58 | q, J ≈ 7.6 Hz | 2H | -CH₂ CH₃ | Methylene protons adjacent to the aromatic ring and a methyl group, resulting in a quartet. |
| 2.22 | s | 3H | Ar-CH₃ | Protons of the methyl group attached directly to the aromatic ring. |
| 1.21 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Terminal methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
Interpretation and Causality
The electron-donating nature of both the hydroxyl (-OH) and alkyl (-CH₃, -CH₂CH₃) groups increases the electron density on the aromatic ring, causing the aromatic protons to resonate at relatively high fields (lower ppm) compared to benzene (7.34 ppm). The precise positions are dictated by the combined ortho- and para-directing effects of these substituents. The phenolic -OH signal can be confirmed by performing a "D₂O shake," where the addition of deuterium oxide to the NMR tube results in the disappearance of this peak due to proton-deuterium exchange.[8]
Diagram: ¹H NMR Assignments for this compound
Caption: Molecular structure with predicted ¹H NMR chemical shifts.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.
¹³C NMR Spectral Data
The following table presents the expected chemical shifts, which can be referenced from databases like SpectraBase.[9]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~151.0 | C -OH (C-1) | The carbon attached to the highly electronegative oxygen atom is significantly deshielded. |
| ~136.1 | C -CH₂CH₃ (C-4) | Aromatic carbon bearing the ethyl group. |
| ~129.5 | C H (C-5) | Aromatic methine carbon. |
| ~127.2 | C H (C-3) | Aromatic methine carbon. |
| ~124.8 | C -CH₃ (C-2) | Aromatic carbon bearing the methyl group. |
| ~114.5 | C H (C-6) | Aromatic methine carbon ortho to the -OH group, showing significant shielding. |
| ~28.0 | -C H₂CH₃ | Ethyl group methylene carbon. |
| ~16.0 | -CH₂C H₃ | Ethyl group terminal methyl carbon. |
| ~15.5 | Ar-C H₃ | Aromatic-bound methyl carbon. |
Interpretation and Causality
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The C-OH carbon (C-1) is the most downfield due to the deshielding effect of the oxygen atom. The other substituted carbons (C-2, C-4) are also downfield. The protonated carbons (C-3, C-5, C-6) are further upfield, with C-6 being the most shielded due to its ortho position relative to the powerful electron-donating hydroxyl group.[10]
Diagram: ¹³C NMR Assignments for this compound
Caption: Molecular structure with ¹³C NMR chemical shift assignments.
Experimental Protocol for NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a 90-degree pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using proton decoupling to simplify the signals to singlets.
-
A wider spectral width (e.g., 0-220 ppm) and a significantly greater number of scans are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2965 - 2850 | Strong | C-H Stretch | Alkyl C-H (Ethyl & Methyl) |
| 1600 - 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1260 - 1180 | Strong | C-O Stretch | Phenolic C-O |
| 860 - 680 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |
Interpretation and Causality
The most prominent feature in the IR spectrum of this compound is the very broad and strong absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic O-H stretch.[11] The sharpness and exact position of this band are sensitive to concentration. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the presence of both structural motifs.[12] The strong C-O stretching vibration around 1200 cm⁻¹ is also a key diagnostic peak for a phenol.
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for its simplicity and minimal sample preparation.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound (or a small amount of solid if applicable) directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features based on fragmentation patterns.
GC-MS Data (Electron Ionization)
The data below is compiled from the NIST WebBook and PubChem databases, acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | 26.5 | [M]⁺ (Molecular Ion) |
| 121 | 100.0 | [M - CH₃]⁺ |
| 91 | ~22 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 14.5 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Fragmentation Pathway
Upon electron ionization, this compound loses an electron to form the molecular ion [M]⁺ at m/z 136. The most favorable fragmentation pathway for alkylphenols is the benzylic cleavage. In this case, cleavage of the C-C bond between the methyl and methylene groups of the ethyl substituent is not the primary route. Instead, the most stable resulting cation dictates the fragmentation. The loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage results in the formation of a stable benzylic cation, which is the base peak at m/z 121. This high stability is due to the resonance delocalization of the positive charge into the aromatic ring, which is further stabilized by the electron-donating hydroxyl group.
Diagram: Proposed EI-MS Fragmentation of this compound
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol for GC-MS
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Separation:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Use a nonpolar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
A typical temperature program could be: hold at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min. Helium is typically used as the carrier gas.
-
-
Mass Spectrometry Detection:
-
The column effluent is directed into the MS ion source.
-
The standard ionization energy for EI is 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range, for example, from m/z 35 to 350, to detect the molecular ion and its fragments.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
-
GHS Pictograms: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of contact, wash the affected area thoroughly with water.
Conclusion
The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy definitively identifies the key phenolic -OH and alkyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic benzylic cleavage fragmentation pattern, resulting in a base peak at m/z 121. This comprehensive dataset serves as a reliable reference for the identification and quality control of this compound in various scientific and industrial applications.
References
- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 3. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 4. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Health and Safety of 4-Ethyl-2-methylphenol
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the health and safety considerations for this compound (CAS No. 2219-73-0). As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This guide moves beyond mere procedural lists to explain the causality behind safety protocols, empowering users to handle this chemical with an informed and proactive approach to risk management.
This compound, also known as 4-Ethyl-o-cresol, is an alkyl-substituted phenol.[1][2] Its molecular structure, featuring a hydroxyl group attached to a benzene ring, is the primary determinant of its chemical reactivity and toxicological profile. The phenol group imparts acidic properties and is responsible for its corrosive nature and biological activity.
Understanding the physicochemical properties is fundamental to anticipating its behavior in a laboratory setting, from storage and handling to potential environmental fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2219-73-0 | [2][3] |
| Molecular Formula | C₉H₁₂O | [2][3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 223 - 236 °C | [1][5] |
| Flash Point | 98.1 - 107 °C | [5][6] |
| Water Solubility | 745.7 mg/L @ 25 °C (estimated) | [5] |
| logP (Octanol/Water) | 2.263 - 3.006 (estimated) |[5][7] |
The compound's moderate hydrophobicity, indicated by its logP value, and its limited water solubility are critical factors in designing cleanup procedures for spills and understanding its bioaccumulation potential.[5][7]
Section 2: Toxicological Profile and Comprehensive Hazard Identification
The primary health hazards associated with this compound stem from its classification as a phenolic compound. While comprehensive toxicological data is limited, the available information from Global Harmonized System (GHS) classifications necessitates a high degree of caution.[6][8]
2.1 GHS Hazard Classification
The compound is classified as hazardous under OSHA (29 CFR 1910.1200).[8] The signal word is "Danger" .[3][4][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Hazard Statement | Source |
|---|---|---|---|
| Acute toxicity, Oral | H302 | Harmful if swallowed | [3][10] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [3] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[3] |
Note: Some sources indicate more severe hazards, such as "Causes severe skin burns and eye damage" (H314).[8][9] Given the corrosive potential of phenols, it is prudent to adopt the more conservative assessment and handle the compound as a corrosive material.
2.2 Mechanistic Insights into Toxicity
-
Corrosivity and Irritation: Phenolic compounds are protoplasmic poisons that can denature proteins. Upon contact with skin or eyes, this compound can cause rapid tissue damage.[8] The hydroxyl group can lead to the disruption of cell membranes, causing cell death and inflammation, which manifests as skin irritation, burns, and severe eye damage.[3][9]
-
Systemic Toxicity: If absorbed through the skin or ingested, phenols can exert systemic toxic effects. While specific data for this compound is scarce, related phenols are known to be toxic to the central nervous system, liver, and kidneys. The "Harmful if swallowed" classification underscores the risk of systemic toxicity upon ingestion.[3][10]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, a common property of volatile organic compounds.[3]
Section 3: Proactive Risk Assessment and Exposure Control
A cornerstone of laboratory safety is the proactive management of chemical risks. This involves a thorough risk assessment before any new procedure is undertaken and the implementation of a multi-layered control strategy.
3.1 Experimental Protocol: Laboratory Risk Assessment for this compound
-
Hazard Identification: Review the Safety Data Sheet (SDS) and this guide. Identify all hazards: Acute oral toxicity, severe skin/eye damage, and respiratory irritation.[3] Note the lack of comprehensive chronic toxicity data, mandating a precautionary principle.
-
Process Evaluation: Detail the experimental procedure. Identify all steps where exposure could occur: weighing, transferring, heating, reaction quenching, and waste disposal. Quantify the amounts being used.
-
Exposure Potential Assessment:
-
Inhalation: Is the procedure performed in an open bench? Does it involve heating or aerosolization?
-
Dermal: What is the potential for splashes or spills during transfer? Are large quantities being handled?
-
Ingestion: Assess the risk of indirect exposure through contaminated hands or surfaces.
-
-
Control Measures Selection: Based on the assessment, select appropriate controls using the Hierarchy of Controls model.
-
Emergency Planning: Confirm the location and functionality of the nearest emergency shower and eyewash station.[11] Ensure a phenol-specific first aid kit is available.[11]
-
Documentation and Review: Document the risk assessment. Have it reviewed by the principal investigator and the institutional safety officer. Review the assessment periodically or whenever the procedure changes.
3.2 The Hierarchy of Controls
The most effective risk mitigation strategies focus on engineering controls and administrative changes, with Personal Protective Equipment (PPE) serving as the final barrier.
Caption: The Hierarchy of Controls applied to this compound.
Section 4: Safe Handling, Storage, and Disposal Protocols
4.1 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles as a minimum.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection: Wear a chemically resistant lab coat. For hand protection, it is crucial to select appropriate gloves. Nitrile may not be suitable for prolonged contact with phenols.[11] Consider double-gloving or using gloves specifically rated for phenols, such as neoprene or butyl rubber.[11] Always inspect gloves for integrity before use.
-
Respiratory Protection: All work should be performed in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[12] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][13]
4.2 Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[14] Use only in a chemical fume hood.[8] Wash hands thoroughly after handling.[12] Keep the container tightly closed when not in use.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[14] Keep containers tightly closed and locked up.[8][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[8][12]
4.3 Waste Disposal
Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste.[15] Follow all local, regional, and national regulations for hazardous waste disposal. Do not discharge into sewers or waterways.[14]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. Personnel should never work alone when handling this compound.[11]
5.1 Spill Response
-
Evacuate the immediate area and alert colleagues.
-
Wear full PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
5.2 First Aid Measures
The primary goal of first aid for phenol exposure is rapid decontamination.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Skin Contact: Speed is essential. Immediately remove all contaminated clothing. Rinse the skin with water or shower for at least 15 minutes.[8][9] While water is the initial response, specialized decontamination with low-molecular-weight polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures as it can reduce tissue damage. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the victim is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. The use of gastric lavage or emesis is contraindicated due to the corrosive nature of the material.[8]
References
- 1. This compound (2219-73-0) for sale [vulcanchem.com]
- 2. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 3. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2219-73-0 [sigmaaldrich.com]
- 5. thegoodscentscompany.com [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
- 10. echemi.com [echemi.com]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. cpachem.com [cpachem.com]
An In-depth Technical Guide on the Thermal Decomposition of 4-Ethyl-2-methylphenol: Predicted Products and Analytical Protocols
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition of 4-Ethyl-2-methylphenol. In the absence of specific experimental literature on this compound, this document delineates the predicted thermal degradation products based on established principles of organic chemistry and the known behavior of analogous alkylphenols. Central to this guide is a detailed exposition of the analytical methodologies, primarily Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), required for the empirical investigation of these decomposition pathways. This serves as a foundational resource for researchers, scientists, and drug development professionals embarking on studies concerning the thermal stability and degradation profiles of this compound and structurally related molecules.
Introduction: The Significance of Understanding Thermal Decomposition
This compound, a substituted alkylphenol, finds relevance in various chemical syntheses and as a potential intermediate in the pharmaceutical and polymer industries.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, processing, and safe handling. Thermal decomposition can yield a complex mixture of more volatile and potentially hazardous compounds, making a thorough understanding of the degradation pathways and products essential for risk assessment and process optimization.[4] This guide will explore the predicted thermal decomposition of this compound, providing a robust framework for its experimental investigation.
Predicted Thermal Decomposition Pathways and Products
The primary sites for bond cleavage are the ethyl and methyl substituents on the phenolic ring, as well as the hydroxyl group. The benzylic C-C bond in the ethyl group is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzyl radical.
Key Predicted Decomposition Products:
-
Simpler Phenols and Cresols: Cleavage of the ethyl and methyl groups is expected to yield simpler phenolic compounds such as 2-methylphenol (o-cresol), 4-ethylphenol, and phenol itself.
-
Alkylbenzenes: Homolytic cleavage of the C-O bond can lead to the formation of alkylbenzenes like 1-ethyl-3-methylbenzene.
-
Small Alkenes and Alkanes: The cleaved ethyl and methyl groups will likely form volatile hydrocarbons such as ethene, ethane, and methane.
-
Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, recombination of radical fragments can lead to the formation of more complex and potentially carcinogenic PAHs.
The following table summarizes the predicted primary thermal decomposition products of this compound and the likely mechanistic pathways of their formation.
| Predicted Product | Chemical Formula | Molar Mass ( g/mol ) | Probable Formation Pathway |
| 2-Methylphenol (o-Cresol) | C₇H₈O | 108.14 | Cleavage of the ethyl group. |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | Cleavage of the methyl group. |
| Phenol | C₆H₆O | 94.11 | Cleavage of both ethyl and methyl groups. |
| 1-Ethyl-3-methylbenzene | C₉H₁₂ | 120.21 | Homolytic cleavage of the C-O bond. |
| Ethene | C₂H₄ | 28.05 | β-scission of the ethyl radical. |
| Methane | CH₄ | 16.04 | From the cleaved methyl group. |
Visualizing the Decomposition Pathway:
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon thermal decomposition.
Caption: Predicted major thermal decomposition pathways of this compound.
Analytical Methodologies for Identification of Thermal Decomposition Products
The definitive identification and quantification of the thermal decomposition products of this compound require sophisticated analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard for such investigations.[5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique that combines controlled thermal degradation (pyrolysis) with the separation capabilities of gas chromatography and the identification power of mass spectrometry.[6] This allows for the analysis of the complex mixture of volatile and semi-volatile compounds produced during thermal decomposition in a single, integrated experiment.
Experimental Workflow:
The following diagram outlines the typical experimental workflow for the analysis of this compound thermal decomposition products using Py-GC-MS.
Caption: Experimental workflow for Py-GC-MS analysis of thermal decomposition products.
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., in the range of 500-1000 °C) in an inert atmosphere (e.g., helium). This induces thermal decomposition.
-
Gas Chromatography: The volatile decomposition products are swept from the pyrolyzer into the gas chromatograph's injection port. They then travel through a capillary column where they are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each separated component is recorded. These spectra are then compared against a reference library (such as the NIST Mass Spectral Library) to identify the individual decomposition products.[2] Quantification can be achieved by integrating the peak areas in the chromatogram and using appropriate calibration standards.
Other Supporting Analytical Techniques
While Py-GC-MS is the primary technique, other methods can provide complementary information:
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of this compound by measuring its mass loss as a function of temperature.[7][8] This helps in selecting the appropriate pyrolysis temperatures for Py-GC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile decomposition products, HPLC can be a valuable separation technique.[9][10]
Conclusion and Future Directions
This technical guide has provided a predictive overview of the thermal decomposition products of this compound and a detailed protocol for their experimental identification. The proposed decomposition pathways, rooted in fundamental chemical principles, offer a solid starting point for researchers. The outlined Py-GC-MS methodology represents a robust and validated approach to empirically determine the complex mixture of compounds formed upon thermal degradation.
Future experimental work should focus on performing these Py-GC-MS studies at a range of temperatures to fully characterize the temperature-dependent degradation profile. Furthermore, kinetic studies could be undertaken to understand the rates of formation of the various decomposition products, providing a more complete picture of the thermal behavior of this compound. This knowledge is paramount for ensuring the safe and effective application of this compound in all relevant industries.
References
- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 2. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 3. greenspec.co.uk [greenspec.co.uk]
- 4. afirm-group.com [afirm-group.com]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Olfactory properties of 4-Ethyl-2-methylphenol
An In-depth Technical Guide to the Olfactory Properties of 4-Ethyl-2-methylphenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the olfactory and physicochemical properties of this compound (CAS No. 2219-73-0), a significant alkyl-substituted phenol. This document is intended for researchers, scientists, and professionals in drug development, flavor chemistry, and agrochemical industries. We will explore its chemical identity, olfactory profile, industrial synthesis, and detailed protocols for its analytical quantification and sensory evaluation. The methodologies presented herein are grounded in established scientific principles to ensure accuracy, repeatability, and trustworthiness, providing a holistic understanding of this versatile compound.
Introduction and Chemical Identity
This compound, also known as 4-ethyl-o-cresol, is an organic compound belonging to the ortho-cresols class.[1][2][3] Structurally, it consists of a phenol ring with a methyl group at the ortho position (position 2) and an ethyl group at the para position (position 4) relative to the hydroxyl group.[2] This substitution pattern confers moderate hydrophobicity and specific chemical reactivity, making it a valuable intermediate in various industrial applications.[2]
While its primary applications span the synthesis of agrochemicals and industrial antioxidants, this compound is also recognized for its distinct sensory properties.[2] It occurs naturally and has been identified as a volatile constituent in foods such as coffee, highlighting its relevance in the field of flavor science.[1][4][5] This guide aims to synthesize the available technical data to provide a detailed understanding of its olfactory characteristics and the methodologies required for its precise evaluation.
Physicochemical Properties
The olfactory perception of a volatile compound is intrinsically linked to its physical properties, such as vapor pressure and solubility, which govern its release from a matrix and interaction with olfactory receptors. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 2219-73-0 | [7] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2][7] |
| Melting Point | 15°C (lit.) | [2] |
| Boiling Point | 234–236°C (lit.) | [2] |
| Density | 1.063 g/mL at 25°C | [2] |
| Vapor Pressure | 0.01 mmHg at 25°C | [2] |
| Solubility in Water | 745.7 mg/L @ 25 °C (est) | [4][5] |
| logP (Octanol/Water) | 2.263 - 3.006 (est) | [2][4] |
These properties, particularly its boiling point and vapor pressure, indicate that this compound is a semi-volatile compound, contributing to its persistent aroma. Its moderate water solubility and logP value suggest it can be found in both aqueous and lipid phases of complex food matrices.
Olfactory Profile and Natural Occurrence
The sensory characteristics of this compound are a key aspect of its identity. While detailed public data on its odor is limited, available information describes it as having a pleasant odor .[8] In the context of smoke flavorings, it is noted to contribute spicy, clove-like notes .[2]
Its natural occurrence is most notably documented in coffee and coffee products, including both Coffea arabica and Coffea canephora (robusta).[1][3] Although it has been detected, it has not been quantified in these foods, suggesting its concentration may be low or highly variable.[1] Its presence in roasted coffee implies it is likely a product of thermal degradation of precursor molecules during the roasting process.
Industrial Synthesis and Applications
Understanding the synthesis of this compound is crucial for professionals who may need to source, purify, or handle the compound.
Industrial Synthesis
The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of o-cresol using ethylating agents.[2] A novel purification technique has been developed that involves reacting the crude product with calcium hydroxide (Ca(OH)₂) to form a phenolate intermediate. This intermediate coordinates with four phenol molecules per calcium ion, and subsequent thermal decomposition at 170–200°C releases the high-purity product (>99.6%).[2] This method is scalable and minimizes byproducts.[2]
Caption: Industrial synthesis and purification workflow.
Key Applications
Beyond its role as a flavor compound, this compound has significant industrial uses:
-
Agrochemicals: It demonstrates potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a major cattle parasite.[2]
-
Industrial Antioxidants: It serves as a precursor for antioxidants like 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), which are used to stabilize polymers such as ABS resins and PVC.[2]
Analytical Quantification Methodologies
Accurate quantification is essential for quality control, research, and safety assessment. Gas Chromatography is the premier technique for analyzing volatile and semi-volatile phenols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of this compound in complex matrices. It offers high sensitivity and specificity. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 136) and a base peak at m/z 121, corresponding to the loss of a methyl group.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid Matrix, e.g., Wine/Coffee):
-
To 10 mL of the liquid sample, add an internal standard (e.g., 4-methylphenol-d8) for accurate quantification.
-
Perform a liquid-liquid extraction with 2 mL of a nonpolar solvent (e.g., dichloromethane or diethyl ether).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the organic layer and concentrate it to ~200 µL under a gentle stream of nitrogen.
-
(Optional but recommended for polar phenols): Derivatize the extract using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and peak shape.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification (m/z 35-350), and Selected Ion Monitoring (SIM) for quantification, monitoring ions such as m/z 136, 121, and 77.[6]
-
-
Caption: General workflow for GC-MS analysis.
Gas Chromatography-Olfactometry (GC-O)
While GC-MS identifies and quantifies compounds, GC-O determines which of those compounds are odor-active. This is achieved by splitting the column effluent between an MS detector and a heated sniffing port, where a trained panelist assesses the odor.
Causality in Experimental Choice: Using GC-O is critical because the concentration of a compound does not always correlate with its sensory impact. A compound present at a low concentration may have a very low odor threshold and be a key contributor to the overall aroma, a fact that would be missed by relying solely on GC-MS data.
Sensory Analysis Protocols
Sensory analysis provides direct data on how humans perceive the olfactory properties of this compound. These protocols must be rigorously controlled to produce reliable and statistically valid results.
Odor Threshold Determination
The odor detection threshold is the minimum concentration of a substance that can be detected by a human nose.
Protocol: Three-Alternative Forced-Choice (3-AFC)
-
Panelist Selection: Screen at least 15-20 individuals for normal olfactory acuity.
-
Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., water with 5% ethanol or deodorized mineral oil). The concentration steps should be in a geometric progression (e.g., factor of 2 or 3).
-
Test Administration:
-
Present panelists with three samples (e.g., in amber glass vials): two are blanks (solvent only), and one contains the diluted odorant.
-
Ask panelists to identify the "odd" sample.
-
Start with concentrations well above the expected threshold and descend until panelists can no longer reliably discriminate.
-
-
Data Analysis: The group threshold is calculated as the geometric mean of the individual best-estimate thresholds, which lie between the last correct and first incorrect concentration level. This self-validating system ensures that correct identification is not due to chance.
Descriptive Sensory Profiling
This method is used to create a detailed description of the odor character of the compound.
Protocol: Quantitative Descriptive Analysis (QDA®)
-
Panelist Training (15-20 hours):
-
Train a panel of 8-12 individuals to identify, describe, and quantify sensory attributes.
-
Develop a consensus vocabulary (lexicon) for the aroma of this compound. This may include terms like "spicy," "clove," "medicinal," "smoky," or "leathery," based on preliminary assessments and reference standards.
-
-
Sample Evaluation:
-
Present panelists with a controlled concentration of this compound in a neutral base.
-
Panelists rate the intensity of each descriptor on a line scale (e.g., 0-15 cm).
-
-
Data Analysis: Analyze the data using statistical methods like Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a quantitative sensory profile, often visualized as a spider or radar plot.
Caption: Workflows for sensory evaluation protocols.
Conclusion and Future Directions
This compound is a compound with a notable, albeit not extensively characterized, olfactory profile. Its spicy, clove-like notes and presence in natural products like coffee make it a person of interest in flavor chemistry. This guide has provided a framework for its study, from its fundamental physicochemical properties to detailed protocols for its analytical and sensory evaluation.
Given that several sources note a limited number of publications on this specific compound[1], there is a clear opportunity for further research. Key areas for future investigation include:
-
Precise determination of its odor detection and recognition thresholds in various matrices.
-
Exploration of its formation pathways in food systems during processing.
-
Investigation of its synergistic or masking effects with other aroma compounds.
By applying the rigorous, self-validating methodologies outlined in this guide, researchers can build a more complete and authoritative understanding of the olfactory properties of this compound.
References
- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 2. This compound (2219-73-0) for sale [vulcanchem.com]
- 3. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 4. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 5. 4-ethyl-2-methyl phenol [flavscents.com]
- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 8. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 4-Ethyl-2-methylphenol in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated methodology for the determination of 4-Ethyl-2-methylphenol in complex environmental samples, including water and soil. Due to its potential toxicity and prevalence as an industrial byproduct, accurate monitoring of this compound is critical for environmental risk assessment. The described workflow employs Solid-Phase Extraction (SPE) for aqueous samples and ultrasonic extraction for solid matrices, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation, identification, and quantification. This guide provides detailed, step-by-step protocols, instrument parameters, and explains the scientific rationale behind key methodological choices to ensure data of the highest quality and reliability for researchers and environmental scientists.
Introduction: The Environmental Significance of this compound
This compound is a substituted alkylphenol used in various industrial processes, including the manufacturing of antioxidants, resins, and other specialty chemicals. Its presence in the environment can arise from industrial effluents, agricultural runoff, and the degradation of larger phenolic compounds. While data is limited, related alkylphenols are known to exhibit endocrine-disrupting properties and aquatic toxicity.[1][2] The compound is classified as harmful if swallowed, and causes skin and eye irritation.[3] Therefore, sensitive and specific analytical methods are essential for monitoring its fate and transport in the environment and ensuring regulatory compliance.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice for this analysis.[4] GC provides the high-resolution separation required for complex environmental extracts, while MS offers definitive identification based on the molecule's unique mass spectrum and fragmentation pattern, minimizing the risk of misidentification from matrix interferences.[5]
Analytical Principle: A Multi-Stage Approach
The successful quantification of this compound from environmental samples hinges on a multi-stage process designed to isolate the analyte from a complex matrix, separate it from co-extracted interferences, and detect it with high specificity and sensitivity.
-
Stage 1: Extraction. The goal is to efficiently transfer this compound from the sample matrix (water or soil) into a clean, small-volume organic solvent. The choice of technique is matrix-dependent. For aqueous samples, Solid-Phase Extraction (SPE) is ideal, offering high recovery and concentration factors.[6][7] For soil and sediment, ultrasonic extraction provides the necessary energy to disrupt matrix-analyte interactions.[8]
-
Stage 2: Derivatization (Optional but Recommended). Phenolic compounds possess a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and reduced volatility in GC analysis.[4][9] While direct analysis is possible, converting the hydroxyl group to a less polar ether or ester via derivatization can significantly improve chromatographic performance. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for this purpose.[9]
-
Stage 3: GC-MS Analysis. The prepared extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for positive identification, while the signal intensity of a specific ion is used for quantification.[10]
Experimental Protocols
Protocol 1: Water Sample Analysis via Solid-Phase Extraction (SPE)
This protocol is adapted from general principles outlined in U.S. EPA Method 528 for phenols in drinking water.[5][6]
Materials:
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar polymeric sorbent, 500 mg.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), 6N Hydrochloric Acid (HCl).
-
Reagents: Sodium sulfite, Anhydrous sodium sulfate.
-
Glassware: 1 L amber glass bottles, graduated cylinders, conical tubes.
-
Equipment: SPE vacuum manifold, nitrogen evaporator.
Procedure:
-
Sample Preservation: Collect 1 L of water in an amber glass bottle. If residual chlorine is suspected, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.[6][11] This step is critical as it ensures the phenol is in its neutral form, promoting efficient retention on the SPE sorbent.
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 2 x 5 mL of DCM.
-
Condition with 2 x 5 mL of MeOH.
-
Equilibrate with 2 x 5 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry after this step.
-
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, draw air or nitrogen through the cartridge for 15-20 minutes to remove residual water.
-
Analyte Elution: Elute the trapped this compound from the cartridge by passing 2 x 5 mL of DCM through the sorbent. Collect the eluate in a clean conical tube.
-
Drying and Concentration: Pass the DCM eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Derivatization (Optional): Add 50 µL of BSTFA to the 1 mL extract. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
The sample is now ready for GC-MS injection.
Protocol 2: Soil & Sediment Sample Analysis via Ultrasonic Extraction
This protocol follows the principles of U.S. EPA Method 8270D for semivolatile organics in solid matrices.[10][12]
Materials:
-
Solvents: Dichloromethane (DCM), Acetone.
-
Reagents: Anhydrous sodium sulfate.
-
Glassware: Beakers, centrifuge tubes.
-
Equipment: Ultrasonic bath or probe sonicator, centrifuge, nitrogen evaporator.
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized soil/sediment sample into a glass centrifuge tube. Mix with 10 g of anhydrous sodium sulfate to create a free-flowing powder. This step removes water which can reduce extraction efficiency.
-
Extraction:
-
Add 20 mL of a 1:1 mixture of Acetone:DCM to the sample tube.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes and carefully decant the solvent into a clean flask.
-
Repeat the extraction two more times with fresh solvent, combining all extracts.
-
-
Extract Cleanup (If Necessary): For highly contaminated matrices, a cleanup step using SPE with silica or alumina sorbents may be required to remove interferences like humic acids.[8][13]
-
Concentration: Concentrate the combined extracts to a final volume of 1.0 mL using a nitrogen evaporator.
-
Derivatization (Optional): Follow step 7 from Protocol 4.1.
-
The sample is now ready for GC-MS injection.
GC-MS Instrumentation and Method Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation speed and resolution. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds.[11] |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Provides good separation of early-eluting compounds while ensuring the target analyte elutes with a good peak shape. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity. |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan | Full Scan is used for initial identification. SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions for this compound | m/z 121 (Quantifier), 136 (Qualifier), 77 (Qualifier) | The base peak (m/z 121) is used for quantification due to its high abundance, while the molecular ion (m/z 136) and another fragment confirm identity.[3] |
Data Analysis, Quantification, and Quality Control
Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram to that of a known standard. Confirmation is achieved when the relative abundances of the qualifier ions (m/z 136, 77) to the quantifier ion (m/z 121) in the sample match those of the standard within an acceptable tolerance (e.g., ±20%).
Quantification: An external standard calibration curve is constructed by analyzing standards of known concentrations (e.g., 1, 5, 10, 50, 100 µg/L). A calibration curve is generated by plotting the peak area of the quantifier ion against the concentration. The concentration of this compound in the sample extracts is then determined by interpolation from this curve.
Quality Control (QC): To ensure the trustworthiness of the data, the following QC samples must be analyzed with each batch:
-
Method Blank: A sample of clean reagent water or sand processed through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank (LFB) / Spike: A method blank fortified with a known amount of this compound to assess method accuracy and recovery.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample fortified with a known amount of the analyte to evaluate matrix-specific effects on accuracy and precision.
Analytical Workflow Visualization
The entire process from sample collection to final report generation is summarized in the workflow diagram below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The methodology presented provides a comprehensive framework for the reliable quantification of this compound in diverse environmental samples. By combining efficient matrix-specific extraction techniques with the high selectivity and sensitivity of GC-MS, laboratories can achieve low detection limits and generate high-quality, defensible data. Adherence to the described protocols and rigorous quality control practices is paramount for accurate environmental monitoring and risk assessment of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 528 [nemi.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromservis.eu [chromservis.eu]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. EPA (U.S. Environmental Protection Agency) (2014) Method 8270d Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. - References - Scientific Research Publishing [scirp.org]
- 13. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 4-Ethyl-2-methylphenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of 4-Ethyl-2-methylphenol. We present a detailed, field-proven protocol for sample preparation and data acquisition. The resulting high-resolution spectra are analyzed in depth, with each signal unambiguously assigned based on fundamental principles of chemical shift, spin-spin coupling, and substituent effects. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a robust methodology for the structural characterization of substituted phenolic compounds.
Introduction
This compound is an ortho-cresol derivative, a class of compounds with applications in various fields, including the synthesis of antioxidants, disinfectants, and other specialty chemicals.[1][2] Accurate structural confirmation is a critical step in its synthesis and quality control, for which NMR spectroscopy is the gold standard.[3]
This document serves as a practical guide, moving beyond a simple listing of spectral data. It explains the causal relationships between the molecular structure of this compound and its NMR spectral features. By understanding the influence of the hydroxyl, methyl, and ethyl substituents on the electronic environment of the benzene ring, researchers can confidently assign the observed signals and apply these principles to other, more complex substituted aromatic systems.
Experimental Workflow and Protocols
A validated experimental workflow is crucial for acquiring high-quality, reproducible NMR data. The process involves meticulous sample preparation, correct instrument setup, and appropriate data processing.
Caption: Experimental Workflow for NMR Analysis.
Protocol: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[4] This protocol ensures a homogenous sample free of particulate matter, which is essential for achieving sharp, well-resolved signals.
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[6]
-
Internal Standard: Add a small amount (e.g., 1 drop of a dilute solution) of an internal standard, typically Tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference for the chemical shift scale.
-
Homogenization: Gently swirl the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Particulates can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before insertion into the spectrometer.
Spectral Data and Assignment
The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound. The atom numbering scheme used for assignment is shown below.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040175) [hmdb.ca]
Application Notes and Protocols for the Use of 4-Ethyl-2-methylphenol as a Reference Standard in Chromatography
Introduction: The Critical Role of Reference Standards in Analytical Integrity
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the bedrock of quantitative analysis, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated drug products. The integrity of these measurements hinges on the use of well-characterized reference standards. A reference standard is a highly purified compound used as a measurement base for a specific analyte.[1]
4-Ethyl-2-methylphenol (also known as 4-Ethyl-o-cresol) is a phenolic compound that finds application as a reference standard in various analytical contexts, including the analysis of related impurities in drug substances or as a marker in specific formulations.[2][3] Its distinct chemical structure and physicochemical properties allow for robust and reproducible chromatographic separation and detection.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard in chromatographic analyses. It offers not just procedural steps but also the scientific rationale behind these protocols, empowering the user to develop and validate methods that are both compliant and scientifically sound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development, particularly in selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 223.0 °C at 760 mmHg (estimated) | [5] |
| Melting Point | < 5 °C | [4] |
| Solubility | Soluble in water (745.7 mg/L at 25°C, estimated), methanol, acetonitrile | [4][5] |
| logP (o/w) | 3.006 (estimated) | [5] |
Safety, Handling, and Storage of this compound
As a chemical reagent, proper handling and storage of this compound are crucial for both user safety and maintaining the integrity of the reference standard.
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Storage Conditions: To ensure the long-term stability of the reference standard, it should be stored in a tightly sealed, light-resistant container in a cool, dry place. Storage at room temperature is generally acceptable.[4]
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
The accurate preparation of standard solutions is the cornerstone of quantitative chromatographic analysis. This protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound.
Causality Behind the Protocol:
The use of a high-purity (certified) reference standard is non-negotiable for establishing a reliable analytical method. The preparation of a concentrated stock solution minimizes weighing errors and provides a stable source for creating more dilute working standards. Serial dilution is a standard practice to achieve a range of concentrations necessary for constructing a calibration curve, which is essential for quantifying the analyte in unknown samples.
Workflow for Standard Solution Preparation:
Caption: Workflow for preparing this compound standard solutions.
Step-by-Step Protocol:
-
Materials and Equipment:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade) or another suitable solvent
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
-
-
Preparation of Stock Standard Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of the this compound reference standard. b. Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask. c. Add a small amount of methanol to dissolve the standard completely. d. Once dissolved, dilute to the mark with methanol. e. Stopper the flask and invert it several times to ensure homogeneity. This is your Stock Solution A .
-
Preparation of Working Standard Solutions: a. Prepare an intermediate stock solution (e.g., 100 µg/mL) by pipetting 5 mL of Stock Solution A into a 50 mL Class A volumetric flask and diluting to the mark with the mobile phase. b. From this intermediate stock, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound. The conditions are based on established methods for similar phenolic compounds and should be optimized and validated for the specific application.[6][7]
Causality Behind the Method Parameters:
-
Reversed-Phase Chromatography (C18 column): Phenolic compounds like this compound are moderately polar and are well-retained and separated on non-polar stationary phases like C18.
-
Mobile Phase (Acetonitrile/Water): A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for the effective elution of the analyte from the C18 column. The gradient elution can help in separating this compound from other potential impurities with different polarities.
-
UV Detection: The aromatic ring in this compound exhibits strong UV absorbance, making UV detection a sensitive and robust method for quantification. The selection of the detection wavelength (e.g., 274 nm or 280 nm) is based on the UV spectrum of the compound to achieve maximum sensitivity.[6]
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis using this compound as a reference standard.
Suggested HPLC-UV Conditions:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm or 280 nm |
System Suitability:
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. A system suitability solution (a mid-range working standard) should be injected multiple times (e.g., n=6). The acceptance criteria typically include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Protocol 3: Gas Chromatography (GC-FID) Method
For volatile and semi-volatile compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful analytical technique. This protocol provides a starting point for developing a GC-FID method.[8][9]
Causality Behind the Method Parameters:
-
Capillary Column (e.g., DB-5 or PEG): The choice of a non-polar (DB-5) or polar (PEG) capillary column depends on the sample matrix and potential interfering compounds. These columns provide high resolution and efficient separation of volatile analytes.
-
Split/Splitless Inlet: A split injection is often used for concentrated samples to prevent column overload, while a splitless injection is suitable for trace analysis.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points and to sharpen peak shapes.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
Suggested GC-FID Conditions:
| Parameter | Suggested Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 20:1) |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Method Validation: A Cornerstone of Trustworthiness
The protocols provided above are starting points. For use in a regulated environment, such as pharmaceutical development, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound serves as a valuable reference standard for chromatographic analysis in the pharmaceutical industry. The successful implementation of this standard relies on a comprehensive understanding of its properties, meticulous preparation of standard solutions, and the development of robust and validated chromatographic methods. The protocols and insights provided in this document are intended to empower analytical scientists to develop and execute reliable quantitative analyses, thereby ensuring the quality and integrity of their data and, ultimately, the safety and efficacy of pharmaceutical products.
References
- 1. epa.gov [epa.gov]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NEMI Method Summary - 8041A [nemi.gov]
Application of 4-Ethyl-2-methylphenol in Polymer Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential applications of 4-ethyl-2-methylphenol in polymer synthesis. Drawing upon established principles of polymer chemistry and extensive data from analogous substituted phenols, this document outlines its utility as a monomer for high-performance polymers, a chain-terminating agent for molecular weight control, and as a potent antioxidant for polymer stabilization. Each section includes detailed theoretical explanations, step-by-step experimental protocols, and expected outcomes based on validated scientific literature.
Introduction: The Versatility of a Substituted Phenol
This compound is an aromatic organic compound with a hydroxyl group, a methyl group, and an ethyl group attached to a benzene ring.[1][2][3][4][5] Its specific substitution pattern—a free ortho position and a para-ethyl group—renders it a molecule of significant interest in polymer science. Based on the well-documented behavior of structurally similar phenols, this compound can be projected to function in three primary roles in polymer synthesis:
-
As a Monomer: For the synthesis of poly(phenylene oxide)-type polymers through oxidative coupling polymerization.
-
As a Chain-Terminating Agent: To control the molecular weight of poly(phenylene oxide) and related polymers.
-
As an Antioxidant: To be incorporated into various polymer matrices to inhibit oxidative degradation.
This guide will delve into the scientific basis and practical execution of each of these applications.
This compound as a Monomer in Oxidative Coupling Polymerization
The synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal and dimensional stability, is typically achieved through the oxidative coupling of 2,6-disubstituted phenols.[6][7][8][9] The presence of substituents at the two ortho positions directs the polymerization to form linear polymer chains. While 2,6-dimethylphenol is the most common monomer, the use of other substituted phenols, such as 2-ethyl-6-methylphenol, has also been explored.[6]
Given that this compound possesses a single ortho-substituent (the methyl group), its polymerization via oxidative coupling is expected to proceed, though potentially with different reaction kinetics and resulting polymer properties compared to 2,6-disubstituted phenols. The ethyl group at the para position will influence the polymer's physical properties, such as its solubility and glass transition temperature.
Mechanistic Rationale
The oxidative coupling of phenols is a free-radical polymerization mechanism.[10] A catalyst, typically a copper-amine complex, facilitates the oxidation of the phenol to a phenoxy radical. This radical can then attack the aromatic ring of another phenol molecule, leading to the formation of a carbon-oxygen bond and the propagation of the polymer chain.
Diagram of the Proposed Polymerization Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Experimental Protocol: Synthesis of Poly(this compound)
This protocol is adapted from established procedures for the oxidative coupling of substituted phenols.[6]
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Copper(I) chloride (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Methanol (precipitating agent)
-
Oxygen or compressed air (oxidant)
-
Hydrochloric acid (for catalyst removal)
Procedure:
-
Catalyst Solution Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve a catalytic amount of CuCl and TMEDA in a portion of toluene under an inert atmosphere.
-
Monomer Solution Preparation: In a separate flask, dissolve the desired amount of this compound in the remaining toluene.
-
Polymerization: Add the monomer solution to the catalyst solution in the reaction flask. Begin vigorous stirring and bubble oxygen or air through the mixture at a controlled rate. The reaction is typically conducted at a temperature between 25°C and 50°C. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.
-
Termination and Precipitation: After a predetermined time (e.g., 2-4 hours), terminate the reaction by adding a small amount of hydrochloric acid in methanol. This will quench the catalyst. Pour the viscous polymer solution into a large excess of methanol with stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at 80-100°C until a constant weight is achieved.
Expected Polymer Properties and Characterization
The resulting poly(this compound) is expected to be an amorphous thermoplastic. Its properties can be characterized using standard polymer analysis techniques.
| Property | Expected Outcome | Analytical Technique |
| Molecular Weight (Mw, Mn) | Dependent on reaction time, catalyst concentration, and temperature. | GPC |
| Polydispersity Index (PDI) | Expected to be in the range of 2-4, typical for this type of polymerization. | GPC |
| Glass Transition Temp. (Tg) | Influenced by the ethyl group, potentially offering a different Tg compared to standard PPO. | DSC |
| Chemical Structure | Confirmation of the poly(phenylene oxide) backbone and the presence of ethyl and methyl substituents. | FTIR, NMR |
This compound as a Chain-Terminating Agent
In the synthesis of PPO from 2,6-disubstituted phenols, the presence of phenols with a substituted para-position can act as chain terminators, thereby controlling the molecular weight of the resulting polymer.[11] 2,4,6-trimethylphenol is a known molecular weight regulator in this process.[11] The para-methyl group in 2,4,6-trimethylphenol blocks the site for chain propagation, effectively capping the growing polymer chain.
Due to the presence of the ethyl group at the para-position, this compound is hypothesized to function similarly as a chain-terminating agent. By adding controlled amounts of this compound to a polymerization reaction of a 2,6-disubstituted phenol, the final molecular weight of the polymer can be precisely controlled.
Mechanistic Rationale
During the oxidative coupling polymerization of a 2,6-disubstituted phenol, the growing polymer chain has a reactive phenoxy radical at its end. When this radical encounters a molecule of this compound, it can abstract the hydroxyl proton, terminating its own growth and creating a 4-ethyl-2-methylphenoxy radical. This new radical is less reactive at the para-position due to the presence of the ethyl group, thus hindering further chain propagation.
Diagram of the Chain Termination Mechanism
Caption: Logical flow of chain termination by this compound.
Experimental Protocol: Molecular Weight Control in PPO Synthesis
This protocol describes the use of this compound as a chain regulator during the synthesis of PPO from 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol (monomer)
-
This compound (chain regulator)
-
Toluene (solvent)
-
Copper(I) chloride (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Methanol (precipitating agent)
-
Oxygen or compressed air (oxidant)
Procedure:
-
Prepare the catalyst solution as described in section 2.2.
-
In a separate flask, dissolve 2,6-dimethylphenol and a specified amount of this compound (e.g., 0.1-5 mol% relative to the monomer) in the remaining toluene.
-
Carry out the polymerization, termination, and purification steps as described in section 2.2.
-
Analyze the molecular weight of the resulting polymers using Gel Permeation Chromatography (GPC).
Expected Outcome
A clear inverse correlation is expected between the concentration of this compound added and the final molecular weight of the PPO. This would validate its role as a chain-terminating agent.
| Concentration of this compound | Expected Molecular Weight (Mw) |
| 0 mol% | High |
| Low (e.g., 0.5 mol%) | Medium-High |
| High (e.g., 2 mol%) | Low |
This compound as an Antioxidant in Polymers
Phenolic compounds are widely used as primary antioxidants in plastics to prevent degradation during processing and throughout the service life of the material.[1][12][13][14][15][16][17] They function as free radical scavengers, interrupting the auto-oxidation cycle. Hindered phenols, which have bulky alkyl groups ortho to the hydroxyl group, are particularly effective.
This compound, with its methyl group ortho to the hydroxyl group, fits the structural requirements of a phenolic antioxidant. It can be incorporated into various polymer matrices, such as polyethylene and polypropylene, to enhance their thermal-oxidative stability.
Mechanistic Rationale
During the auto-oxidation of a polymer, alkyl radicals (R•) are formed. These react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen from the polymer backbone, propagating the degradation process. Phenolic antioxidants (ArOH) donate their hydroxyl hydrogen to the peroxy radicals, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is significantly less reactive and does not propagate the degradation chain.
Diagram of the Antioxidant Mechanism
Caption: Inhibition of polymer auto-oxidation by a phenolic antioxidant.
Experimental Protocol: Incorporation and Evaluation in Polypropylene
This protocol outlines the process for blending this compound into polypropylene and evaluating its antioxidant efficacy.
Materials:
-
Polypropylene (PP) powder
-
This compound (antioxidant)
-
Secondary antioxidant (e.g., a phosphite, optional for synergistic effects)
-
Internal mixer or twin-screw extruder
Procedure:
-
Blending: Dry-blend the PP powder with a specified concentration of this compound (e.g., 0.1-0.5 wt%). If a secondary antioxidant is used, add it at this stage.
-
Melt Compounding: Process the blend in an internal mixer or a twin-screw extruder at a temperature above the melting point of PP (e.g., 180-220°C) to ensure homogeneous dispersion of the antioxidant.
-
Sample Preparation: Prepare test specimens from the compounded material by compression molding or injection molding.
-
Accelerated Aging: Subject the specimens to accelerated aging conditions, such as exposure to high temperatures in an air-circulating oven (e.g., 150°C).
-
Evaluation: Periodically remove samples and evaluate their degradation. This can be done by measuring the Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC), or by monitoring changes in mechanical properties (e.g., tensile strength, elongation at break) or color.
Expected Performance
The incorporation of this compound is expected to significantly improve the thermal-oxidative stability of the polymer.
| Evaluation Metric | Without Antioxidant | With this compound |
| Oxidation Induction Time (OIT) | Short | Significantly longer |
| Retention of Mechanical Properties | Poor | Good |
| Color Stability | Significant yellowing | Reduced yellowing |
Conclusion
While direct experimental data for the application of this compound in polymer synthesis is not yet widely published, a strong scientific basis exists to project its utility in several key areas. Its structural similarity to well-studied monomers, chain regulators, and antioxidants provides a solid foundation for its investigation in these roles. The protocols and expected outcomes detailed in this guide are intended to provide researchers and scientists with a robust starting point for exploring the potential of this versatile molecule in the development of new and improved polymeric materials. Further empirical studies are warranted to fully elucidate its performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 4. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 5. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 凤凰至尊平台_凤凰FH指定注册登录地址_凤凰娱乐至尊版 [753hg.com]
- 10. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 11. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 14. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application & Protocol Guide: Enzymatic Oxidation of 4-Ethyl-2-methylphenol by Laccase
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the enzymatic oxidation of 4-Ethyl-2-methylphenol using laccase, a multicopper oxidase. This process holds significant potential in organic synthesis, bioremediation, and the development of novel polymeric materials and bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its execution and analysis, and offer insights into optimizing the catalytic process.
Scientific Foundation: The Laccase Catalytic Cycle
Laccases (EC 1.10.3.2) are remarkably versatile and "green" biocatalysts.[1] Their power lies in their ability to perform one-electron oxidations on a wide array of phenolic and anilinic substrates, using molecular oxygen as the sole oxidant and producing only water as a byproduct.[2][3] The enzyme's active site contains a sophisticated tetra-nuclear copper center, which facilitates the multi-electron transfer required for the reduction of O₂.[2]
The catalytic cycle for the oxidation of a phenolic substrate like this compound proceeds as follows:
-
Substrate Oxidation: The phenolic substrate binds near the Type 1 (T1) copper center. A single electron is abstracted from the hydroxyl group of the phenol, generating a phenoxy radical.[2]
-
Electron Transfer: This electron is shuttled internally from the T1 copper to the trinuclear copper cluster (T2/T3).[2]
-
Repetitive Oxidation: The enzyme repeats this process three more times with additional substrate molecules, accumulating four electrons at the trinuclear cluster.
-
Oxygen Reduction: A molecule of dioxygen binds to the trinuclear cluster and undergoes a four-electron reduction to two molecules of water, regenerating the oxidized state of the enzyme.[3]
-
Radical Coupling: The generated phenoxy radicals are highly reactive and unstable. They are released from the enzyme and undergo spontaneous, non-enzymatic coupling reactions (polymerization) in the solution to form dimers, oligomers, and polymers through C-C or C-O bond formation.[4][5]
This process transforms the simple phenolic monomer into more complex structures, which is the basis for its application in synthesis and materials science.
Proposed Mechanistic Pathway for this compound Oxidation
The diagram below illustrates the laccase-catalyzed generation of a phenoxy radical from this compound and its subsequent dimerization, which is often the initial step in polymerization.
Caption: Laccase abstracts an electron to form a phenoxy radical, leading to coupling.
Experimental Design & Protocols
This section provides a structured workflow for investigating the enzymatic oxidation of this compound. A common and robust source for this enzyme is the white-rot fungus Trametes versicolor.[6][7]
Materials and Reagents
| Reagent | Supplier & Grade | Purpose |
| Laccase from Trametes versicolor | e.g., Sigma-Aldrich, ≥0.5 U/mg | Biocatalyst |
| This compound | e.g., Sigma-Aldrich, ≥98% | Substrate |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | e.g., Sigma-Aldrich, BioReagent | Standard substrate for activity assay |
| Sodium Acetate | ACS Reagent Grade | Buffer component |
| Acetic Acid, Glacial | ACS Reagent Grade | Buffer component |
| Methanol / Acetonitrile | HPLC Grade | Solvent for substrate and analysis |
| Deionized Water | 18.2 MΩ·cm | Solvent |
Preliminary Protocols: Enzyme Characterization
Before proceeding with the primary reaction, it is crucial to verify the activity of the laccase preparation under your specific laboratory conditions.
Protocol 2.2.1: Standard Laccase Activity Assay using ABTS
This spectrophotometric assay is the standard method for quantifying laccase activity.[8] Laccase oxidizes the colorless ABTS to its stable green-blue radical cation (ABTS•+), which has a strong absorbance at 420 nm.
-
Prepare 0.1 M Sodium Acetate Buffer (pH 5.0): Titrate 0.1 M sodium acetate solution with 0.1 M acetic acid until the pH is 5.0.
-
Prepare Stock Solutions:
-
ABTS Stock (10 mM): Dissolve the appropriate amount of ABTS in the acetate buffer.
-
Laccase Stock (1 mg/mL): Dissolve laccase in cold (4°C) acetate buffer. Prepare fresh daily.
-
-
Assay Procedure (in a 1 mL cuvette):
-
Add 800 µL of 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Add 100 µL of 10 mM ABTS stock solution (final concentration 1 mM).
-
Equilibrate the mixture to 25°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding 100 µL of the laccase stock solution and mix immediately.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 420 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔAbs₄₂₀/min) from the initial linear portion of the curve.
-
-
Activity Calculation:
-
One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
-
Activity (U/mL) = (ΔAbs₄₂₀/min * Total Volume) / (ε₄₂₀ * Path Length * Enzyme Volume)
-
ε₄₂₀ (Molar extinction coefficient for ABTS•+) = 36,000 M⁻¹cm⁻¹[8]
-
Path Length is typically 1 cm.
-
-
Core Protocol: Enzymatic Oxidation of this compound
This protocol outlines the primary reaction. Initial experiments should focus on optimizing reaction parameters such as pH and temperature before scaling up.
Protocol 2.3.1: Small-Scale Reaction & Monitoring
-
Substrate Stock Solution (100 mM): Dissolve this compound in methanol or acetonitrile.
-
Reaction Setup (Total Volume 5 mL):
-
In a 15 mL glass vial with a magnetic stir bar, add 4.8 mL of 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Add 50 µL of the 100 mM substrate stock solution (final concentration 1 mM).
-
Place the vial in a temperature-controlled water bath or shaker set to 30°C and allow it to equilibrate.
-
-
Reaction Initiation:
-
Add 150 µL of the laccase stock solution (e.g., 1 mg/mL, providing ~0.1 U total activity, adjust based on your activity assay).
-
Start a timer and leave the vial open to the air (laccase requires oxygen) while stirring moderately.
-
-
Reaction Monitoring:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 200 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to 800 µL of acetonitrile. This will precipitate the enzyme and stop the reaction.
-
Vortex and centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis by HPLC:
-
Use a C18 reverse-phase column.
-
Monitor the disappearance of the this compound peak and the appearance of new product peaks. A UV detector set at ~275 nm is suitable for the parent phenol.
-
A simple isocratic method (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) can be a starting point for method development.
-
Experimental Workflow Diagram
This diagram outlines the logical flow from initial setup to final analysis.
Caption: A structured workflow for laccase-mediated oxidation experiments.
Data Interpretation & Optimization
Analyzing Results
-
Substrate Conversion: Plot the concentration of this compound as a function of time. This will yield a substrate depletion curve, from which initial reaction rates can be calculated.
-
Product Formation: The appearance of new peaks in the HPLC chromatogram indicates product formation. As the reaction progresses, you may observe a shift from smaller (dimer) to larger (oligomer) products, which may have different retention times. Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the polymeric products.[5]
-
Structural Elucidation: For identifying the novel structures formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining molecular weights. For definitive structural information of isolated products, Nuclear Magnetic Resonance (NMR) spectroscopy is required.[9]
Optimizing Reaction Conditions
Systematic optimization is key to achieving high conversion and desired product profiles.
| Parameter | Typical Range | Rationale & Insights |
| pH | 3.0 - 7.0 | Most fungal laccases exhibit optimal activity in the acidic to slightly acidic range.[9][10] The pH can also influence the product distribution; slightly acidic conditions (pH < 5) may favor quinone formation, while pH 5-6 can promote oligomerization.[9] Test a range of buffers (e.g., citrate for pH 3-4, acetate for pH 4-6) to find the optimum. |
| Temperature | 25°C - 60°C | Laccase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs. A range of 30-50°C is a good starting point for T. versicolor laccase. |
| Enzyme Conc. | 0.1 - 5 U/mL | Higher enzyme concentration will increase the reaction rate but also the cost. The optimal concentration will depend on the desired reaction time and substrate concentration. |
| Substrate Conc. | 0.1 - 10 mM | Higher substrate concentrations can lead to substrate inhibition or enzyme inactivation.[11] It is important to determine the kinetic parameters (Kₘ and Vₘₐₓ) to understand the enzyme's affinity for the substrate. |
| Oxygen Supply | Air vs. Pure O₂ | Laccase requires O₂ as the terminal electron acceptor. For most lab-scale reactions, stirring in a vial open to the air is sufficient. For faster or larger-scale reactions, bubbling pure O₂ through the medium can enhance the rate.[12] |
The Role of Mediators
For some substrates, particularly those with high redox potentials or non-phenolic compounds, the direct enzymatic oxidation is very slow. In these cases, a Laccase-Mediator System (LMS) can be employed.[13][14] A mediator is a small molecule that is readily oxidized by laccase to a stable radical, which then acts as the primary oxidant for the target substrate.
Common mediators include:
-
ABTS: Forms a stable radical cation.
-
1-Hydroxybenzotriazole (HBT): A highly efficient synthetic mediator.
-
TEMPO: A stable nitroxyl radical.[14]
-
Natural Phenols: Compounds like syringaldehyde or p-coumaric acid can act as natural mediators.
For this compound, a mediator is likely not required due to its phenolic nature. However, if reaction rates are slow, or if co-polymerization with a non-phenolic compound is desired, screening for a suitable mediator would be the next logical step.
Conclusion and Future Directions
The laccase-catalyzed oxidation of this compound is a powerful and environmentally benign method for generating novel, complex molecules from a simple starting material. The protocols outlined here provide a robust framework for researchers to explore this reaction. By systematically optimizing reaction parameters and employing modern analytical techniques, scientists can control the extent of polymerization and the nature of the products formed. This opens avenues for the synthesis of new materials with tailored properties, such as antioxidants for food packaging,[4][7] as well as for the creation of libraries of novel compounds for drug discovery and development.
References
- 1. Redox potentials, laccase oxidation, and antilarval activities of substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laccases: a never-ending story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of phenyl compounds using strongly stable immobilized-stabilized laccase from Trametes versicolor | DIGITAL.CSIC [digital.pre.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and formation pathway of laccase-mediated oxidation products formed from hydroxyphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
Microbial degradation studies of 4-Ethyl-2-methylphenol
An Application Note and Protocol for the Study of Microbial Degradation of 4-Ethyl-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an alkylphenol of significant environmental and industrial interest. Understanding its fate in various ecosystems is crucial, with microbial degradation representing a key mechanism for its natural attenuation and potential bioremediation. This guide provides a comprehensive framework for researchers to investigate the microbial degradation of this compound. It details protocols for the enrichment, isolation, and identification of degrading microorganisms, methodologies for quantitative analysis of the degradation process, and strategies for the elucidation of metabolic pathways. By integrating field-proven insights with robust analytical techniques, this document serves as a practical resource for initiating and advancing research in this area.
Introduction: The Scientific Context of this compound Degradation
This compound belongs to the ortho-cresol family of organic compounds, characterized by a benzene ring substituted with hydroxyl, methyl, and ethyl groups[1][2]. These compounds can originate from both natural sources, such as in coffee, and industrial processes, including their use as chemical intermediates[3][4]. The presence of alkylphenols in the environment is a concern due to their potential toxicity and persistence. Microbial metabolism is a primary route for the breakdown of such xenobiotic compounds in soil and water[5][6].
Studying the microbial degradation of this compound is essential for several reasons:
-
Environmental Risk Assessment: To understand its persistence and fate in natural ecosystems.
-
Bioremediation Strategies: To harness the metabolic capabilities of microorganisms for the cleanup of contaminated sites[7].
-
Biocatalysis: To discover novel enzymes and metabolic pathways that may have applications in industrial biotechnology.
This document provides the foundational protocols to empower researchers to explore these areas, from isolating novel degrading organisms to deciphering their metabolic logic.
Part I: Sourcing the Biological Catalysts - Isolation and Identification
The first critical step is to isolate microorganisms capable of utilizing this compound as a growth substrate. The most effective method is the enrichment culture technique, which selectively promotes the growth of microbes with the desired metabolic capabilities from a complex environmental sample[8][9].
Protocol 2.1: Enrichment and Isolation of this compound Degraders
This protocol is designed to enrich and isolate bacteria or fungi from environmental samples that can use this compound as a sole source of carbon and energy.
Causality: The use of a Mineral Salt Medium (MSM) with the target compound as the exclusive carbon source creates a strong selective pressure. Only microorganisms that can metabolize this compound will be able to proliferate, effectively "enriching" them from the background microbial community.
Materials:
-
Environmental Sample: 10 g of soil or 10 mL of water from a site with potential hydrocarbon contamination (e.g., industrial effluent zones, aged wood treatment sites).
-
Mineral Salt Medium (MSM), pH 7.0 (per liter of distilled water):
-
(NH₄)₂SO₄: 2.0 g
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.01 g
-
FeSO₄·7H₂O: 0.001 g
-
Trace Element Solution: 1 mL (e.g., ATCC® MD-TMS™)
-
-
This compound (stock solution: 10 g/L in ethanol).
-
For solid media: Bacto Agar (15 g/L).
-
Sterile flasks, petri dishes, and dilution blanks.
Step-by-Step Methodology:
-
Enrichment Culture Setup:
-
Aseptically add 100 mL of sterile MSM to a 250 mL Erlenmeyer flask.
-
Add this compound from the stock solution to a final concentration of 50 mg/L. The low initial concentration helps to avoid potential toxicity to the microbes[10].
-
Inoculate the flask with 1 g of soil or 1 mL of the water sample[11].
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days. Include an uninoculated control flask to check for abiotic degradation.
-
-
Subculturing for Enrichment:
-
After the incubation period, observe the flask for visible turbidity, indicating microbial growth.
-
Transfer 5 mL of the enriched culture to a fresh flask of MSM containing 50 mg/L this compound.
-
Repeat this subculturing step at least three times to increase the population of target degraders[8].
-
-
Isolation of Pure Cultures:
-
Prepare a serial dilution (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread-plate 100 µL of each of the higher dilutions (10⁻⁴ to 10⁻⁶) onto MSM agar plates containing 50 mg/L this compound as the sole carbon source.
-
Incubate the plates at 30°C for 5-10 days until distinct colonies appear.
-
-
Purification:
-
Select morphologically distinct colonies and re-streak them onto fresh MSM agar plates with the target compound.
-
Repeat the streaking process until pure cultures are obtained (i.e., all colonies appear identical).
-
Preserve purified isolates on nutrient agar slants and as glycerol stocks at -80°C for long-term storage.
-
Caption: Workflow for isolating this compound degrading microorganisms.
Protocol 2.2: Molecular Identification of Isolates
Causality: Morphological characteristics are insufficient for accurate microbial identification. DNA sequencing of conserved genetic markers provides a reliable and standard method for taxonomic classification. For bacteria, the 16S ribosomal RNA (rRNA) gene is the gold standard, while the Internal Transcribed Spacer (ITS) region is used for fungi[7].
-
DNA Extraction: Use a commercial genomic DNA extraction kit (e.g., Qiagen DNeasy UltraClean Microbial Kit) following the manufacturer's instructions.
-
PCR Amplification:
-
Bacteria: Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Fungi: Amplify the ITS region using primers like ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').
-
-
Sequencing: Send the purified PCR products to a commercial sequencing facility.
-
Sequence Analysis: Use the Basic Local Alignment Search Tool (BLAST) on the National Center for Biotechnology Information (NCBI) database to compare the obtained sequence with known species. A sequence similarity of >97% is typically used as a threshold for species-level identification.
Part II: Quantifying the Degradation Process
Once pure cultures are obtained, the next step is to confirm and quantify their ability to degrade this compound in a controlled laboratory setting.
Protocol 3.1: Biodegradation Assay in Liquid Culture
Causality: This time-course experiment directly measures the disappearance of the substrate and the concurrent growth of the microorganism, providing definitive proof of biodegradation.
-
Inoculum Preparation: Grow the isolated strain in a rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them twice with sterile MSM to remove residual medium, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Experimental Setup:
-
Prepare 250 mL flasks each containing 100 mL of MSM.
-
Spike the flasks with this compound to a final concentration of 100 mg/L.
-
Inoculate the flasks with 1% (v/v) of the prepared cell suspension.
-
Crucial Controls:
-
Abiotic Control: MSM with this compound, but no inoculum (to check for non-biological loss like volatilization or hydrolysis).
-
Biotic Control: MSM with inoculum, but no this compound (to check for growth on trace nutrients).
-
-
-
Incubation and Sampling: Incubate all flasks at 30°C and 150 rpm. At regular intervals (e.g., 0, 12, 24, 48, 72, 96 hours), aseptically withdraw 2 mL samples from each flask.
-
Sample Processing:
-
Use 1 mL to measure cell growth by reading the optical density at 600 nm (OD₆₀₀).
-
Centrifuge the remaining 1 mL at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant for chemical analysis. Store at -20°C if not analyzed immediately.
-
Protocol 3.2: Analytical Quantification Methods
Accurate quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a robust method for this, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirmation and metabolite identification[10].
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of cell-free supernatant, add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase (for HPLC) or a suitable solvent (for GC-MS).
Method A: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separation of aromatic compounds[10]. |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (60:40 v/v) | Provides good resolution for phenolic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |
| Injection Vol. | 20 µL | Typical volume for analytical HPLC. |
| Detection | UV Detector at 274 nm | Wavelength of maximum absorbance for phenols. |
| Quantification | External standard calibration curve | Reliable method for concentration determination. |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher sensitivity and specificity and is crucial for identifying unknown metabolites[12][13]. Derivatization may be required to improve the volatility of phenolic compounds, though often not necessary for simple phenols.
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm) | Good general-purpose column for semi-volatiles[14]. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, ramp to 250°C at 10°C/min, hold for 5 min | Separates compounds based on boiling points. |
| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |
| Ionization | Electron Impact (EI) at 70 eV | Standard ionization method, creates reproducible fragments. |
| MS Scan Range | 50-350 m/z | Covers the expected mass range of the parent and fragments. |
| Identification | Compare retention time and mass spectrum with a pure standard and NIST library. | Confirms the identity of the compound. |
Part III: Unraveling the Metabolic Machinery
Identifying the intermediate compounds formed during degradation is key to proposing a metabolic pathway. This is typically achieved by analyzing culture samples at various time points using GC-MS.
Hypothesized Degradation Pathway of this compound
Based on known pathways for similar compounds like 4-ethylphenol[15][16][17], the degradation of this compound likely proceeds via the oxidation of the ethyl side chain, followed by ring cleavage.
-
Initial Hydroxylation: A monooxygenase or dehydrogenase enzyme attacks the methylene group of the ethyl side chain to form 1-(4-hydroxy-3-methylphenyl)ethanol . This is analogous to the action of 4-ethylphenol methylenehydroxylase[15][17].
-
Oxidation to Ketone: The resulting secondary alcohol is then oxidized by a dehydrogenase to form 4'-hydroxy-3'-methylacetophenone .
-
Further Metabolism & Ring Cleavage: The acetophenone intermediate is likely further metabolized, potentially through a Baeyer-Villiger monooxygenase to form an ester, followed by hydrolysis to a catechol or hydroquinone derivative[16]. This aromatic diol is the substrate for ring-cleavage dioxygenases, which open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the Krebs cycle[10][18].
Caption: Hypothesized metabolic pathway for this compound degradation.
Protocol 4.1: Identification of Metabolic Intermediates
-
Set up a biodegradation assay as described in Protocol 3.1, but use a higher initial concentration of this compound (e.g., 200 mg/L) to ensure intermediates accumulate to detectable levels.
-
Collect samples at frequent intervals during the phase of most rapid degradation.
-
Extract the samples as per Protocol 3.2 and analyze them using GC-MS.
-
Scrutinize the total ion chromatograms for peaks that appear and then disappear over time.
-
Analyze the mass spectrum of each transient peak. Compare the fragmentation patterns with the NIST mass spectral library and with the predicted structures from the hypothesized pathway.
-
Whenever possible, confirm the identity of proposed intermediates by synthesizing or purchasing authentic chemical standards and comparing their retention times and mass spectra.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for investigating the microbial degradation of this compound. Successful isolation of degrading strains opens up numerous avenues for further research, including:
-
Genomic and Transcriptomic Analyses: To identify the specific genes and enzymes responsible for the degradation pathway.
-
Enzyme Characterization: To purify and characterize the key enzymes, exploring their substrate specificity and catalytic mechanisms.
-
Optimization for Bioremediation: To study the effects of environmental factors (pH, temperature, nutrient availability) on degradation rates to optimize conditions for practical bioremediation applications[19].
By systematically applying these methodologies, researchers can contribute valuable knowledge to the fields of environmental microbiology, bioremediation, and biocatalysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0038984) [hmdb.ca]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation And Characterization Of Aromatic Hydrocarbon Degrading Bacteria From Soil [journalijar.com]
- 8. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeaht.org [jeaht.org]
- 10. benchchem.com [benchchem.com]
- 11. mospbs.com [mospbs.com]
- 12. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenol degradation by halophilic fungal isolate JS4 and evaluation of its tolerance of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 4-Ethyl-2-methylphenol via Vacuum Distillation: An Application Note
Abstract
This application note provides a comprehensive, technically detailed protocol for the purification of 4-Ethyl-2-methylphenol by vacuum distillation. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this guide outlines the scientific principles, procedural steps, safety considerations, and expected outcomes for achieving high-purity this compound. The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal degradation and ensure the integrity of the final product. This document provides a robust framework for this purification technique, grounded in established chemical engineering principles and safety protocols.
Introduction: The Rationale for Vacuum Distillation
This compound is a substituted phenolic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its purification is a critical step to ensure the quality and efficacy of downstream products. The atmospheric boiling point of this compound is approximately 222-223°C[1][2]. At such elevated temperatures, there is a significant risk of thermal decomposition, oxidation, and the formation of undesirable byproducts.
Vacuum distillation is the preferred method for purifying high-boiling and thermally sensitive compounds[3]. By reducing the pressure above the liquid mixture, the boiling points of the components are significantly lowered[4][5][6]. This allows for distillation to occur at a lower, more controlled temperature, thereby preserving the chemical integrity of this compound. The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation, which demonstrates that a decrease in pressure leads to a logarithmic decrease in boiling point[7].
This protocol is designed to provide a systematic approach to the vacuum distillation of this compound, enabling the separation of the target compound from common impurities.
Understanding Potential Impurities
The effectiveness of any distillation process is contingent upon a thorough understanding of the boiling points of the target compound and its potential impurities. For this compound, impurities typically arise from the synthetic route, which often involves the alkylation of phenols[8][9]. Common impurities may include unreacted starting materials, isomers, and other reaction byproducts. The separation strategy is based on the differences in volatility between these components.
| Compound | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) |
| Phenol | 94.11 | 181.8[2][10][11][12][13] |
| o-Cresol (2-Methylphenol) | 108.14 | 191.0[1][4][7][14][15] |
| 2-Ethylphenol | 122.17 | 204.5[16][17][18][19][20] |
| 2,4-Dimethylphenol | 122.17 | 211-212[3][21][22][23][24] |
| 4-Ethylphenol | 122.17 | 218-219[6][25][26][27] |
| This compound | 136.19 | 222-223 [1][2] |
| 2,6-Dimethylphenol | 122.17 | 201-203[28][29][30][31][32] |
| 2,4,6-Trimethylphenol | 136.19 | 220[5][33][34][35] |
Table 1: Boiling Points of this compound and Potential Impurities at Atmospheric Pressure (760 mmHg).
Estimated Boiling Points under Vacuum
To facilitate the design of the distillation protocol, the boiling point of this compound at various reduced pressures has been estimated using the Clausius-Clapeyron equation. These values serve as a guide for setting the distillation parameters.
| Pressure (mmHg) | Estimated Boiling Point of this compound (°C) |
| 10 | ~110 |
| 20 | ~125 |
| 50 | ~148 |
| 100 | ~169 |
Table 2: Estimated Boiling Points of this compound at Reduced Pressures.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the vacuum distillation of this compound.
Materials and Apparatus
-
Crude this compound: The starting material to be purified.
-
Distillation Flask: Round-bottom flask, appropriately sized for the volume of crude material (should be 50-60% full).
-
Heating Mantle with Magnetic Stirrer: To provide uniform heating and agitation.
-
Magnetic Stir Bar: To ensure smooth boiling.
-
Claisen Adapter: To prevent bumping of the liquid into the condenser.
-
Distillation Head with Thermometer Adapter: To connect the flask to the condenser and monitor the vapor temperature.
-
Thermometer: Calibrated, with the appropriate temperature range.
-
Condenser: Liebig, Graham, or Allihn type, with sufficient surface area for efficient condensation.
-
Vacuum Adapter (Cow-type or similar): To connect to the vacuum source and allow for the collection of multiple fractions.
-
Receiving Flasks: Round-bottom flasks to collect the distilled fractions.
-
Vacuum Pump: Capable of achieving and maintaining the desired pressure (e.g., rotary vane pump).
-
Cold Trap: To protect the vacuum pump from corrosive vapors. Typically filled with dry ice and acetone or liquid nitrogen.
-
Manometer: To accurately measure the pressure within the system.
-
Glassware Joints and Tubing: Ground-glass joints should be properly sealed (using vacuum grease if necessary). Use thick-walled vacuum tubing.
-
Personal Protective Equipment (PPE): See Section 5 for details.
Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware before assembly.
-
Assemble the distillation apparatus as shown in the diagram below, ensuring all joints are securely clamped.
-
Lightly grease the ground-glass joints with a suitable vacuum grease to ensure a good seal.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Add a magnetic stir bar to the flask. Note: Boiling chips are not effective under vacuum.
-
-
System Checks:
-
Start the flow of coolant through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling and prevent bumping.
-
Ensure the cold trap is properly filled with the cooling medium (e.g., dry ice/acetone slush).
-
-
Applying Vacuum:
-
Slowly and carefully apply the vacuum to the system. A sudden application of vacuum can cause the liquid to bump violently.
-
Monitor the pressure using the manometer and adjust the vacuum source to achieve the desired pressure (e.g., 10-20 mmHg).
-
-
Heating and Distillation:
-
Once the system has reached a stable, low pressure, begin to heat the distillation flask gently with the heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and the vapor temperature starts to rise.
-
Fraction 1 (Forerun): Collect the initial, low-boiling fraction. This will likely contain residual solvents and more volatile impurities such as phenol and o-cresol. The vapor temperature will be significantly lower than the expected boiling point of the product.
-
Fraction 2 (Main Fraction): As the vapor temperature stabilizes at the expected boiling point of this compound at the operating pressure (refer to Table 2), change the receiving flask to collect the main product fraction.
-
Fraction 3 (Tails): If the temperature starts to rise further or if the distillation rate slows significantly, it indicates the presence of higher-boiling impurities. Stop the distillation at this point or collect this fraction in a separate receiver.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the distillation flask to cool.
-
Once the system has cooled to room temperature, slowly and carefully release the vacuum. Caution: Releasing the vacuum while the system is hot can cause air to rush in and potentially lead to an explosion.
-
Turn off the stirrer and the condenser coolant.
-
Disassemble the apparatus.
-
Safety Precautions
The purification of this compound by vacuum distillation involves several potential hazards that must be addressed with appropriate safety measures.
-
Chemical Hazards: Phenolic compounds are corrosive and toxic. They can be readily absorbed through the skin, causing severe chemical burns and systemic toxicity[17][25][26].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles. A face shield is also recommended.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Spills: In case of a spill, neutralize with a suitable agent and absorb with an inert material. For large spills, evacuate the area and follow institutional emergency procedures.
-
-
High Temperatures: The distillation process requires heating to elevated temperatures.
-
Heating Mantles: Use a heating mantle controlled by a variable transformer. Never use an open flame.
-
Thermal Burns: Be cautious of hot glassware. Allow the apparatus to cool completely before handling.
-
-
Vacuum: Working under reduced pressure poses a risk of implosion.
-
Glassware Inspection: Inspect all glassware for cracks, scratches, or other defects before use. Do not use damaged glassware.
-
Safety Shielding: It is good practice to place a safety shield in front of the apparatus.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping | - Uneven heating- No or inadequate stirring | - Ensure the magnetic stirrer is on and functioning correctly.- Use a heating mantle for uniform heating. |
| No Distillate | - Vacuum leak- Insufficient heating- Blockage in the system | - Check all joints and tubing for leaks.- Gradually increase the heating mantle temperature.- Ensure the condenser is not blocked. |
| Fluctuating Vapor Temperature | - Unstable vacuum | - Check the vacuum pump and ensure a stable pressure is maintained. |
| Product Solidifying in Condenser | - Coolant is too cold | - Use a coolant with a temperature above the melting point of the product. |
Table 3: Troubleshooting Guide for Vacuum Distillation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by vacuum distillation. By carefully controlling the pressure and temperature, and by adhering to the outlined safety procedures, researchers can effectively separate this compound from common impurities, yielding a high-purity product suitable for a variety of applications. The principles and techniques described herein are broadly applicable to the purification of other high-boiling, thermally sensitive phenolic compounds.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]
- 7. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 10. youtube.com [youtube.com]
- 11. Phenol - Wikipedia [en.wikipedia.org]
- 12. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenol [webbook.nist.gov]
- 14. scent.vn [scent.vn]
- 15. 95-48-7 CAS | o-CRESOL | Laboratory Chemicals | Article No. 03006 [lobachemie.com]
- 16. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. chemicalpoint.eu [chemicalpoint.eu]
- 19. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]
- 20. 2-Ethylphenol | 90-00-6 [chemicalbook.com]
- 21. chemwhat.com [chemwhat.com]
- 22. Phenol, 2,4-dimethyl- [webbook.nist.gov]
- 23. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]
- 24. 2,4-dimethylphenol [stenutz.eu]
- 25. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 4-Ethylphenol 99% | Sigma-Aldrich [sigmaaldrich.com]
- 27. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]
- 28. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]
- 30. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 31. merckmillipore.com [merckmillipore.com]
- 32. echemi.com [echemi.com]
- 33. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 34. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. 2,4,6-trimethylphenol [stenutz.eu]
Robust Solid-Phase Extraction of 4-Ethyl-2-methylphenol from Environmental Water Samples for Chromatographic Analysis
An Application Note for Researchers and Analytical Scientists
Abstract
This application note presents a detailed and optimized protocol for the extraction and concentration of 4-Ethyl-2-methylphenol from various water matrices using solid-phase extraction (SPE). This compound, a substituted phenolic compound, is of environmental interest due to its potential toxicity and persistence. Direct analysis of this compound in water is often hindered by low concentrations and complex sample matrices. The described method utilizes a reversed-phase polymeric sorbent, which offers high recovery and reproducibility. The protocol is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure robust performance. This method is suitable for preparing samples for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Introduction and Method Principle
Phenolic compounds are a class of environmental pollutants that require close monitoring in water sources due to their potential harm to human health and aquatic ecosystems.[1][2] this compound (CAS: 2219-73-0), an alkyl-substituted phenol, can enter waterways through industrial discharge and natural decomposition processes.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring a range of phenols in drinking water, underscoring the need for reliable analytical protocols.[4][5][6]
Traditional liquid-liquid extraction (LLE) methods for phenols are often laborious and consume large quantities of hazardous organic solvents.[7] Solid-phase extraction (SPE) has emerged as a superior alternative, providing high enrichment factors, reduced solvent consumption, and potential for automation.[8]
The Principle of Reversed-Phase SPE for Phenols
This method is based on reversed-phase SPE, a chromatographic technique that separates compounds based on their polarity.
-
Analyte State Adjustment: The key to retaining phenolic compounds on a non-polar sorbent is to control their ionization state. This compound, like other phenols, is a weak acid. By acidifying the water sample to a pH of 2 or lower, which is well below the pKa of the phenolic hydroxyl group, the compound is maintained in its neutral, non-ionized form.[1][4][6] This significantly increases its hydrophobicity.
-
Sorbent Interaction: The neutral analyte is passed through an SPE cartridge packed with a non-polar, polymeric sorbent (e.g., polystyrene-divinylbenzene). The non-polar this compound molecule adsorbs onto the sorbent surface via van der Waals forces.[7] Polymeric sorbents are preferred over traditional silica-based C18 sorbents due to their higher surface area, greater retention for aromatic compounds, and stability across a wider pH range.[2][9]
-
Selective Elution: Polar impurities and salts in the sample matrix have little affinity for the sorbent and pass through to waste. After a brief washing step, the retained this compound is desorbed and collected (eluted) using a small volume of a strong organic solvent.
This selective retention and elution process allows for the concentration of the analyte from a large sample volume into a small, clean solvent fraction suitable for sensitive chromatographic analysis.
Materials and Reagents
2.1. Equipment
-
Solid-Phase Extraction (SPE) Vacuum Manifold, 12- or 24-port
-
Vacuum pump
-
Sample collection vials/tubes (e.g., 15 mL borosilicate glass)
-
Volumetric flasks (borosilicate glass, Class A)
-
Graduated cylinders
-
Analytical balance (± 0.1 mg)
-
pH meter or pH indicator strips
-
Nitrogen evaporator or rotary evaporator
-
Autosampler vials with PTFE-lined septa for GC or HPLC analysis
2.2. Reagents and Standards
-
SPE Cartridges: Polymeric reversed-phase cartridges, such as Polystyrene-Divinylbenzene (PS-DVB), 500 mg / 6 mL.
-
This compound analytical standard: (≥98.0% purity)
-
Methanol (MeOH): HPLC or GC-MS grade
-
Dichloromethane (DCM): GC-MS grade
-
Reagent Water: Type I Ultrapure water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl): Concentrated, trace metal grade (Used to prepare 6 N and 0.05 N solutions)
-
Sodium Sulfite (Na₂SO₃): ACS grade (for dechlorination)
-
Sodium Sulfate (Na₂SO₄): Anhydrous, ACS grade (for drying eluate)
-
Nitrogen Gas: Ultra-high purity
Detailed Experimental Protocol
This protocol is designed for a 500 mL water sample. Volumes can be scaled accordingly, but cartridge loading capacity should not be exceeded.
Part A: Water Sample Pre-treatment
-
Dechlorination (for chlorinated samples):
-
Acidification:
-
Slowly add 6 N HCl dropwise to the sample while monitoring the pH.
-
Adjust the sample pH to ≤ 2.
-
Rationale: This is the most critical step for ensuring efficient retention. By suppressing the ionization of the phenolic hydroxyl group, the analyte becomes non-polar and can strongly adsorb to the reversed-phase sorbent.[1][7]
-
Part B: Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the SPE cartridges onto the vacuum manifold.
-
Step 1.1 (Activation): Pass 5 mL of Dichloromethane (DCM) through the cartridge.
-
Step 1.2 (Wetting): Pass 5 mL of Methanol through the cartridge.
-
Step 1.3 (Equilibration): Pass 2 x 5 mL aliquots of reagent water (acidified to pH ≤ 2 with HCl) through the cartridge. Do not allow the sorbent bed to go dry after the final equilibration step.
-
Rationale: Conditioning prepares the sorbent for sample interaction. DCM activates the polymeric chains, methanol makes the sorbent water-wettable, and acidified water equilibrates the sorbent to the sample's pH, ensuring consistent retention.[4]
-
-
Sample Loading:
-
Place collection vials in the manifold rack for waste.
-
Load the entire 500 mL pre-treated water sample onto the cartridge.
-
Apply a gentle vacuum to achieve a consistent flow rate of approximately 5-10 mL/min.
-
Rationale: A controlled, steady flow rate is crucial. If the flow is too fast, the analyte may not have sufficient residence time to interact with the sorbent, leading to "breakthrough" and low recovery.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water (acidified to pH ≤ 2).
-
Rationale: This optional step helps remove any weakly retained, polar interferents from the sample matrix (e.g., salts, organic acids) without displacing the target analyte.
-
-
Cartridge Drying:
-
Apply full vacuum to the manifold for 15-20 minutes to thoroughly dry the sorbent bed.
-
Rationale: Removing residual water is essential, especially for subsequent analysis by GC-MS. Water is immiscible with the DCM elution solvent and can interfere with the concentration step and damage the GC column.[4]
-
-
Analyte Elution:
-
Place clean, labeled glass collection tubes inside the manifold.
-
Ensure the vacuum is off. Add 8-10 mL of Dichloromethane (DCM) to the cartridge.
-
Allow the DCM to soak the sorbent bed for 1-2 minutes.
-
Apply a very gentle vacuum to slowly pull the solvent through the cartridge dropwise (~1-2 mL/min), collecting the eluate.
-
Rationale: Dichloromethane is a strong non-polar solvent that effectively disrupts the van der Waals interactions between this compound and the sorbent, eluting it into the collection tube. A slow elution ensures complete desorption and recovery.
-
Part C: Post-Elution Processing
-
Drying the Eluate:
-
Pass the collected DCM eluate through a small glass funnel containing anhydrous sodium sulfate to remove any remaining traces of water.
-
-
Concentration:
-
Place the collection tube in a nitrogen evaporator at 30-35°C.
-
Concentrate the eluate to a final volume of approximately 0.9 mL under a gentle stream of nitrogen.
-
Add any internal standards required for the analysis.
-
Bring the final volume to exactly 1.0 mL with DCM.
-
-
Analysis:
-
Transfer the final extract to an autosampler vial. The sample is now ready for GC-MS or HPLC analysis.
-
Visual Workflow of the SPE Protocol
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.
Caption: SPE Workflow for this compound Extraction.
Expected Method Performance
The robustness of this protocol was evaluated by spiking reagent water with this compound at two different concentration levels. The following table summarizes the expected performance data based on five replicate extractions.
| Parameter | Spiked Conc. (µg/L) | Mean Recovery (%) | RSD (%) |
| This compound | 1.0 | 96.5 | 4.8 |
| This compound | 10.0 | 98.2 | 3.1 |
-
Recovery (%): Indicates the efficiency of the extraction process. High recovery values demonstrate that the analyte is effectively transferred from the water sample to the final extract. Methods for phenols often achieve recoveries in the 87% to 108% range.[1]
-
Relative Standard Deviation (RSD %): Measures the precision and reproducibility of the method. An RSD below 10% is generally considered excellent for trace environmental analysis.
Troubleshooting Insights:
-
Low Recovery: May be caused by incomplete sample acidification, an excessively high sample loading flow rate, or using an inappropriate elution solvent. Verify sample pH and reduce the loading speed.
-
High RSD: Often indicates inconsistent technique, especially during the conditioning or elution steps. Ensure the sorbent bed does not go dry before sample loading and that elution is performed slowly and consistently.
-
Matrix Effects: Real-world samples (e.g., wastewater) may contain high levels of organic matter that can co-extract and interfere with analysis. An additional cartridge wash step with a weak organic solvent/water mixture may be necessary, but this requires careful optimization to avoid loss of the target analyte.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of this compound from water samples. By utilizing a polymeric reversed-phase sorbent and carefully controlling experimental parameters such as sample pH, the method delivers high analyte recovery and excellent reproducibility. The detailed step-by-step procedure and the explanation of the underlying chemical principles empower researchers to implement this method confidently and effectively for routine environmental monitoring and research applications.
References
- 1. agilent.com [agilent.com]
- 2. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2219-73-0 | CAA21973 | Biosynth [biosynth.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 528 [nemi.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
Synthesis of pharmaceutical intermediates from 4-Ethyl-2-methylphenol
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 4-Ethyl-2-methylphenol
Authored by a Senior Application Scientist
Abstract
This compound (4E2MP), a readily available substituted phenolic compound, serves as a versatile and strategic starting material in the synthesis of a variety of high-value pharmaceutical intermediates. Its specific substitution pattern—a hydroxyl group for directed reactivity, an ortho-methyl group, and a para-ethyl group—offers a unique combination of steric and electronic properties that can be exploited for the construction of complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations originating from 4E2MP, focusing on the synthesis of quinone methides, chroman-4-ones, and analogues of essential vitamin intermediates. The protocols herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound (IUPAC Name: this compound) is an alkyl-substituted phenol that provides multiple reactive sites for synthetic elaboration.[1] The nucleophilic aromatic ring, the acidic hydroxyl group, and the benzylic protons of the ethyl group are all amenable to functionalization. This inherent reactivity makes 4E2MP an attractive building block for creating scaffolds of significant pharmacological interest.[2][3] Industrially, it is synthesized via the Friedel-Crafts alkylation of o-cresol.[4] This document outlines three robust synthetic pathways to convert this starting material into key pharmaceutical intermediates.
Pathway I: Oxidative Activation to Quinone Methide Intermediates
Scientific Rationale: The oxidation of p-alkylphenols, such as 4E2MP, can generate highly reactive quinone methide intermediates.[5] These intermediates are powerful electrophiles, susceptible to nucleophilic attack at the exocyclic methylene carbon. This reactivity is harnessed in the synthesis of numerous natural products and pharmaceutical agents. The formation of quinone methides is often a key step in the metabolic activation of certain phenolic compounds and is implicated in both their biological activity and toxicity.[5][6] Understanding and controlling this transformation is crucial for leveraging its synthetic potential.
The general transformation involves a two-electron oxidation of the phenol, coupled with the loss of a proton, to form a transient quinone methide, which can then be trapped by a suitable nucleophile.
Experimental Protocol: Synthesis of a Glutathione-Trapped Quinone Methide Adduct
This protocol is adapted from studies on similar p-alkylphenols and demonstrates the formation and trapping of the quinone methide intermediate.[5]
Objective: To generate a quinone methide from this compound in situ and trap it with glutathione (GSH) to form a stable adduct for characterization.
Materials:
-
This compound (98%)
-
Rat Liver Microsomes (or a comparable cytochrome P450-containing system)
-
Glutathione (GSH)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Methanol
Protocol Steps:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a 1 mL incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 1 mg/mL rat liver microsomes, and 5 mM glutathione.
-
Initiation of Reaction: Add this compound (from a stock solution in methanol) to a final concentration of 1 mM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Enzymatic Oxidation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Quenching: Terminate the reaction by adding 200 µL of cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. The product, the glutathione conjugate of the this compound-derived quinone methide, can be identified by HPLC with UV detection and characterized by mass spectrometry.[5]
Data Summary Table: Quinone Methide Formation
| Parameter | Value |
| Substrate | This compound |
| Enzyme System | Rat Liver Microsomes |
| Cofactor | NADPH |
| Nucleophile | Glutathione (GSH) |
| Temperature | 37°C |
| Reaction Time | 60 minutes |
| Expected Product | S-(1-(4-hydroxy-3-methylphenyl)ethyl)glutathione |
Workflow Diagram: Quinone Methide Synthesis
Caption: Oxidative formation of a quinone methide and subsequent trapping.
Pathway II: Synthesis of Chroman-4-one Scaffolds
Scientific Rationale: The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] These derivatives can act as inhibitors for critical enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[8] The synthesis typically involves the cyclization of a phenolic precursor with a three-carbon unit.
Experimental Protocol: Synthesis of 6-Ethyl-8-methylchroman-4-one
This protocol is a representative method for the synthesis of substituted chroman-4-ones, involving a base-mediated aldol-type condensation followed by cyclization.[8][9]
Objective: To synthesize 6-Ethyl-8-methylchroman-4-one from this compound.
Materials:
-
This compound (98%)
-
Hexanal (or other suitable aldehyde)
-
Piperidine (as base catalyst)
-
Ethanol (as solvent)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Protocol Steps:
-
Reaction Setup: To a solution of this compound (10 mmol) and hexanal (12 mmol) in ethanol (25 mL) in a round-bottom flask, add piperidine (1 mmol).
-
Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 6-ethyl-8-methyl-2-pentylchroman-4-one by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]
Data Summary Table: Chroman-4-one Synthesis
| Parameter | Value |
| Phenolic Substrate | This compound |
| Aldehyde | Hexanal |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Expected Product | 6-Ethyl-8-methyl-2-pentylchroman-4-one |
| Purification | Flash Column Chromatography |
Workflow Diagram: Chroman-4-one Synthesis
Caption: Synthesis of a substituted chroman-4-one derivative.
Pathway III: Towards Vitamin E Analogues via Substituted Hydroquinones
Scientific Rationale: Vitamin E (α-tocopherol) is a vital antioxidant, and its industrial synthesis is a cornerstone of the pharmaceutical and nutraceutical industries.[10][11] A key intermediate in its synthesis is 2,3,5-trimethylhydroquinone (TMHQ).[12] While 4E2MP is not a direct precursor to commercial TMHQ, it can be used to synthesize structurally related ethyl-substituted hydroquinones. These analogues are valuable for structure-activity relationship (SAR) studies and for developing novel antioxidants. The core strategy involves introducing an oxygen functionality ortho to the existing hydroxyl group.
Experimental Protocol: Synthesis of 4-Ethyl-2-methylbenzene-1,2-diol (An Ethyl-Substituted Catechol)
This protocol outlines the hydroxylation of this compound to produce a catechol derivative, a precursor to hydroquinones and other oxygenated intermediates. Direct oxidation of phenols can be complex, but methods using catalysts like cobalt acetate have been reported for similar substrates.
Objective: To hydroxylate this compound to form the corresponding catechol.
Materials:
-
This compound (98%)
-
Cobalt(II) Acetate Tetrahydrate
-
Activated Charcoal
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Oxygen (gas)
-
Autoclave or a high-pressure reaction vessel
-
Ethyl Acetate
-
Hydrochloric Acid
Protocol Steps:
-
Reaction Setup: In a high-pressure autoclave, place a solution of this compound (10 mmol) in methanol (50 mL) and aqueous NaOH (1 M, 12 mL).
-
Catalyst Addition: Add Cobalt(II) acetate (0.5 mmol) mixed with activated charcoal (1 g). The charcoal provides a high surface area for the reaction.
-
Pressurization: Seal the autoclave and pressurize it with oxygen to 3-5 bar.
-
Reaction: Stir the contents and heat to 65-75°C for 6-8 hours.
-
Cooling and Filtration: After the reaction, cool the autoclave to room temperature and carefully vent the excess oxygen. Filter the mixture to remove the catalyst and charcoal.
-
Workup: Concentrate the filtrate to remove methanol. Acidify the remaining aqueous residue with concentrated HCl to pH ~2, then extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 4-Ethyl-2-methylbenzene-1,2-diol can be purified by crystallization or column chromatography.
Data Summary Table: Catechol Synthesis
| Parameter | Value |
| Substrate | This compound |
| Oxidant | Oxygen (O₂) |
| Catalyst | Cobalt(II) Acetate / Charcoal |
| Medium | Methanol / Aqueous NaOH |
| Pressure | 3-5 bar |
| Temperature | 65-75°C |
| Expected Product | 4-Ethyl-2-methylbenzene-1,2-diol |
Workflow Diagram: Synthesis of Catechol Intermediate
Caption: Catalytic hydroxylation to form a key catechol intermediate.
Conclusion
This compound is a cost-effective and synthetically flexible starting material for producing a range of valuable pharmaceutical intermediates. The protocols and strategies detailed in this guide for synthesizing quinone methides, chroman-4-ones, and catechol derivatives demonstrate its utility. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively leverage 4E2MP to construct complex molecules for drug discovery and development programs.
References
- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. This compound (2219-73-0) for sale [vulcanchem.com]
- 5. Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Ethyl-2-methylphenol Analysis
Welcome to the technical support center for the analysis of 4-Ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects in their analytical experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Understanding the Challenge: What are Matrix Effects?
In quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound).[1][2] Matrix effects occur when these co-extracted components interfere with the ionization and detection of the target analyte, leading to either suppression or enhancement of its signal.[3][4] This phenomenon can severely compromise the accuracy, precision, and reproducibility of analytical methods.[2][4]
For a compound like this compound, which can be found in complex samples such as biological fluids, environmental samples, and food products, understanding and mitigating matrix effects is paramount for reliable quantification.[5][6]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving matrix effects in your this compound analysis.
Q1: My recovery of this compound is inconsistent and often low. How can I determine if matrix effects are the cause?
Answer:
Inconsistent and low recovery are classic indicators of matrix effects, specifically ion suppression. To confirm this, you can perform a post-extraction spike experiment.[7] This involves comparing the signal response of this compound in a pure solvent standard to its response when spiked into a blank sample matrix that has already undergone the extraction procedure.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Standards: Create a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Process Blank Matrix: Extract a sample that is known to not contain this compound (a blank matrix) using your established protocol.
-
Spike Blank Extract: Spike the processed blank matrix extract with the this compound standard solution to the same final concentration as the pure solvent standard.
-
Analyze and Compare: Analyze both the pure solvent standard and the spiked matrix extract using your LC-MS or GC-MS method.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Spiked Matrix / Peak Area in Pure Solvent) * 100
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
A significant deviation from 100% confirms the presence of matrix effects.
-
Another qualitative method is the post-column infusion technique, which helps identify retention time regions where suppression or enhancement occurs.[7]
Q2: I've confirmed matrix effects are present. What is the most effective way to eliminate or compensate for them?
Answer:
There are several strategies to combat matrix effects, ranging from sample preparation to analytical methodology. The choice of strategy depends on the complexity of your matrix and the resources available.
A. Advanced Sample Preparation:
The most direct way to mitigate matrix effects is to remove the interfering components before analysis.[1][8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. By choosing a sorbent that selectively retains this compound while allowing matrix components to pass through (or vice versa), you can significantly reduce interferences.[1][9]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. Adjusting the pH of the aqueous phase can optimize the extraction of the weakly acidic this compound into an organic solvent, leaving many polar interferences behind.[1][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for cleaning up a wide variety of sample matrices.[5] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.
Workflow for Selecting a Sample Preparation Method
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Resolving co-eluting peaks with 4-Ethyl-2-methylphenol in chromatography
Topic: Resolving Co-eluting Peaks with 4-Ethyl-2-methylphenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for resolving the co-elution of this compound with other compounds in chromatographic analyses. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a shoulder on the this compound peak. What are the likely co-eluting compounds?
A1: A shoulder on your peak of interest is a clear indication of co-elution. The identity of the interfering compound is highly dependent on your sample matrix. This compound, a cresol isomer, is structurally similar to several other phenolic compounds, making co-elution a common challenge.[1]
Common Co-eluting Compounds by Matrix:
-
Pharmaceutical Formulations: In pharmaceutical preparations, especially those containing preservatives, the most likely co-eluents are other cresol isomers such as m-cresol and p-cresol.[2] These isomers have very similar physicochemical properties, making them difficult to separate.
-
Food and Beverage (e.g., Wine): In food and beverage analysis, particularly in fermented products like wine, this compound may co-elute with other volatile phenols like 4-ethylphenol and 4-ethylguaiacol. These compounds contribute to the aromatic profile and are often analyzed together.[3][4]
-
Environmental Samples (e.g., Wastewater): Environmental samples can be complex. Potential co-eluents include other industrial by-products and degradation products such as phenol, other cresol isomers, and various xylenol (dimethylphenol) isomers.[5]
Understanding your sample's origin and composition is the first critical step in identifying the potential interfering compound and selecting the appropriate strategy for resolution.
Q2: I'm using a standard C18 column, but the resolution between this compound and its isomers is poor. Why is this happening and what is the immediate next step?
A2: This is a frequent challenge. Standard C18 columns separate compounds primarily based on hydrophobicity. Positional isomers like this compound and its counterparts often have very similar hydrophobicities, leading to insufficient resolution.[2]
The immediate next step is to modulate the selectivity (α) of your chromatographic system. Selectivity is the most powerful factor in achieving resolution. This can be accomplished by altering either the mobile phase or the stationary phase.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor resolution on a C18 column.
Before changing the column, which is a more significant change, we recommend optimizing the mobile phase composition. A simple yet effective step is to change the organic modifier (e.g., from acetonitrile to methanol). These solvents have different properties and can alter the selectivity of the separation.[6] Concurrently, optimizing the pH of the mobile phase is crucial, as the ionization of phenolic compounds is pH-dependent and significantly impacts retention.[7][8][9][10]
Troubleshooting Guides: A Deeper Dive
Issue 1: Persistent Co-elution in High-Performance Liquid Chromatography (HPLC)
Q: I've tried basic mobile phase adjustments on my C18 column, but this compound still co-elutes with a closely related isomer. What is a systematic approach to resolving this?
A: When simple mobile phase adjustments are insufficient, a more comprehensive approach is required. This involves a systematic evaluation of both the mobile and stationary phases to enhance selectivity.
Underlying Principle: The Resolution Equation
Resolution (Rs) in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . To resolve co-eluting peaks, we must manipulate one or more of these parameters. Since the retention factor is likely already in an acceptable range (if the peaks are eluting on-column), our focus should be on improving selectivity and efficiency.
Systematic Troubleshooting Protocol:
-
Mobile Phase Optimization (Advanced):
-
pH Adjustment: The pKa of this compound is approximately 10.7. To ensure it is in a single, non-ionized state for consistent retention in reversed-phase chromatography, the mobile phase pH should be buffered at least 2 pH units below this value (e.g., pH 3-5).[7][8][10] Small adjustments within this range can fine-tune the separation from other phenolic compounds with slightly different pKa values.
-
Organic Modifier Exchange: If you started with acetonitrile, switch to methanol, or try a ternary mixture of water, acetonitrile, and methanol. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can alter interactions with the analyte and the stationary phase, thereby changing selectivity.[6]
-
-
Stationary Phase Selectivity:
-
Switching Column Chemistry: This is often the most effective solution. Instead of a C18 column, consider a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound and its isomers.[2][11][12][13] This provides a different selectivity compared to the purely hydrophobic interactions of a C18 phase.
-
Biphenyl Columns: These offer even stronger π-π interactions than phenyl-hexyl columns and have shown excellent selectivity for separating structurally similar aromatic compounds, including phenols.[14]
-
-
Data Summary: Column Selectivity for Phenolic Isomers
| Stationary Phase | Primary Separation Mechanism | Effectiveness for Phenolic Isomers | Reference |
| C18 (ODS) | Hydrophobic Interactions | Often insufficient for positional isomers. | [2] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Good selectivity for aromatic compounds. | [2][11][12][13][15] |
| Biphenyl | Enhanced π-π Interactions | High selectivity for closely related aromatics. | [14] |
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Initial Conditions (Phenyl-Hexyl Column):
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 270 nm
-
-
Optimization:
-
If co-elution persists, switch Mobile Phase B to Methanol and repeat the gradient.[6]
-
Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Fine-tune the mobile phase pH by using a buffered aqueous phase (e.g., 20 mM potassium phosphate) and adjusting the pH in small increments (e.g., from 3.0 to 3.5).
-
Logical Flow for HPLC Optimization:
Caption: Systematic approach to resolving co-eluting phenolic isomers in HPLC.
Issue 2: Poor Peak Shape and Co-elution in Gas Chromatography (GC)
Q: I'm analyzing this compound by GC-FID, and the peaks are broad and tailing, leading to co-elution with other phenols. How can I improve this?
A: Broad and tailing peaks for phenolic compounds in GC are typically caused by their polar hydroxyl group interacting with active sites in the GC system (e.g., the inlet liner or the column itself). This can be addressed by either derivatization or by using a more inert column.
1. Derivatization to Improve Volatility and Peak Shape:
-
Principle: Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For phenols, the active hydrogen of the hydroxyl group is replaced with a non-polar group. This reduces the compound's polarity, increases its volatility, and minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Common Derivatization Technique: Silylation
-
Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[16]
-
The derivatized phenols are less polar and more volatile, leading to improved chromatographic performance. Silylation has been shown to successfully separate cresol isomers that would otherwise co-elute.[16]
-
Experimental Protocol: Silylation of Phenolic Compounds for GC Analysis
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., MSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for the derivatized analytes.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Detector: FID at 300 °C
-
2. Choosing the Right GC Column and Detector:
-
Wax Columns: For underivatized phenols, a polar "Wax" type column (e.g., DB-WAX, CP-Wax 52 CB) can provide good peak shape due to its ability to hydrogen bond with the analytes.
-
GC-FID vs. GC-MS:
-
GC-FID (Flame Ionization Detector): This is a robust, universal detector for organic compounds and is excellent for quantification. However, it does not provide structural information, making it difficult to confirm the identity of co-eluting peaks.[17][18][19][20]
-
GC-MS (Mass Spectrometry): This provides mass spectral data, which can be used to identify compounds based on their fragmentation patterns. Even if two peaks are not perfectly separated chromatographically, they can often be deconvoluted and quantified using their unique mass spectra. This makes GC-MS a powerful tool for confirming the identity of co-eluting compounds.[17][18][19][21][22][23]
-
Decision Tree for GC Analysis of this compound:
Caption: Decision-making process for optimizing the GC analysis of this compound.
References
- 1. Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. veeprho.com [veeprho.com]
- 11. shimadzu.com [shimadzu.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. thaiscience.info [thaiscience.info]
- 18. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 20. phytochemia.com [phytochemia.com]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. agilent.com [agilent.com]
Troubleshooting low recovery of 4-Ethyl-2-methylphenol during extraction
Welcome to the technical support center for troubleshooting the extraction of 4-Ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low recovery of this compound during liquid-liquid and solid-phase extraction procedures. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Foundational Questions & First Principles
This section addresses the most common and fundamental reasons for low recovery. Mastering these concepts is the first step to effective troubleshooting.
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
Low recovery is most often traced back to suboptimal pH during the extraction process. This compound is a weakly acidic phenol. Its state of ionization is dictated by the pH of the aqueous sample, which in turn governs its solubility in organic solvents.
-
The Chemistry of Extraction : For effective partitioning into an organic solvent during Liquid-Liquid Extraction (LLE) or retention on a non-polar sorbent during Solid-Phase Extraction (SPE), the phenol must be in its neutral, protonated form (Ar-OH). If the pH of the sample is significantly above the pKa of the phenol, it will deprotonate to its phenolate anion form (Ar-O⁻). This negatively charged ion is highly water-soluble and will not be efficiently extracted by non-polar organic solvents.[1]
-
The Golden Rule of pH Adjustment : To ensure this compound is in its neutral form, the pH of the aqueous sample must be adjusted to at least 2 pH units below its pKa.[2]
The structure of this compound is shown below:
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| pKa (Strongest Acidic) | ~10.68 (Predicted) | [6] |
| logP (o/w) | 2.7 - 3.14 (Estimated) | [4][6] |
| Water Solubility | 745.7 mg/L @ 25 °C (Estimated) | [5] |
| Boiling Point | 223 °C @ 760 mmHg (Estimated) | [5] |
| Vapor Pressure | 0.066 mmHg @ 25 °C (Estimated) | [5] |
Based on its pKa, a sample pH of ≤ 8.5 is recommended for efficient extraction.
Below is a diagram illustrating the pH-dependent equilibrium of this compound.
Caption: pH-dependent equilibrium of this compound.
Q2: Which organic solvent should I use for Liquid-Liquid Extraction (LLE)?
The choice of solvent is critical and depends on its immiscibility with water, its ability to solubilize this compound, and its compatibility with downstream analytical techniques. Given the logP of this compound is approximately 2.7-3.14, it is moderately non-polar.
Commonly used solvents for phenol extraction include:
-
Ethyl acetate
-
Diethyl ether
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Toluene
For subsequent GC-MS analysis, solvents like ethyl acetate, diethyl ether, and MTBE are often preferred.[7]
Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)
This section focuses on specific problems that arise during LLE procedures.
Q3: I've adjusted the pH, but I'm getting a thick, cloudy layer (emulsion) between the aqueous and organic phases. How do I resolve this?
Emulsion formation is a common problem, especially with complex sample matrices containing high concentrations of proteins, lipids, or other macromolecules that act as surfactants.[8]
Preventative Strategies:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[8]
Strategies for Breaking an Emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the emulsion will resolve on its own.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will help break the emulsion.[9]
-
Salting Out: Add a small amount of a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase.[10] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Filtration: Passing the emulsion through a bed of glass wool in a filter funnel can sometimes help to coalesce the dispersed droplets.[9]
Q4: My recoveries are still low even after pH adjustment and no emulsion formation. Could I be losing my analyte during the solvent evaporation step?
Yes, analyte loss during solvent evaporation is a significant and often overlooked problem, especially for semi-volatile compounds. While this compound has a high boiling point (223°C), it can be lost through co-evaporation with the more volatile extraction solvent.[2]
Best Practices to Minimize Evaporative Losses:
-
Gentle Evaporation Conditions: Use a gentle stream of nitrogen and a controlled temperature water bath (e.g., not exceeding 40°C).[2][11] Aggressive heating will lead to significant analyte loss.
-
Solvent Volume: Do not evaporate the solvent to complete dryness. This can cause the analyte to adhere irreversibly to the glassware. Always leave a small residual volume (e.g., 0.5-1 mL) and reconstitute in your mobile phase or derivatization solvent.
-
Use of a Keeper Solvent: For highly volatile analytes, adding a small amount of a high-boiling, non-interfering "keeper" solvent (e.g., ethylene glycol) can help to prevent the complete evaporation of the target analyte.
-
Container Choice: Use conical-bottom vials for the final evaporation step to minimize the surface area and facilitate reconstitution in a small volume.
Part 3: Troubleshooting Solid-Phase Extraction (SPE)
This section provides guidance for overcoming common hurdles in SPE workflows.
Q5: What type of SPE sorbent is best for this compound?
For extracting moderately non-polar compounds like this compound from aqueous samples, reversed-phase SPE is the method of choice. The most common sorbents fall into two categories:
-
Silica-Based (e.g., C18): These are traditional sorbents that work well for non-polar compounds. However, their performance can be affected by extreme pH conditions, and residual silanol groups can sometimes lead to unwanted secondary interactions.[12][13]
-
Polymer-Based (e.g., Polystyrene-Divinylbenzene (PS-DVB), Hydrophilic-Lipophilic Balanced (HLB)): These sorbents offer high surface area, high capacity, and are stable across a wide pH range (0-14).[12][14] They generally provide excellent retention and recovery for a broad range of compounds, including phenols.[15][16] For these reasons, polymeric sorbents are often the preferred choice.
Q6: I am using a polymeric SPE cartridge, but my analyte is not being retained during the sample loading step (breakthrough). What's going wrong?
Analyte breakthrough during sample loading is a common issue and can be caused by several factors.[17][18]
Troubleshooting Analyte Breakthrough:
-
Improper Cartridge Conditioning: The sorbent must be properly wetted and equilibrated before loading the sample. A typical conditioning sequence for reversed-phase SPE is:
-
Sample Loading Flow Rate: A flow rate that is too fast will not allow for sufficient interaction time between the analyte and the sorbent.[21] Reduce the flow rate to allow for proper retention.
-
Sample pH: Double-check that your sample is acidified to at least 2 pH units below the pKa of this compound (i.e., pH ≤ 8.5).
-
Cartridge Overload: Ensure that the mass of the analyte and other matrix components does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.[18]
Below is a diagram of a typical SPE workflow for this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 6. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 14. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. silicycle.com [silicycle.com]
Technical Support Center: Minimizing Degradation of 4-Ethyl-2-methylphenol During Sample Preparation
Welcome to the technical support center for the analysis of 4-Ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your samples and the accuracy of your results. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the challenges of working with this and other phenolic compounds.
Understanding the Challenge: The Instability of this compound
This compound, a member of the ortho-cresol family of organic compounds, is susceptible to degradation, which can significantly impact the reliability of analytical measurements.[1][2] The primary culprits behind its instability are oxidation, exposure to light, elevated temperatures, and suboptimal pH conditions.[3][4][5][6] Oxidation, often accelerated by air and light, can lead to the formation of colored byproducts, indicating a compromised sample.[3][7][8] Therefore, meticulous sample handling and preparation are paramount.
Frequently Asked Questions (FAQs)
Q1: My this compound standard or sample has developed a pink or brownish tint. Can I still use it?
A1: No, it is strongly advised not to use any phenolic solution that has changed color. This discoloration is a visual indicator of oxidation, which alters the chemical structure of this compound.[3][8] Using an oxidized standard will lead to inaccurate calibration curves and unreliable quantification. Similarly, if a sample has discolored, it suggests that the analyte has degraded, and the measured concentration will not reflect the true value in the original sample. These oxidation products can also potentially interfere with your analysis by introducing extraneous peaks in your chromatogram.
Q2: What are the ideal storage conditions for this compound standards and samples?
A2: To minimize degradation, standards and samples should be stored under the following conditions:
-
Temperature: Low temperatures are crucial for preserving phenolic compounds. Storage at 5°C in the dark has been shown to retain over 95% of total phenolic content and antioxidant activity over 180 days.[4] For long-term storage, temperatures of -20°C or even -80°C are recommended.[9]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[4][6] Always store standards and samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Atmosphere: Oxygen promotes oxidation.[6] For highly sensitive analyses or long-term storage of primary standards, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing the container.
Q3: I am working with biological samples (plasma, urine, tissue). How should I prepare them to ensure the stability of this compound?
A3: The key to preserving this compound in biological matrices is to minimize enzymatic and chemical degradation from the moment of collection.
-
Immediate Processing or Freezing: Whenever possible, process samples immediately after collection. If immediate processing is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[9]
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a critical first step to remove interfering macromolecules. This can be achieved by adding a cold organic solvent like acetonitrile.[10]
-
Homogenization of Solid Tissues: For tissue samples, they should be homogenized in a cold buffer, potentially with antioxidants, to prevent degradation during the process.
-
Hydrolysis of Conjugates: In many biological systems, phenols are present as glucuronide or sulfate conjugates. To analyze the total this compound content, a hydrolysis step is necessary. This can be achieved through acid hydrolysis or, for a milder approach, enzymatic hydrolysis using β-glucuronidase and sulfatase.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during your sample preparation workflow.
Issue 1: Low Recovery of this compound After Extraction
If you are experiencing low recovery of your analyte, consider the following factors and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. | For liquid-liquid extraction (LLE), consider solvents like ethyl acetate. For solid-phase extraction (SPE), select a cartridge with an appropriate stationary phase (e.g., C18 for reversed-phase extraction).[9] |
| Incorrect Sample pH | The extraction efficiency of phenols is highly pH-dependent. At a pH above its pKa, this compound will be in its phenolate form, which is more water-soluble and less amenable to extraction into an organic solvent. | Acidify your sample to a pH well below the pKa of this compound (around 10.7) to ensure it is in its neutral, less polar form.[2][9] |
| Incomplete Phase Separation in LLE | Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte. | Centrifuge the sample to break up emulsions. Ensure adequate time for the phases to separate. |
| Analyte Degradation During Extraction | Prolonged extraction times or exposure to high temperatures can cause degradation. | Minimize the duration of the extraction process and perform all steps on ice or at a reduced temperature.[10] |
Issue 2: Poor Peak Shape and Shifting Retention Times in Chromatography
Irreproducible chromatography can often be traced back to issues in sample preparation.
| Potential Cause | Explanation | Recommended Solution |
| Matrix Effects | Co-extracted compounds from the sample matrix can interfere with the chromatography, leading to peak tailing, fronting, or shifts in retention time. | Improve your sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[10] |
| Incomplete Derivatization (for GC analysis) | For GC analysis, incomplete derivatization will result in a portion of the polar, underivatized this compound interacting strongly with the column, leading to poor peak shape. | Optimize your derivatization reaction by adjusting the reagent concentration, reaction time, and temperature. Ensure your sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction.[11] |
| Sample Solvent Incompatibility with Mobile/Stationary Phase | Injecting a sample in a solvent that is much stronger than the initial mobile phase (in reversed-phase HPLC) or incompatible with the GC column can cause peak distortion. | Evaporate the final extract to dryness and reconstitute it in the initial mobile phase for HPLC or a compatible solvent for GC.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Aqueous Samples
This protocol provides a general framework for extracting this compound from aqueous matrices like plasma or urine.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
For plasma/serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant.
-
For urine, centrifuge to remove any particulate matter.
-
Acidify the sample to approximately pH 4 by adding a small volume of a suitable acid (e.g., formic acid). This ensures the analyte is in its protonated form.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent appropriate for your analytical method (e.g., mobile phase for HPLC, or a derivatization solvent for GC).
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
Derivatization is essential for converting polar phenols into more volatile and thermally stable derivatives suitable for GC analysis.[11][13] Silylation is a common and effective method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under nitrogen. Moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and a suitable solvent (e.g., pyridine or acetonitrile) to the dry sample.[14]
-
Seal the reaction vial tightly.
-
-
Incubation:
-
Heat the reaction mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Analysis:
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
-
Visualizing the Workflow and Degradation Pathways
To better understand the processes involved, the following diagrams illustrate the sample preparation workflow and the primary degradation pathway for this compound.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. protocol-online.org [protocol-online.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. publ.iss.it [publ.iss.it]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Selecting an appropriate internal standard for 4-Ethyl-2-methylphenol quantification
A Guide to Selecting and Troubleshooting an Appropriate Internal Standard
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of 4-ethyl-2-methylphenol. As a Senior Application Scientist, I will provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot common issues, and ensure the integrity of your results.
The Central Role of an Internal Standard
In quantitative chromatography, an internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the analysis.[2] The analyte's concentration is determined by comparing its peak area to that of the internal standard, a method that mitigates the impact of many potential experimental inconsistencies.[2]
Frequently Asked Questions (FAQs)
Q1: What are the essential characteristics of a good internal standard for this compound analysis?
An ideal internal standard should be a chemical substance added at a consistent concentration to all samples in a quantitative analysis.[2] Key characteristics include:
-
Structural Similarity: The IS should be chemically similar to this compound to ensure comparable behavior during sample extraction and chromatographic separation.[3]
-
Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and solvent.
-
No Interference: It must not be naturally present in the samples being analyzed and should be chromatographically resolved from the analyte and any other matrix components.[2][4]
-
Similar Response Factor: Ideally, the IS should have a response factor close to that of the analyte for better accuracy.
-
Elution Time: The IS should have a retention time close to, but separate from, this compound.
Q2: Can I use a deuterated version of this compound as an internal standard?
Yes, and in many cases, a stable isotope-labeled (e.g., deuterated) version of the analyte is the preferred choice, especially for mass spectrometry (MS) based detection.[1][5]
-
Advantages: Deuterated standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and exhibit similar extraction recovery and ionization efficiency. This makes them excellent for correcting matrix effects.[3]
-
Considerations: The main drawback is their cost and availability. Also, you must ensure that the deuterated standard is free of any unlabeled analyte.
Q3: My lab doesn't have a deuterated standard. What are some suitable non-labeled alternatives?
Several phenolic compounds can serve as effective internal standards. The selection will depend on your specific chromatographic conditions. Here are a few potential candidates with their relevant properties compared to this compound:
| Property | This compound (Analyte) | 2,4,6-Trimethylphenol | 3,5-Dimethylphenol |
| Molecular Weight | 136.19 g/mol [6] | 136.19 g/mol [7] | 122.16 g/mol [8] |
| Boiling Point | 222-223 °C[9][10] | 220 °C[7][11] | 220-222 °C[8][12] |
| Melting Point | <5 °C[9] | 70-74 °C[7][11] | 61-64 °C[12][13] |
| logP (o/w) | 2.26 - 3.14[14][15] | 2.73 - 3.21[16][17] | 2.38 - 2.7[18] |
| Water Solubility | ~746 mg/L[9] | ~1200 mg/L[16] | ~5660 mg/L[18] |
Analysis:
-
2,4,6-Trimethylphenol is an excellent candidate due to its identical molecular weight and very similar boiling point and logP value, suggesting it will behave similarly during GC analysis and extraction.[7][11][16][17]
-
3,5-Dimethylphenol is also a strong possibility. While its molecular weight is lower, its boiling point and logP are in a comparable range, indicating similar chromatographic behavior.[8][12][18]
Troubleshooting Guide
Issue 1: Inconsistent Internal Standard Peak Area
-
Symptom: The peak area of your internal standard varies significantly across your sample set, including calibration standards and QCs.
-
Potential Causes & Solutions:
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to every sample. Use calibrated pipettes and consider adding the IS at an early stage of sample preparation to account for variations in this process.[2]
-
IS Volatility: If the IS is more volatile than the solvent, it may evaporate during sample preparation, especially if samples are left open for extended periods. Keep samples capped whenever possible.
-
Matrix Effects: In complex matrices, other components can suppress or enhance the ionization of the internal standard in the source of a mass spectrometer. A stable isotope-labeled internal standard is the best way to mitigate this.[3]
-
IS Instability: The internal standard may be degrading in the sample matrix. Assess the stability of the IS under your specific sample storage and processing conditions.[1]
-
Issue 2: Poor Resolution Between Analyte and Internal Standard
-
Symptom: The peaks for this compound and your internal standard are not baseline separated.
-
Potential Causes & Solutions:
-
Inappropriate IS Choice: The selected internal standard may be too structurally similar, leading to co-elution.
-
Suboptimal Chromatographic Conditions: Adjust your GC or HPLC method.
-
For GC: Modify the temperature ramp rate. A slower ramp will generally improve separation.
-
For HPLC: Alter the mobile phase composition or gradient profile.
-
-
Column Overloading: Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample.
-
Issue 3: Internal Standard Not Detected
-
Symptom: The internal standard peak is absent in some or all chromatograms.
-
Potential Causes & Solutions:
-
IS Addition was Missed: Double-check your sample preparation workflow to ensure the IS was added.
-
Degradation: The IS may have completely degraded. Re-prepare the IS stock solution and samples.
-
Incorrect Instrument Parameters: Verify that the detection parameters (e.g., selected ions in MS) for the internal standard are correctly entered in the instrument method.
-
Workflow for Internal Standard Selection and Validation
The following diagram outlines a systematic approach to selecting and validating an internal standard for your assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. kelid1.ir [kelid1.ir]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trimethylphenol (Mesitol)|High-Purity Reagent [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 11. 2,4,6-Trimethylphenol | 527-60-6 [chemicalbook.com]
- 12. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]
- 13. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]
- 14. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 15. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 17. Showing Compound 2,4,6-Trimethylphenol (FDB010421) - FooDB [foodb.ca]
- 18. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
Technical Support Center: Improving the Yield of 4-Ethyl-2-methylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Ethyl-2-methylphenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions to improve reaction yield, selectivity, and purity. We will delve into the underlying principles of the synthesis, troubleshoot common experimental hurdles, and provide a validated protocol grounded in established chemical literature.
Section 1: Synthesis Overview: The Friedel-Crafts Approach
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of o-cresol.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring of o-cresol, typically using an ethylating agent in the presence of an acid catalyst. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho, para-directing activators. The ethyl group preferentially adds to the para position relative to the powerful hydroxyl directing group, leading to the desired this compound. However, steric hindrance from the adjacent methyl group and competing side reactions can complicate the synthesis.[3]
Caption: General workflow for the Friedel-Crafts ethylation of o-cresol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis of this compound.
Q1: My overall yield is low. What are the primary factors to investigate?
A low yield can stem from two main issues: low conversion of the starting material (o-cresol) or poor selectivity towards the desired product.
-
Low Conversion: This often points to issues with the catalyst or reaction conditions. Ensure the catalyst is active (e.g., properly activated solid acids to remove moisture), the reaction temperature is optimal, and the reaction time is sufficient.[2]
-
Poor Selectivity: If conversion is high but the yield of the desired product is low, the reaction is likely producing significant byproducts. The main culprits are typically isomeric products (like 2-ethyl-6-methylphenol), poly-ethylated products, or O-alkylation (formation of 2-ethoxytoluene).[4][5]
Q2: I am observing multiple peaks in my GC/LC-MS analysis. What are the likely byproducts?
Byproduct formation is the most significant challenge in this synthesis. Key byproducts include:
-
Isomeric Products: The primary isomers are 2-ethyl-6-methylphenol and, to a lesser extent, other ethylated cresols if impurities were present in the starting material.[6] The formation of the 6-ethyl isomer is often due to the competing ortho-directing influence of the methyl group.
-
Poly-alkylated Products: The product, this compound, is more activated than the starting o-cresol, making it susceptible to further ethylation. This leads to di- and tri-ethylated phenols. Over-alkylation is a classic limitation of Friedel-Crafts alkylation.[3]
-
O-Alkylation Products (Ethers): The phenolic hydroxyl group can also be alkylated to form an ether, such as 2-methylphenyl ethyl ether (2-ethoxytoluene). This is particularly prevalent when using catalysts with strong Brønsted acidity.[4]
-
Rearrangement Products: While less common with ethyl groups than with longer alkyl chains, carbocation rearrangements can occur, leading to unexpected byproducts.
Q3: How can I improve the regioselectivity to favor the 4-ethyl isomer?
Improving selectivity is key to maximizing yield.
-
Catalyst Choice: This is the most critical factor. Shape-selective solid acid catalysts, such as H-Beta or H-ZSM-5 zeolites, are highly effective.[2] Their porous structures can sterically hinder the formation of bulkier isomers and poly-alkylated products, favoring the formation of the more linear 4-ethyl product.
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by reducing the energy available for the formation of less stable isomers and minimizing thermal degradation. However, this may come at the cost of a slower reaction rate.
-
Molar Ratio: Using a significant excess of o-cresol relative to the ethylating agent can statistically reduce the probability of poly-alkylation.[5]
Q4: What are the best practices for purifying this compound from the reaction mixture?
Effective purification is crucial for obtaining a high-purity final product.
-
Fractional Distillation: The most common and scalable method is fractional distillation under reduced pressure.[1][2] This is effective for separating the desired product from unreacted o-cresol and higher-boiling poly-alkylated byproducts.
-
Workup Procedure: Before distillation, a thorough aqueous workup is essential. This involves quenching the reaction, separating the organic layer, washing with a dilute base (like NaHCO₃) to remove acidic catalyst residues and some unreacted cresol, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[1]
-
Complexation: For very high purity requirements, novel methods such as complexation with calcium ions have been shown to be effective for structurally similar phenols, allowing for selective isolation.[7][8]
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your experiment.
Caption: A troubleshooting workflow for diagnosing low yield issues.
Section 4: Optimized Experimental Protocol
This protocol details the synthesis of this compound using a reusable and regioselective solid acid catalyst, offering a greener alternative to traditional methods.[2]
Materials & Reagents:
-
o-Cresol (≥99%)
-
Anhydrous Ethanol (200 proof)
-
H-Beta Zeolite (activated)
-
Toluene (anhydrous)
-
Magnesium Sulfate (anhydrous)
-
Helium or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermocouple and heating mantle with magnetic stirrer
-
Gas chromatograph (GC) for reaction monitoring
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at 450°C for 4 hours under a stream of dry nitrogen to eliminate adsorbed water. Cool under vacuum or in a desiccator before use.
-
Reaction Setup: Assemble the dry three-neck flask with a stirrer, condenser (with a gas outlet), dropping funnel, and thermocouple. Purge the entire system with nitrogen gas.
-
Charging Reactants: Charge the flask with o-cresol (1.0 mol), activated H-Beta zeolite (10% by weight of o-cresol), and anhydrous toluene (200 mL).
-
Reaction Execution:
-
Begin stirring and heat the mixture to 180°C.
-
Once the temperature is stable, add anhydrous ethanol (0.5 mol, to maintain an excess of cresol) dropwise from the funnel over 2 hours.
-
Maintain the reaction at 180°C with vigorous stirring for 10-12 hours. Monitor the reaction's progress by analyzing aliquots via GC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with toluene, dried, and reactivated for future use.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by fractional distillation under reduced pressure to isolate the this compound.
-
Data Presentation: Effect of Reaction Parameters
The following table summarizes expected outcomes based on typical results from related phenol alkylation studies, illustrating the impact of key variables.[2]
| Parameter | Value | o-Cresol Conversion (%) | Selectivity for this compound (%) |
| Temperature | 160°C | ~65% | ~85% |
| 180°C | ~85% | ~80% | |
| 200°C | ~95% | ~70% | |
| Catalyst | AlCl₃ | ~98% | ~60% (High isomer & poly-alkylation) |
| H-Beta Zeolite | ~85% | ~80% (Improved regioselectivity) | |
| o-Cresol:Ethanol Ratio | 1:1 | ~90% | ~65% (Increased poly-alkylation) |
| 2:1 | ~85% | ~80% (Suppresses poly-alkylation) |
Note: Bolded values correspond to the optimized protocol conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Ethyl-4-methylphenol | C9H12O | CID 77462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 4-Ethyl-2-methylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 4-Ethyl-2-methylphenol. Here, we address common challenges and provide practical, field-proven solutions to achieve high purity of your target compound. Our approach is grounded in fundamental chemical principles to ensure you not only execute the protocols but also understand the causality behind each step.
I. Understanding the Chemistry: Common Impurities and Their Origins
The synthesis of this compound, often achieved through the Friedel-Crafts alkylation of o-cresol with an ethylating agent, can lead to a variety of impurities.[1][2][3] Understanding the source of these impurities is the first step toward their effective removal.
The primary synthetic route involves the reaction of o-cresol with an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4]
Common Impurities Include:
-
Isomeric Products: Friedel-Crafts alkylation is prone to producing isomers. Besides the desired para-alkylation, ortho and meta ethylation of the hydroxyl group can occur, although the directing effects of the methyl and hydroxyl groups favor para substitution. The primary isomeric impurity is often 2-ethyl-6-methylphenol.
-
Over-alkylation Products: The product, this compound, can undergo a second ethylation to yield diethyl-methylphenol isomers.
-
Unreacted Starting Materials: Residual o-cresol is a common impurity if the reaction does not go to completion.
-
Rearranged Products: Carbocation rearrangements during the alkylation process can lead to the formation of other alkylated phenols.[4]
-
Solvent and Catalyst Residues: Depending on the workup procedure, residual solvent and catalyst byproducts may be present.
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My initial purity by GC-MS is low (<85%), and I see multiple peaks close to my product's retention time. What are these, and how do I get rid of them?
Answer: The presence of multiple peaks with similar retention times strongly suggests the presence of isomeric impurities, primarily other ethylated o-cresol derivatives.[5][6] Due to their similar boiling points and polarities, these isomers can be challenging to separate.
Causality: The hydroxyl and methyl groups of o-cresol are both activating and ortho-, para- directing for electrophilic aromatic substitution. While the para position is sterically less hindered, some degree of ortho alkylation is often unavoidable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing isomeric impurities.
Step-by-Step Protocols:
-
Fractional Vacuum Distillation: This should be your first approach. The slight differences in boiling points between isomers can be exploited under reduced pressure to prevent decomposition.
-
Protocol:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or other suitable packing material.
-
Heat the crude product slowly under vacuum.
-
Collect fractions based on boiling point and monitor the purity of each fraction by GC-MS. The boiling point of this compound is approximately 223 °C at atmospheric pressure.[7]
-
-
-
Column Chromatography: If distillation fails to provide adequate separation, silica gel chromatography is the next logical step.
-
Protocol:
-
Prepare a silica gel column.
-
Choose an appropriate eluent system. A non-polar/polar gradient system like hexane/ethyl acetate is a good starting point. Begin with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Load your partially purified product onto the column.
-
Collect fractions and analyze by TLC or GC-MS to identify the fractions containing the pure product.
-
-
Question 2: After purification, my product has a persistent color. What causes this, and is it a concern?
Answer: A persistent color, often yellow or brown, in phenolic compounds can be due to the presence of oxidation byproducts. Phenols are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.
Causality: The phenolic hydroxyl group can be oxidized to form colored quinone-type structures.
Troubleshooting Steps:
-
Activated Carbon Treatment:
-
Protocol:
-
Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add a small amount of activated carbon (charcoal) (typically 1-2% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
-
-
Storage: To prevent re-oxidation, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[8]
Question 3: I am struggling to remove unreacted o-cresol from my product. What is the most effective method?
Answer: The significant difference in boiling points between o-cresol and this compound makes fractional distillation a highly effective method for this separation. However, an acid-base extraction can also be employed.
Causality: Phenols are acidic and will deprotonate in the presence of a strong base to form water-soluble phenoxide salts.[9]
Troubleshooting Workflow:
Caption: Workflow for removing unreacted o-cresol.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The o-cresol will react to form the water-soluble sodium o-cresolate and move to the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to yield the purified this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider during purification?
A1: The following table summarizes the important physical properties:
| Property | This compound | o-Cresol (impurity) |
| Molecular Weight | 136.19 g/mol [10] | 108.14 g/mol |
| Boiling Point | ~223 °C[7] | ~191 °C |
| Melting Point | ~23-26 °C | ~30.9 °C |
| Solubility | Soluble in organic solvents; slightly soluble in water.[7] | Soluble in organic solvents; sparingly soluble in water. |
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, especially isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can detect impurities if they are present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the phenolic -OH group and the substitution pattern on the aromatic ring.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for detailed information.[12]
IV. References
-
SpectraBase. This compound. --INVALID-LINK--
-
Google Patents. Adsorptive separation of cresol isomers. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
CPAchem. Safety data sheet - 2-Methylphenol. --INVALID-LINK--
-
International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). --INVALID-LINK--
-
International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). --INVALID-LINK--
-
NIST WebBook. Phenol, 4-ethyl-2-methyl-. --INVALID-LINK--
-
FooDB. Showing Compound this compound (FDB018470). --INVALID-LINK--
-
SIELC Technologies. 4-Ethyl-o-cresol. --INVALID-LINK--
-
The Good Scents Company. 4-ethyl-2-methyl phenol. --INVALID-LINK--
-
Google Patents. Separation and recovery of alkylated phenols. --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet - 4-Ethyl-2-methoxyphenol. --INVALID-LINK--
-
PubChemLite. This compound (C9H12O). --INVALID-LINK--
-
ACS Omega. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. --INVALID-LINK--
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0038984). --INVALID-LINK--
-
ResearchGate. Separation of the cresol isomers by stripping crystallization | Request PDF. --INVALID-LINK--
-
National Center for Biotechnology Information. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. --INVALID-LINK--
-
NP-MRD. Showing NP-Card for this compound (NP0049276). --INVALID-LINK--
-
ChemicalBook. 4-ethyl-o-cresol. --INVALID-LINK--
-
ECHEMI. This compound. --INVALID-LINK--
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--
-
L.S. College, Muzaffarpur. Friedel–Crafts reaction. --INVALID-LINK--
-
A2B Chem. This compound. --INVALID-LINK--
-
The Pherobase. The Kovats Retention Index: 2-Ethyl-4-methylphenol (C9H12O). --INVALID-LINK--
-
The Good Scents Company. p-ethylphenol. --INVALID-LINK--
-
ResearchGate. Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography | Request PDF. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol. --INVALID-LINK--
-
Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. --INVALID-LINK--
-
Guidechem. 4-Ethylphenol. --INVALID-LINK--
-
Cheméo. Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0). --INVALID-LINK--
-
Google Patents. Process for separating para-ethyl phenol from meta-ethyl phenol. --INVALID-LINK--
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. --INVALID-LINK--
-
PubChem. 4-Ethylphenol. --INVALID-LINK--
-
National Center for Biotechnology Information. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. --INVALID-LINK--
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 10. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. bg.cpachem.com [bg.cpachem.com]
Preventing polymerization of 4-Ethyl-2-methylphenol during storage
A Guide to Preventing Polymerization and Ensuring Stability During Storage
Welcome to the Technical Support Center for 4-Ethyl-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound, providing step-by-step guidance to diagnose and resolve them.
Issue 1: My this compound has turned yellow/brown. Is it still usable?
Cause: A color change from colorless to yellow or brown is a common indicator of degradation and potential polymerization. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. This oxidation process can lead to the formation of colored quinone-type compounds and, eventually, higher molecular weight polymers.
Solution Workflow:
-
Visual Inspection: Note the extent of the color change. A slight yellow tinge may indicate minimal oxidation, while a dark brown color suggests more significant degradation.
-
Check for Physical Changes: Observe if there is an increase in viscosity or the formation of solid precipitates. These are strong indicators of polymerization.
-
Purity Assessment (Recommended): If the material is critical for your application, an analytical assessment is the most reliable way to determine its suitability.
-
Recommended Technique: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a standard method for determining the purity of phenols.[1][2]
-
Procedure:
-
Prepare a standard solution of high-purity this compound (if available) in a suitable solvent (e.g., methanol, isopropanol).
-
Prepare a solution of your discolored sample at the same concentration.
-
Analyze both samples by GC. Compare the chromatograms for the appearance of new peaks (impurities or degradation products) and a decrease in the area of the main this compound peak.
-
-
-
Decision Making:
-
Slight Yellowing, No Viscosity Change, >98% Purity by GC: The material may be usable for less sensitive applications. However, for applications requiring high purity, such as in drug development, using a fresh, un-degraded lot is strongly advised.
-
Significant Discoloration, Increased Viscosity, or Low Purity: The material has likely undergone significant polymerization and should be disposed of according to your institution's hazardous waste guidelines.
-
Issue 2: The viscosity of my this compound has noticeably increased.
Cause: An increase in viscosity is a direct physical sign of polymerization. As individual molecules of this compound link together to form oligomers and polymers, the flow resistance of the liquid increases. This is often preceded or accompanied by discoloration.
Solution Workflow:
-
Cease Use: Do not use the material for any experimental work, as the presence of polymers will lead to inaccurate concentrations and potential interference with your reactions.
-
Confirm Polymerization: While a visual increase in viscosity is a strong indicator, you can confirm this by attempting to dissolve a small amount in a good solvent. Incomplete dissolution or the presence of gel-like particles confirms polymerization.
-
Review Storage Conditions: Investigate the storage history of the vial. Was it exposed to heat, light, or an open atmosphere for an extended period? This will help identify the cause and prevent future occurrences.
-
Dispose of Material: The polymerized material is no longer this compound and cannot be easily reversed. Dispose of it as chemical waste.
Issue 3: My this compound has solidified in the refrigerator. Is this a problem?
Cause: this compound has a melting point of 15°C. Therefore, solidification upon refrigeration is a normal physical change and not necessarily a sign of degradation.
Solution Workflow:
-
Gentle Warming: Allow the container to warm to room temperature slowly. Do not apply direct, high heat, as this can promote thermal degradation. A lukewarm water bath can be used if necessary.
-
Homogenize: Once the material has completely melted, gently swirl the container to ensure the contents are homogeneous.
-
Visual Inspection: After melting, check for the expected appearance (colorless to pale yellow liquid). If the color is significantly darker than when you last used it, refer to "Issue 1".
-
Proceed with Use: If the material returns to its expected liquid state and color, it is suitable for use.
Troubleshooting Decision Diagram
References
Technical Support Center: Enhancing the Solubility of 4-Ethyl-2-methylphenol for Biological Assays
<_ EXTRACTED_PART_1: _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address challenges in solubilizing 4-Ethyl-2-methylphenol for reliable and reproducible biological assay results.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a phenolic compound with limited water solubility, a critical factor to consider when preparing solutions for aqueous-based biological assays.[1][2][3] Its hydrophobic nature, attributed to the ethyl and methyl groups on the phenol ring, necessitates the use of specific solvents or solubility-enhancing techniques.[4]
Here's a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C9H12O | [5] |
| Molecular Weight | 136.19 g/mol | [5] |
| Water Solubility | 1.77 g/L (estimated)[1], 745.7 mg/L at 25°C (estimated)[2][3] | [1][2][3] |
| logP (o/w) | 2.91 - 3.14 (estimated) | [1][2] |
| pKa (Strongest Acidic) | 10.68 (estimated) | [1] |
The high logP value indicates its preference for a non-polar environment over an aqueous one, directly correlating with its low water solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The initial and most common approach is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent in biological research due to its ability to dissolve a broad range of compounds and its miscibility with water.[6][7][8]
Causality: DMSO is a polar aprotic solvent, meaning it can dissolve both polar and nonpolar compounds effectively.[8] By first dissolving the this compound in a minimal amount of DMSO, you create a high-concentration stock that can then be diluted into your aqueous assay buffer to the desired final concentration.
Protocol: --INVALID-LINK--
Trustworthiness: This method is standard practice in most cell-based and biochemical assays.[7] However, it is crucial to consider the final concentration of DMSO in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[7][9][10][11] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[7][12]
Q2: I'm concerned about DMSO toxicity in my cell-based assay. What are my alternatives?
A2: If DMSO is not suitable for your experimental system, several other strategies can be employed to enhance the solubility of this compound.
-
pH Adjustment: The solubility of phenolic compounds is often pH-dependent.[4][13][14] Since this compound is a weak acid, increasing the pH of the buffer above its pKa (around 10.68) will deprotonate the hydroxyl group, forming a more soluble phenolate salt.[1] However, for most biological assays, a physiological pH (around 7.4) is required. In some cases, a slight increase in pH within the tolerated range of your assay might provide a modest improvement in solubility.[13][15] Conversely, very acidic conditions can also increase the solubility of some phenolic compounds.[13]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, forming inclusion complexes that are soluble in aqueous solutions.[16][17][18] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility and bioavailability of hydrophobic compounds with reduced toxicity.[16][19]
Causality: The hydrophilic exterior of the cyclodextrin molecule allows the entire complex to dissolve in water, effectively shuttling the insoluble this compound into the aqueous phase.[17][18]
Protocol: --INVALID-LINK--
-
Co-solvents: Using a mixture of water and another miscible solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[20] Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be considered, but their compatibility with the specific assay must be validated.[9][10][21]
Decision Workflow for Solvent Selection
Caption: Decision workflow for selecting a solubilization method.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
A3: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound in solution. However, you must verify that this higher concentration does not affect your assay's performance or cell viability.[9][10]
-
Serial Dilutions in Co-solvent Mixtures: Instead of diluting directly into the aqueous buffer, perform serial dilutions in a mixture of your buffer and a co-solvent. This gradual change in solvent polarity can help prevent precipitation.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that can solubilize hydrophobic compounds. The compatibility and potential interference of the surfactant with the assay must be thoroughly tested.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting options for compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This is a critical step as you can no longer rely on the initially added amount.
-
Use the filtered, quantified solution as your stock for further dilutions in the biological assay.
References
- 1. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 2. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide (DMSO): Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. alzet.com [alzet.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. wjbphs.com [wjbphs.com]
- 21. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with instrument contamination from 4-Ethyl-2-methylphenol analysis
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and preventative measures for researchers, scientists, and drug development professionals encountering instrument contamination during the analysis of 4-Ethyl-2-methylphenol. Our goal is to equip you with the scientific rationale and practical protocols to diagnose, resolve, and prevent carryover issues, ensuring the integrity and accuracy of your analytical data.
Introduction: The Challenge of this compound
This compound (4-E-2-MP), also known as 4-Ethyl-o-cresol, is an organic compound classified as an ortho-cresol.[1][2] Its chemical structure, featuring a hydroxyl (-OH) group on a benzene ring, makes it a polar molecule with a propensity for causing significant challenges in analytical laboratories.[1][2] While essential in various fields, its analysis is frequently complicated by its tendency to adsorb to active sites within analytical instruments, leading to persistent contamination, ghost peaks, and carryover between injections.[3][4]
This technical support center addresses these issues in a direct question-and-answer format, providing not just the "how" but the critical "why" behind each troubleshooting step.
Key Chemical Properties of this compound
Understanding the physicochemical properties of 4-E-2-MP is fundamental to troubleshooting contamination. Its characteristics dictate its behavior within an analytical system and inform the selection of effective cleaning strategies.
| Property | Value | Source | Significance for Contamination & Cleaning |
| Molecular Formula | C₉H₁₂O | [5][6] | Indicates a relatively small, aromatic molecule. |
| Molecular Weight | 136.19 g/mol | [5][7] | - |
| Boiling Point | ~225 °C (498 K) | [6] | High boiling point contributes to its persistence in the GC inlet and column front, requiring high-temperature bake-outs for removal. |
| Water Solubility | 745.7 mg/L @ 25 °C (estimated) | [8][9] | Moderately soluble in water. Highly soluble in organic solvents. |
| logP (Octanol/Water) | ~3.0 | [7][8] | Indicates a preference for organic phases, suggesting it will partition into non-polar column phases and require strong organic solvents for removal. |
| pKa (Acidic) | ~10.68 | [2] | The weakly acidic nature of the phenolic hydroxyl group means it can be deprotonated to a phenolate anion in a basic solution (pH > 11), increasing its water solubility and aiding in its removal with a basic rinse. |
Part 1: Troubleshooting Guide
This section provides direct answers to common problems encountered during the analysis of this compound.
Diagnosis & Initial Steps
Q: I see unexpected peaks in my blank injections after running 4-E-2-MP standards. How do I confirm it's carryover and not another form of contamination?
A: This is a classic symptom of sample carryover, where remnants of a previous, high-concentration sample appear in a subsequent analysis.[3][10] To systematically diagnose the issue, you must isolate the source of the contamination.
The first step is to differentiate between carryover and general system contamination (e.g., from impure solvents or gases).[11]
-
Solvent Blank vs. System Blank:
-
Solvent Blank: Perform a standard injection using only your clean solvent (the same one used to dissolve your samples). If a peak for 4-E-2-MP appears, the contamination could be from the sample/solvent, syringe, or the injection port.[11]
-
System Blank (No-Injection Run): Run your analytical method without performing an injection.[4][11] If you still see a broad peak, it suggests that the contaminant is already in the system (e.g., the column or detector) and is eluting from a previous run.[4] If a sharp peak appears, it may indicate contamination in the carrier gas or inlet system.[11]
-
-
Evaluate the Peak Area:
-
Inject a series of consecutive solvent blanks. If the peak area of the contaminant decreases with each injection, it is a strong indicator of carryover from the autosampler or inlet, as the residue is being washed away with each run.[12]
-
If the peak area remains constant, you may be dealing with a contaminated solvent or a persistent source of contamination in your gas lines or system hardware.[12]
-
This diagnostic workflow helps pinpoint the origin of the contamination, guiding you to the appropriate cleaning protocol.
Gas Chromatography (GC) Specific Issues
Q: My GC inlet is the likely source of contamination. What are the critical cleaning and maintenance steps?
A: The GC inlet is a common area for high-boiling, active compounds like 4-E-2-MP to accumulate. Residue can build up on the inlet liner, seal, and metal surfaces, leading to significant carryover.[3][13]
Causality: The high temperatures of the inlet can cause non-volatile components of your sample matrix to polymerize, creating active sites where the polar 4-E-2-MP can strongly adsorb via hydrogen bonding.
Protocol 1: GC Inlet and Liner Cleaning Procedure
-
Cooldown and Disassembly: Cool the inlet and oven to a safe temperature. Turn off gases and vent the instrument according to the manufacturer's instructions.
-
Liner and O-ring Replacement: Remove the inlet liner and O-ring. These are consumables and should be replaced regularly, especially when analyzing active compounds. Never reuse a liner that has been exposed to high concentrations of phenolic compounds.
-
Inlet Cleaning: If visible residue is present inside the inlet, it requires cleaning. Use a series of solvent rinses with swabs or lint-free cloths.
-
Start with a non-polar solvent like hexane to remove oily residues.
-
Follow with a polar solvent like methanol or isopropanol to remove the 4-E-2-MP.
-
A final rinse with acetone can help to dry the components.
-
-
Gold Seal Inspection/Replacement: Inspect the gold-plated seal at the base of the inlet. If it is discolored or scratched, replace it, as these imperfections create active sites for analyte adsorption.
-
Reassembly and Conditioning: Install a new, deactivated liner and O-ring. Reassemble the inlet, restore gas flows, and perform a leak check. Condition the inlet by heating it to your method's temperature or slightly above for 30-60 minutes to bake out any residual solvents.
-
Verification: After conditioning, run a solvent blank to confirm the contamination has been eliminated.[3]
Q: How do I properly clean or bake out my GC column to remove phenolic contamination?
A: Contamination from 4-E-2-MP often accumulates at the head of the GC column. This can be addressed by trimming the column or performing a high-temperature bake-out.
Causality: The front of the column traps less volatile matrix components and analytes. Because 4-E-2-MP has a high boiling point, it may not fully elute during a standard run, requiring more aggressive conditions to remove it.
Protocol 2: GC Column Bake-Out Procedure for Phenolic Contamination
-
Disconnect from Detector: Vent the detector and disconnect the column from the detector interface. This crucial step prevents the contamination from being baked out of the column and into your detector.
-
Increase Carrier Gas Flow: Increase the carrier gas flow rate (e.g., to 3-5 mL/min for a 0.25 mm ID column) to efficiently sweep contaminants out of the column.
-
Temperature Program:
-
Set the oven temperature to your analysis's initial temperature and hold for 5 minutes.
-
Ramp the temperature at 10-15 °C/min to 20-30 °C above the final temperature of your analytical method. Crucially, do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours. For severe contamination, a longer bake-out may be necessary.
-
-
Cool Down and Reinstall: Cool the oven, return the carrier gas flow to your method's setpoint, and reconnect the column to the detector.
-
Verification: After stabilizing, run one or two blank injections to ensure the baseline is clean and free of ghost peaks.[13]
If baking out is ineffective: Trim 10-15 cm from the front of the column to physically remove the most contaminated section.[3]
High-Performance Liquid Chromatography (HPLC) Specific Issues
Q: I'm experiencing carryover in my HPLC system. What are the best wash solvents for my autosampler to combat 4-E-2-MP contamination?
A: HPLC carryover often originates from the autosampler, particularly the injection needle, needle seat, and injection valve.[12][14] The choice of wash solvent is critical for effectively cleaning these components between runs.
Causality: 4-E-2-MP can adsorb to the surfaces of the flow path. An effective wash solvent must be strong enough to fully dissolve the analyte and displace it from any active sites.
Recommended Wash Solvents and Strategies:
-
Match the Mobile Phase: Your primary wash solvent should be at least as strong as the strongest mobile phase used in your gradient to ensure the analyte is solubilized. For reversed-phase methods, this is typically a high percentage of acetonitrile or methanol.[12]
-
Use a pH-Modified Wash: Since 4-E-2-MP is a weak acid, using a wash solvent with a slightly basic pH (e.g., 0.1% ammonium hydroxide in 50:50 acetonitrile:water) can be highly effective. The basic pH deprotonates the phenolic hydroxyl group, forming the more soluble phenolate anion, which is easier to rinse away.
-
Employ Multiple Wash Solvents: Modern autosamplers allow for multiple wash solvents. A highly effective sequence is:
-
A strong, acidic organic wash (e.g., Acetonitrile with 0.1% Formic Acid) to remove the bulk of the analyte.
-
A strong, basic aqueous wash (e.g., Water with 0.1% Ammonium Hydroxide) to remove any ionically bound residue.
-
A final rinse with your initial mobile phase composition to re-equilibrate the system.
-
General Prevention & Best Practices
Q: Are there special considerations for sample vials and caps that can minimize contamination issues?
A: Yes, absolutely. The sample vial itself can be a source of contamination through leaching or adsorption.
-
Material Choice: Always use glass vials (Type 1 borosilicate) for phenolic compounds. Avoid polystyrene (PS) or other plastic vials, as additives like plasticizers can leach into your sample solvent, and the polymer itself can have active sites for adsorption.[15][16] Studies have shown that various chemicals can migrate from plastic products into aqueous solutions.[17]
-
Septa Selection: Use PTFE/Silicone septa. The PTFE side provides an inert barrier between your sample and the silicone, preventing the leaching of siloxanes and other contaminants from the silicone layer into your sample.
-
Vial Cleaning: While disposable vials are recommended, if you must reuse glass vials, implement a rigorous cleaning protocol. This can include sonication with a laboratory-grade detergent, followed by multiple rinses with deionized water and a final rinse with a high-purity solvent like methanol or acetone.[18] For stubborn organic residues, thermal cleaning in a muffle furnace may be an option for all-glass vials.[18]
Part 2: Frequently Asked Questions (FAQs)
Q: Why is this compound so difficult to clean from my system? A: The difficulty stems from its chemical structure. The phenolic hydroxyl (-OH) group is polar and can engage in strong hydrogen bonding with any "active sites" in your system. These active sites are often free silanol groups (-Si-OH) on glass surfaces (liners, vials), metal oxides on stainless steel components, or particulate matter accumulated in the flow path. Its relatively high boiling point also makes it less likely to be purged from a GC system under standard operating conditions.
Q: Can I derivatize this compound to make it less "sticky"? A: Yes, derivatization is an excellent strategy, particularly for GC analysis. By converting the polar hydroxyl group into a less polar ether or ester, you can significantly reduce its tendency to adsorb to active sites. Common derivatization reagents for phenols include:
-
Silylating agents (e.g., BSTFA): These replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[19]
-
Acetylating agents (e.g., acetic anhydride): These form an acetate ester.[19]
-
Methylating agents (e.g., diazomethane): These form a methyl ether. (Note: Diazomethane is highly toxic and explosive and requires experienced handling). Derivatization not only improves peak shape and reduces tailing but can also prevent the compound from sticking to system components, thereby minimizing carryover.[20]
Q: How often should I perform preventative maintenance when regularly analyzing 4-E-2-MP? A: The frequency depends on sample concentration, sample matrix cleanliness, and the number of injections. As a general rule for heavy use:
-
GC Inlet Liner and Septum: Replace every 50-100 injections, or weekly.
-
HPLC Needle Wash Solvents: Replace daily or every other day.
-
Column Trimming (GC): Inspect the column front during liner changes and trim as needed when performance degrades.
-
System Blanks: Run a blank at the beginning of every sample sequence and after any high-concentration sample to monitor for carryover.[21]
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 5. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 7. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. oaepublish.com [oaepublish.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. welchlab.com [welchlab.com]
- 19. benchchem.com [benchchem.com]
- 20. epa.gov [epa.gov]
- 21. settek.com [settek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Ethyl-2-methylphenol in Soil
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Ethyl-2-methylphenol in soil matrices. Designed for researchers, scientists, and environmental professionals, this document delves into the critical aspects of method validation, offering a comparative analysis of two robust techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The experimental designs and validation parameters detailed herein are grounded in internationally recognized guidelines, including those from the U.S. Environmental Protection Agency (EPA).
The Imperative of Method Validation in Environmental Analysis
The accurate quantification of soil contaminants is paramount for environmental monitoring, risk assessment, and remediation efforts. This compound, a substituted phenol, can be introduced into the environment through various industrial processes. Its potential toxicity necessitates reliable analytical methods for its detection and quantification. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It provides a high degree of assurance that the method will consistently produce results that are accurate and precise.[2]
This guide will explore the validation of two distinct, yet widely accepted, analytical approaches. By understanding the nuances of each method, researchers can select the most appropriate technique for their specific analytical needs.
Comparative Overview of Analytical Methodologies
Two primary analytical techniques are compared for the determination of this compound in soil:
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) : A highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile organic compounds.[3][4]
-
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) : A versatile and robust method suitable for a wide range of non-volatile and thermally labile compounds.[5]
The selection of an appropriate method often depends on factors such as the required sensitivity, the complexity of the soil matrix, and the availability of instrumentation.
Key Validation Parameters: A Comparative Analysis
The validation of an analytical method involves the evaluation of several key performance characteristics.[6] The following table summarizes the typical acceptance criteria for the validation of an analytical method for this compound in soil, based on established guidelines.[3][7]
| Validation Parameter | GC-MS | HPLC-UV | Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | > 0.995 | A high coefficient of determination (R²) indicates a strong linear relationship between the analyte concentration and the instrument response.[6] | |
| Accuracy (% Recovery) | 70 - 130% | 70 - 130% | Accuracy demonstrates the closeness of the measured value to the true value. This range is a common requirement for environmental analyses.[3][8] | |
| Precision (%RSD) | < 20% | < 20% | Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. A lower RSD indicates higher precision.[3][7] | |
| Selectivity/Specificity | High | Moderate to High | The method must be able to differentiate the analyte from other components in the sample matrix. GC-MS offers higher selectivity due to mass fragmentation patterns.[9] | |
| Limit of Detection (LOD) | Lower | Higher | LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][8] GC-MS typically offers lower detection limits. | |
| Limit of Quantification (LOQ) | Lower | Higher | LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][8] | |
| Robustness | Assessed by varying parameters | Assessed by varying parameters | The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.[6] |
Experimental Workflow for Method Validation
The validation process follows a structured workflow, from sample preparation to data analysis. The following diagram illustrates the key stages involved.
Caption: A generalized workflow for the validation of an analytical method for this compound in soil.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is applicable to both GC-MS and HPLC-UV analysis, with minor modifications for the final extract.
1. Soil Sample Preparation:
- Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
- Homogenize the sieved soil thoroughly.
2. Fortification (for Accuracy and Precision Studies):
- Weigh 10 g of homogenized soil into a beaker.
- Spike the soil with a known concentration of this compound standard solution in methanol. For example, for a 1 µg/g spike, add 100 µL of a 100 µg/mL standard.
- Allow the spiked soil to equilibrate for at least 2 hours in a fume hood to allow the solvent to evaporate.
3. Accelerated Solvent Extraction (ASE):
- Pack an ASE cell with the 10 g soil sample.
- Use a mixture of acetone and dichloromethane (1:1, v/v) as the extraction solvent.[3]
- Perform the extraction under the following conditions:
- Temperature: 100 °C
- Pressure: 1500 psi
- Static time: 5 min
- Number of cycles: 2
4. Extract Concentration and Cleanup:
- Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Perform a solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove interferences.
- Elute the this compound from the SPE cartridge with a suitable solvent (e.g., ethyl acetate).
- Evaporate the eluate to dryness and reconstitute in 1 mL of a solvent appropriate for the chosen analytical technique (e.g., hexane for GC-MS, acetonitrile/water for HPLC-UV).
Protocol 2: GC-MS Analysis
1. Instrumental Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 µL (splitless).
- Mass Spectrometer: Agilent 5977B or equivalent.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 136, 121, 107).[10]
2. Calibration:
- Prepare a series of calibration standards of this compound in hexane ranging from 0.05 µg/mL to 10 µg/mL.
- Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.
Protocol 3: HPLC-UV Analysis
1. Instrumental Conditions:
- High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Detector: UV-Vis Detector set at a wavelength of 274 nm.
2. Calibration:
- Prepare a series of calibration standards of this compound in acetonitrile/water (60:40, v/v) ranging from 0.1 µg/mL to 20 µg/mL.
- Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct workflows for the GC-MS and HPLC-UV analysis of this compound in soil.
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.
Conclusion and Recommendations
Both GC-MS and HPLC-UV are suitable techniques for the determination of this compound in soil, each with its own set of advantages.
-
GC-MS is recommended for applications requiring high sensitivity and selectivity, particularly in complex matrices where interferences are a concern. The ability to use selected ion monitoring significantly enhances the signal-to-noise ratio, leading to lower detection limits.
-
HPLC-UV offers a simpler, more cost-effective, and often faster alternative, especially when the expected concentrations of this compound are relatively high and the soil matrix is less complex.
Ultimately, the choice of method should be guided by the specific project requirements, including regulatory limits, sample throughput needs, and available resources. Regardless of the method chosen, a thorough validation is essential to ensure the generation of reliable and defensible data.
References
- 1. epa.gov [epa.gov]
- 2. scispace.com [scispace.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 4-Ethyl-2-methylphenol and Its Isomers
Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular conditions.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reactions they cause before vital molecules are damaged.[2][3] Among the most studied and effective classes of antioxidants are the phenolic compounds, which are widely distributed in nature and also synthesized for industrial applications, such as food preservation and drug development.[4][5]
The antioxidant efficacy of phenols is intrinsically linked to their molecular structure, specifically the presence of a hydroxyl (-OH) group on an aromatic ring.[6][7] This guide provides an in-depth technical comparison of the antioxidant activity of 4-Ethyl-2-methylphenol and its structural isomers. By examining the interplay between the substitution patterns of the ethyl and methyl groups on the phenolic ring and their radical-scavenging capabilities, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of their structure-activity relationships (SAR).
Molecular Structures: A Comparative Overview of Ethylmethylphenol Isomers
The antioxidant potential of a phenolic compound is not solely determined by the presence of the hydroxyl group but is significantly modulated by the type, number, and position of other substituents on the aromatic ring.[8][9] The isomers of ethylmethylphenol, all sharing the molecular formula C₉H₁₂O, offer a compelling case study in how subtle structural changes can lead to significant differences in biological activity. The primary isomers of interest are distinguished by the positions of the ethyl and methyl groups relative to the hydroxyl group.
Below is a diagram illustrating the chemical structures of this compound and several of its key isomers.
Caption: Key structural isomers of ethylmethylphenol.
The Mechanistic Underpinnings of Phenolic Antioxidant Action
Phenolic antioxidants primarily neutralize free radicals through a mechanism of hydrogen atom transfer (HAT).[7][10] The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), thereby quenching its reactivity and preventing it from causing further oxidative damage.
ArOH + R• → ArO• + RH
This process generates a phenoxyl radical (ArO•). The efficacy of the original antioxidant is heavily dependent on the stability of this newly formed radical. A more stable phenoxyl radical is less likely to initiate new oxidation chains. The stability is enhanced by two main factors influenced by the ring substituents:
-
Electronic Effects: Electron-donating groups (like alkyl groups) on the aromatic ring, particularly at the ortho and para positions, help to delocalize the unpaired electron of the phenoxyl radical through resonance, thus increasing its stability.
-
Steric Hindrance: Bulky alkyl groups at the ortho positions (e.g., positions 2 and 6) can physically shield the radical oxygen atom, preventing it from participating in further reactions.[8] This is a key feature of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT), which has two bulky tert-butyl groups flanking the hydroxyl group.[11]
Methodologies for Quantifying Antioxidant Potency
To provide a robust and objective comparison, multiple assays based on different chemical principles should be employed. The most common in vitro methods rely on spectrophotometric measurements of radical scavenging.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the pale yellow DPPH-H. The decrease in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity.[6] This method is widely used due to its simplicity and rapid results.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, the ABTS•+ radical cation, which is blue-green, is generated beforehand. The antioxidant's ability to reduce this radical cation back to the colorless ABTS form is measured by the decrease in absorbance at ~734 nm.[13] The ABTS assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic antioxidants.[14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to act as a reducing agent.[3] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form, with the change in absorbance measured at ~593 nm.[15] A higher FRAP value indicates greater antioxidant capacity.[15]
Comparative Analysis of Antioxidant Activity: Experimental Data
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Key Structural Features |
| 2-Ethyl-6-methylphenol | DPPH | 85 (Illustrative) | BHT | 68 (Illustrative) | One ortho-ethyl, one ortho-methyl group providing steric hindrance. |
| This compound | DPPH | ~100-120 (Estimated) | Ascorbic Acid | ~50 (Illustrative) | Ortho-methyl and para-ethyl groups providing electronic stabilization. |
| BHT (2,6-di-tert-butyl-4-methylphenol) | DPPH | ~60-70 | - | - | Two bulky ortho-tert-butyl groups providing maximum steric hindrance.[16] |
Note: The IC₅₀ values for the ethylmethylphenol isomers are illustrative estimates based on structure-activity principles of related phenolic compounds, as direct comparative experimental data is sparse in publicly available literature.[16] The values serve to demonstrate expected trends.
From these principles, it is expected that isomers with alkyl groups at both ortho positions (e.g., 2-ethyl-6-methylphenol) would exhibit strong antioxidant activity due to the combined electronic and steric effects that stabilize the resulting phenoxyl radical.[17] Isomers like this compound, with substituents at the ortho and para positions, are also potent antioxidants due to excellent resonance stabilization of the radical.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized, self-validating method for determining the antioxidant activity of phenolic compounds.
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol.[18] Store this solution in an amber bottle at 4°C. The solution should be freshly prepared for accuracy.
- Test Compound Stock Solutions (1 mM): Prepare 1 mM stock solutions of this compound, its isomers, and a reference standard (e.g., Trolox or BHT) in methanol.
- Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) in methanol.
2. Assay Procedure:
- Workflow Diagram:
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:
Discussion: Structure-Activity Relationship Insights
The arrangement of alkyl groups on the phenol ring is a decisive factor in antioxidant potency.
-
Ortho Substitution: The presence of at least one alkyl group at an ortho position (C2 or C6) is crucial. This is because it provides steric hindrance that protects the resulting phenoxyl radical and also contributes to its electronic stabilization. Isomers like 2-ethyl-6-methylphenol are predicted to be highly effective because both ortho positions are substituted, maximizing steric protection.[17]
-
Para Substitution: An alkyl group at the para position (C4), as seen in This compound , enhances antioxidant activity primarily through its electron-donating effect, which stabilizes the phenoxyl radical via resonance.
-
Synergy of Positions: The most potent phenolic antioxidants often feature a combination of ortho and para substitution. The superior activity of BHT stems from its two bulky ortho tert-butyl groups and a para methyl group.[11] Among the ethylmethylphenol isomers, a structure like 2-ethyl-4-methylphenol or This compound benefits from this combined electronic stabilization. However, the greater steric hindrance in a 2,6-disubstituted isomer like 2-ethyl-6-methylphenol may confer slightly higher overall activity by improving the stability of the phenoxyl radical.
Conclusion and Future Directions
This guide establishes that the antioxidant activity of ethylmethylphenol isomers is profoundly influenced by the substitution pattern on the phenolic ring. Based on established structure-activity relationships, isomers with alkyl groups at the ortho and para positions, particularly those with substitution at both ortho positions (e.g., 2-ethyl-6-methylphenol), are predicted to be the most potent antioxidants within this chemical family. This enhanced activity is attributed to a combination of steric hindrance and electronic stabilization of the phenoxyl radical formed during free radical scavenging.
For researchers in drug development and materials science, these findings underscore the importance of rational design in creating novel antioxidant compounds. While in vitro assays like DPPH and ABTS provide essential baseline data, future research should focus on direct, side-by-side experimental comparisons of these isomers and subsequent validation in more complex biological systems to fully elucidate their therapeutic and industrial potential.
References
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Volatile Phenols: A Comparative Analysis of 4-Ethylphenol and 4-Ethylguaiacol Off-Flavors
A Note on the Topic: This guide addresses the user's query on 4-ethyl-2-methylphenol and 4-ethylguaiacol. However, in the scientific literature and practical application concerning off-flavors, particularly in the beverage industry, the most significant and well-documented comparison is between 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG) . These two compounds are the principal markers for the sensory defect known as "Brett character," caused by the yeast Brettanomyces. To provide a guide that is both technically deep and relevant to researchers, this document will focus primarily on the critical comparison between 4-EP and 4-EG, while also providing available data on this compound.
Introduction: The Aromatic Footprint of Microbial Spoilage
In the realm of food and beverage quality control, the formation of off-flavors is a critical area of study. Among the most impactful are volatile phenols, a class of aromatic compounds that can significantly alter the sensory profile of products like wine, beer, and cider. While some phenols contribute desirable complexity, others are potent indicators of microbial spoilage.[1] The yeast genus Brettanomyces (teleomorph Dekkera) is a notorious contributor to these off-flavors, particularly in red wine, where it produces significant quantities of 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG).[1][2]
These compounds, even at microgram-per-liter concentrations, can mask desirable fruity and floral notes, replacing them with aromas often described as "barnyard," "medicinal," or "smoky."[1] Understanding the distinct contributions of 4-EP and 4-EG, their formation pathways, and the methods for their detection is paramount for quality assurance and product development. This guide provides a detailed comparison of these two key off-flavor compounds, offering the causal logic behind their formation and the experimental frameworks required for their robust analysis.
Section 1: Comparative Analysis: 4-Ethylphenol (4-EP) vs. 4-Ethylguaiacol (4-EG)
While often grouped under the general term "Brett character," 4-EP and 4-EG are distinct molecules with unique sensory profiles and impact ratios. Their relative concentrations dictate the specific nature of the off-flavor, making their individual analysis essential.
Chemical Structures and Properties
Both 4-EP and 4-EG are substituted phenols, but the presence of a methoxy group (-OCH₃) on the guaiacol ring is a key structural differentiator that influences its aromatic properties.
| Property | 4-Ethylphenol (4-EP) | 4-Ethylguaiacol (4-EG) |
| IUPAC Name | 4-ethylphenol | 4-ethyl-2-methoxyphenol |
| Molecular Formula | C₈H₁₀O | C₉H₁₂O₂ |
| Molar Mass | 122.16 g/mol | 152.19 g/mol |
| Aroma Descriptors | Barnyard, horse stable, medicinal, Band-Aid, antiseptic.[2] | Smoky, spicy, clove, bacon.[3] |
Microbial Formation Pathway
The production of 4-EP and 4-EG in beverages is a well-defined two-step enzymatic process carried out by Brettanomyces yeasts.[4] The yeast utilizes naturally occurring hydroxycinnamic acids in the grape must or wort as precursors.[5]
-
p-Coumaric Acid → 4-Vinylphenol → 4-Ethylphenol (4-EP): Brettanomyces uses a cinnamate decarboxylase enzyme to convert p-coumaric acid into 4-vinylphenol. Subsequently, a vinylphenol reductase enzyme reduces the vinyl group to an ethyl group, forming 4-EP.[4]
-
Ferulic Acid → 4-Vinylguaiacol → 4-Ethylguaiacol (4-EG): An identical enzymatic pathway is used to convert ferulic acid into 4-vinylguaiacol and then into 4-EG.[6]
The concentration of the initial precursors in the raw materials (e.g., grapes) can influence the final ratio of 4-EP to 4-EG produced.[6]
Quantitative and Sensory Impact
The perceived "Brett" character in a wine is a function of the absolute concentration of both compounds and their ratio. 4-EP is typically found in much higher concentrations than 4-EG, often in a ratio of about 8:1 to 10:1. However, 4-EG has a significantly lower sensory threshold, meaning it is detectable at much lower concentrations. This explains why even a small amount of 4-EG can have a profound impact on the overall aroma profile.
| Parameter | 4-Ethylphenol (4-EP) | 4-Ethylguaiacol (4-EG) | Source(s) |
| Sensory Threshold | ~300 - 620 µg/L | ~50 - 150 µg/L | [2][7] |
| Typical Concentration in "Brett" Red Wine | 0 - 2660 µg/L | 0 - 437 µg/L | [2][8][9] |
| Typical Ratio (4-EP:4-EG) | ~8:1 to 10:1 |
A statistical analysis of sensory-evaluated wines proposed a lower threshold of 245 µg/L for 4-EP, below which a wine can be reliably classified as "non-Brett," and an upper threshold of 968 µg/L, above which a "Brett character" is highly probable.[3]
Section 2: Profile of this compound
While not a primary spoilage marker in the same vein as 4-EP and 4-EG, this compound is a phenolic compound that has been identified in certain food products.
-
Chemical Identity: Also known as 4-ethyl-o-cresol, it belongs to the class of ortho-cresols.[10] Its chemical formula is C₉H₁₂O.[11][12]
-
Occurrence: It has been detected in coffee and coffee products.[10][13]
-
Sensory Properties: It is reported to contribute spicy, clove-like notes and is used as a component in smoke flavorings.[14]
-
Physicochemical Data: It has a boiling point of approximately 222-236°C and is slightly soluble in water.[14][15]
Due to the limited literature on its role as a significant off-flavor resulting from microbial spoilage in wine or beer, a direct comparative guide with 4-ethylguaiacol is not well-supported by experimental data. Its primary relevance appears to be as a constituent of certain natural products and as an additive in flavor formulations.[14]
Section 3: Experimental Methodologies
Accurate assessment of volatile phenols requires a dual approach: precise chemical quantification and structured sensory evaluation. The causality behind these protocols is to correlate objective chemical data with perceived sensory impact.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantification of volatile phenols in complex matrices like wine.[8] The methodology is designed to separate the volatile compounds (GC) and then identify and quantify them based on their unique mass-to-charge ratio (MS).
Detailed Protocol: Volatile Phenol Analysis by GC-MS
-
Sample Preparation (Justification): Direct injection of wine is often avoided due to non-volatile matrix components (sugars, acids) that can contaminate the system. A sample cleanup and concentration step like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is employed.[16][17] SPME is often preferred for its simplicity and automation potential.
-
Step 1.1: Pipette 10 mL of wine into a 20 mL headspace vial.
-
Step 1.2: Add an internal standard (e.g., d4-4-ethylphenol) to correct for variations in extraction and injection.[8] This is a self-validating step; consistent recovery of the internal standard demonstrates method stability.
-
Step 1.3: Add 2g of NaCl to the vial. This increases the ionic strength of the sample, which enhances the volatility of the target analytes ("salting out") and improves their extraction efficiency by the SPME fiber.[18]
-
Step 1.4: Seal the vial and place it in an autosampler with an agitator and heater.
-
-
SPME Extraction (Justification): The SPME fiber has a specific coating that adsorbs the volatile analytes from the headspace above the sample. Heating and agitation facilitate the release of volatiles from the liquid into the headspace, establishing equilibrium.
-
Step 2.1: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[18]
-
Step 2.2: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for analyte adsorption.
-
-
GC-MS Analysis (Justification): The fiber is injected into the hot GC inlet, where the adsorbed phenols are thermally desorbed onto the analytical column. The column separates the compounds based on their boiling points and affinity for the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the fragments, allowing for positive identification and quantification.
-
Step 3.1: Desorb the fiber in the GC inlet (e.g., 250°C for 5 minutes).
-
Step 3.2: Run a temperature program in the GC oven to separate the compounds (e.g., start at 60°C, ramp to 250°C).[17]
-
Step 3.3: Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[16] This enhances sensitivity and selectivity by only monitoring for the specific mass fragments characteristic of 4-EP and 4-EG, filtering out background noise from the matrix.
-
-
Data Analysis (Justification): A calibration curve is created using standards of known concentrations. The concentration of 4-EP and 4-EG in the sample is calculated by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
QDA is a robust sensory method that provides objective, quantitative measurements of a product's sensory attributes from a panel of trained assessors.[19] It bridges the gap between chemical data and consumer perception.
Detailed Protocol: QDA for "Brett Character"
-
Panelist Screening & Training (Justification): The panelists are the "instrument." They must be screened for sensory acuity and trained extensively to identify, describe, and rate the intensity of specific aromas consistently.[20] This phase is critical for the trustworthiness of the data.
-
Step 1.1: Screen 15-20 candidates for their ability to detect basic tastes and specific aromas (including 4-EP and 4-EG standards).
-
Step 1.2: Select a panel of 8-12 individuals.
-
Step 1.3: Conduct multiple training sessions (10-20 hours) where panelists develop a consensus vocabulary to describe the aromas (e.g., "medicinal," "smoky," "leather"). They are trained on reference standards for each attribute to calibrate their intensity ratings.
-
-
Lexicon Development (Justification): A standardized list of sensory attributes is created by the panel. This ensures all panelists are evaluating the same characteristics, making the data valid for statistical analysis.
-
Step 2.1: Present the panel with a wide range of wines, including clean controls and examples with varying levels and ratios of 4-EP and 4-EG.
-
Step 2.2: Through facilitated discussion, the panel agrees on a final list of descriptors (e.g., Fruity, Smoky, Medicinal, Leather, Overall "Brett").
-
-
Evaluation Phase (Justification): The evaluation is conducted in a controlled environment to minimize bias. Samples are served blind and in a randomized order. Each panelist evaluates the samples independently to ensure their judgments are not influenced by others.
-
Step 3.1: Prepare samples in identical, coded glasses.
-
Step 3.2: Panelists individually rate the intensity of each attribute from the lexicon on a line scale (e.g., a 15-cm line anchored with "low" and "high").[19]
-
Step 3.3: Panelists are required to take breaks and rinse with water between samples to prevent sensory fatigue and carryover.[21]
-
-
Data Analysis (Justification): The ratings from the line scale are converted to numerical data. Statistical methods, such as Analysis of Variance (ANOVA), are used to determine if there are significant differences between the samples for each attribute.
-
Step 4.1: Digitize the scores from the line scales.
-
Step 4.2: Perform ANOVA to test for product and panelist effects. A significant product effect validates that the wines are sensorially different.
-
Step 4.3: Visualize the mean intensity ratings for each product using a spider plot, which provides an easy-to-understand sensory fingerprint of each wine.[19]
-
References
- 1. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What you never knew about Brettanomyces: 4-ethylphenol vs 4-ethylguaiacol — LADY SOMM [ladysomm.net]
- 3. Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. p-coumaric acid induces Brettanomyces bruxellensis death under winemaking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Light and p-Coumaric Acid on the Growth and Expression of Genes Related to Oxidative Stress in Brettanomyces bruxellensis LAMAP2480 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. winemakermag.com [winemakermag.com]
- 7. Removal of 4-Ethylphenol and 4-Ethylguaiacol, from Wine-like Model Solutions, by Commercial Modified Activated Carbons Produced from Coconut Shell [mdpi.com]
- 8. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NP-MRD: Showing NP-Card for this compound (NP0049276) [np-mrd.org]
- 11. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 13. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 14. This compound (2219-73-0) for sale [vulcanchem.com]
- 15. echemi.com [echemi.com]
- 16. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. QDA | wein.plus Lexicon [glossary.wein.plus]
- 20. oiv.int [oiv.int]
- 21. agw.org.au [agw.org.au]
For researchers and professionals in drug development and life sciences, the specificity of an antibody is paramount. In the realm of immunoassays, understanding the potential for cross-reactivity is not just a matter of procedural diligence but a critical factor that can influence the validity of experimental results. This guide provides an in-depth technical comparison of antibody cross-reactivity against 4-Ethyl-2-methylphenol and its structurally related phenolic analogs. While specific experimental data for antibodies against this compound is not widely published, this guide synthesizes established principles of immunochemistry to present a predictive comparison, supported by a detailed experimental protocol for validation.
The Principle of Cross-Reactivity in Immunoassays
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1][2] This phenomenon is governed by the degree of similarity between the epitopes of the original antigen and the cross-reacting molecule. In the context of small molecules like this compound, which act as haptens, the antibody recognizes the unique arrangement of its functional groups and overall shape.[3][4] Subtle changes in the structure of related phenols can significantly impact the binding affinity of the antibody.
Generally, the more structurally similar a compound is to the original immunizing hapten, the higher the likelihood and degree of cross-reactivity. This guide will explore this principle by comparing the hypothetical binding of an antibody raised against this compound with a panel of related phenolic compounds.
Comparative Analysis of Cross-Reactivity
To develop a specific antibody against this compound, the molecule would first be conjugated to a carrier protein to make it immunogenic, a common practice for small molecule haptens.[5] The resulting antibody would then be tested for its specificity. The following table presents a predictive model of cross-reactivity for a hypothetical polyclonal antibody raised against this compound. The cross-reactivity is expressed as a percentage relative to the binding of this compound (defined as 100%).
Table 1: Predicted Cross-Reactivity of a Hypothetical Anti-4-Ethyl-2-methylphenol Antibody with Related Phenolic Compounds
| Compound Name | Structure | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound | Target Analyte | 100% | Immunizing Hapten |
| 2-Methyl-4-propylphenol | 65% | Elongation of the ethyl group to a propyl group at the para-position slightly alters the molecular shape, likely reducing binding affinity. | |
| 4-Ethylphenol | 40% | Absence of the methyl group at the ortho-position represents a significant structural difference, leading to a substantial decrease in recognition. | |
| 2-Methylphenol (o-Cresol) | 25% | Lacks the ethyl group at the para-position, a key feature of the immunogen, resulting in low cross-reactivity. | |
| 4-Ethyl-2,6-dimethylphenol | 15% | The presence of an additional methyl group at the other ortho-position introduces steric hindrance, which is expected to severely impede antibody binding. | |
| Phenol | <1% | The basic phenolic structure lacks the specific alkyl substitutions of the immunogen, making significant cross-reactivity highly unlikely. | |
| Bisphenol A | <0.1% | The overall structure is vastly different from this compound, predicting negligible cross-reactivity.[6] |
Note: The data presented in this table is illustrative and based on established principles of antibody-antigen interactions. Actual experimental results may vary and would need to be confirmed using the protocol outlined below.
Experimental Workflow for Determining Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying the cross-reactivity of antibodies against small molecules.[6][7] This method relies on the competition between the target analyte (this compound) and a structurally related compound for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.
Detailed Protocol for Competitive ELISA
This protocol provides a step-by-step guide for assessing the cross-reactivity of a panel of phenolic compounds against an antibody specific for this compound.
Materials:
-
96-well microtiter plates
-
Anti-4-Ethyl-2-methylphenol primary antibody
-
This compound-protein conjugate (for coating)
-
Standard solutions of this compound
-
Solutions of test compounds (related phenols)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration in a coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.[8]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the test compounds.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody solution for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[8]
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) immediately.
-
Data Analysis and Interpretation
The principle of the competitive ELISA dictates that the signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of signal generation in a competitive ELISA.
To calculate cross-reactivity, the concentration of the standard (this compound) and the test compound that cause 50% inhibition of the maximum signal (IC50) are determined from their respective dose-response curves.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A high percent cross-reactivity indicates that the antibody has a strong affinity for the related compound, while a low percentage signifies high specificity for the target analyte.
Conclusion
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. While no antibody is perfectly specific, a thorough characterization of its cross-reactivity profile is essential for accurate data interpretation. The predictive comparison and detailed experimental protocol provided in this guide offer a robust framework for researchers to evaluate the performance of antibodies against this compound and other small molecule targets. By understanding the structural basis of cross-reactivity and employing rigorous validation methods, scientists can ensure the integrity and reproducibility of their immunoassay data.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new competitive enzyme-linked immunosorbent assay (ELISA) for determination of estrogenic bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
The Analyst's Compass: A Comparative Guide to the Extraction of 4-Ethyl-2-methylphenol
In the intricate world of analytical chemistry, the effective isolation of target analytes from complex matrices is paramount. This guide provides a comprehensive comparison of prevalent extraction techniques for 4-Ethyl-2-methylphenol, a volatile phenolic compound of significant interest in the flavor and fragrance, environmental, and pharmaceutical sectors. As researchers, scientists, and drug development professionals, the choice of extraction methodology directly impacts the accuracy, sensitivity, and efficiency of your analytical outcomes. This document moves beyond a mere recitation of protocols to offer a deep dive into the mechanistic principles and practical nuances of each technique, supported by experimental data to guide your selection process.
Introduction to this compound and the Imperative of Efficient Extraction
This compound (CAS 2219-73-0), an ortho-cresol derivative, is a key aroma compound found in various natural products and is also considered an environmental marker.[1][2][3] Its presence, even at trace levels, can significantly influence the sensory profile of beverages like wine and whiskey and its detection in environmental samples is crucial for monitoring pollution.[4][5] The inherent volatility and reactivity of this phenol necessitate extraction methods that are not only efficient in terms of recovery but also gentle enough to prevent analyte degradation. The complexity of matrices in which this compound is often found, such as wine or soil, further underscores the need for selective and robust extraction techniques.[4][6]
This guide will dissect and compare the following extraction methodologies:
-
Liquid-Liquid Extraction (LLE): A traditional, yet widely used technique based on the partitioning of the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A versatile method that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-less technique that samples the volatile and semi-volatile analytes from the headspace above a sample.
-
Ultrasound-Assisted Extraction (UAE): An energy-based method that employs acoustic cavitation to enhance the extraction of analytes from solid and liquid samples.
-
Microwave-Assisted Extraction (MAE): A technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique is a critical decision that balances several factors including recovery, selectivity, speed, cost, and environmental impact. The following table summarizes the key performance metrics for the discussed techniques, drawing from literature on phenolic compound extraction. It is important to note that direct comparative studies for this compound across all these techniques are limited; therefore, some data is extrapolated from studies on similar volatile phenols.
| Technique | Principle | Typical Recovery (%) | Extraction Time | Solvent Consumption | Selectivity | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | 85 - 115[6] | 30 - 60 min | High | Moderate | Simple, well-established | Emulsion formation, large solvent usage, labor-intensive |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | > 90[4][7] | 15 - 30 min | Low to Moderate | High | High selectivity, automation potential, reduced solvent use | Can be complex to optimize, potential for sorbent-analyte irreversible binding |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes onto a coated fiber in the headspace | High (method dependent)[8][9] | 15 - 60 min | None (solvent-less) | High | Solvent-free, simple, sensitive, easily automated | Fiber fragility and cost, matrix effects can be significant |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhancing mass transfer | High (matrix dependent)[10][11] | 5 - 30 min | Low to Moderate | Moderate | Fast, efficient for solid samples, reduced solvent and temperature | Potential for analyte degradation, equipment cost |
| Microwave-Assisted Extraction (MAE) | Microwave heating of solvent and sample to accelerate extraction | High (matrix dependent)[12][13] | 2 - 15 min | Low | Moderate | Very fast, reduced solvent consumption | Requires specialized equipment, potential for thermal degradation of analytes |
In-Depth Methodologies and Experimental Protocols
A profound understanding of the "why" behind each step is crucial for successful and reproducible extractions. This section provides detailed, step-by-step protocols for each technique, accompanied by an explanation of the critical parameters and their impact on the extraction of this compound.
Liquid-Liquid Extraction (LLE)
LLE operates on the principle of differential solubility. For a phenolic compound like this compound, adjusting the pH of the aqueous sample is a critical step to ensure it is in a non-ionized state, thereby maximizing its partitioning into an organic solvent.[6][14]
-
Sample Preparation: To a 100 mL aqueous sample in a separatory funnel, add a suitable internal standard. Acidify the sample to a pH ≤ 2 with concentrated hydrochloric acid to ensure the protonation of the phenolic hydroxyl group.
-
Solvent Addition: Add 30 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).[4][6] The choice of solvent is critical; it should have a high affinity for this compound and be immiscible with water.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The denser layer (typically the organic solvent) will be at the bottom.
-
Collection: Carefully drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent to ensure quantitative recovery.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. The extract can then be concentrated to a smaller volume before analysis.[6]
A [label="1. Sample Preparation\n(Aqueous Sample + Acid)"]; B [label="2. Add Immiscible\nOrganic Solvent"]; C [label="3. Shake to Partition Analyte"]; D [label="4. Allow Phases to Separate"]; E [label="5. Collect Organic Layer"]; F [label="6. Repeat Extraction"]; G [label="7. Dry and Concentrate"]; H [label="Analysis (e.g., GC-MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F [label="2x"]; E -> G [style=invis]; F -> C; G -> H; }
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE offers a more selective and efficient alternative to LLE, particularly for complex matrices.[4] The choice of sorbent is paramount. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18-silica or a polymeric sorbent) is typically employed.[7]
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH ≤ 2). This step activates the sorbent.
-
Sample Loading: Load the acidified aqueous sample (up to 1 L) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. The this compound will be retained on the sorbent.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent like methanol or acetonitrile into a collection tube.
-
Final Preparation: The eluate can be directly analyzed or further concentrated if necessary.
A [label="1. Condition SPE Cartridge\n(Methanol, Water)"]; B [label="2. Load Sample"]; C [label="3. Wash Cartridge\n(Remove Impurities)"]; D [label="4. Dry Sorbent"]; E [label="5. Elute Analyte\n(Organic Solvent)"]; F [label="Analysis (e.g., GC-MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Solid-Phase Extraction Workflow
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful, solvent-free technique for the analysis of volatile and semi-volatile compounds. The selection of the SPME fiber coating is critical for achieving high sensitivity and selectivity. For volatile phenols like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed-mode polarity.[8]
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL of wine) or a known weight of the solid sample into a headspace vial. Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.[8] Add an appropriate internal standard.
-
Incubation: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the analytes to adsorb onto the fiber coating.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph (GC), where the analytes are thermally desorbed onto the analytical column.
A [label="1. Sample in Vial\n(+ Salt, Internal Standard)"]; B [label="2. Incubate to Equilibrate\nHeadspace"]; C [label="3. Expose SPME Fiber\nto Headspace"]; D [label="4. Retract Fiber"]; E [label="5. Desorb in GC Inlet"]; F [label="Analysis (GC-MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
HS-SPME Workflow
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting the sample matrix to release the analytes.[10][11][15]
-
Sample Preparation: Place a known amount of the powdered solid sample (e.g., 1 g of soil) into an extraction vessel.
-
Solvent Addition: Add a specific volume of a suitable extraction solvent (e.g., 10 mL of methanol/water mixture).
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic energy at a specific frequency (e.g., 20 kHz) and power for a defined time (e.g., 15 minutes). The temperature of the extraction should be controlled.
-
Separation: After sonication, separate the solid residue from the extract by centrifugation or filtration.
-
Repeat Extraction: The solid residue can be re-extracted with fresh solvent to ensure complete recovery.
-
Analysis: The combined extracts can be analyzed directly or after a clean-up step if necessary.
A [label="1. Sample + Solvent\nin Vessel"]; B [label="2. Apply Ultrasonic\nEnergy (Sonication)"]; C [label="3. Separate Solid\nfrom Extract"]; D [label="4. Collect Extract"]; E [label="Analysis"];
A -> B; B -> C; C -> D; D -> E; }
Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and sample matrix. This localized heating accelerates the desorption of analytes from the matrix into the solvent, significantly reducing extraction times.[12][13]
-
Sample Preparation: Place a known amount of the solid sample into a microwave-transparent extraction vessel.
-
Solvent Addition: Add a suitable solvent with a high dielectric constant (e.g., ethanol/water mixture) to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extraction system. Apply a specific microwave power for a short duration (e.g., 500 W for 5 minutes). The temperature and pressure inside the vessel should be monitored.
-
Cooling: After extraction, allow the vessel to cool to room temperature.
-
Separation: Separate the solid residue from the extract by filtration or centrifugation.
-
Analysis: The extract can then be analyzed.
A [label="1. Sample + Solvent\nin Microwave Vessel"]; B [label="2. Apply Microwave\nEnergy"]; C [label="3. Cool Vessel"]; D [label="4. Separate Solid\nfrom Extract"]; E [label="5. Collect Extract"]; F [label="Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Microwave-Assisted Extraction Workflow
Conclusion and Recommendations
The optimal extraction technique for this compound is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, sample throughput, and available resources.
-
For routine analysis of liquid samples with moderate complexity , LLE remains a viable, albeit solvent-intensive, option.
-
When high selectivity and reduced solvent consumption are critical , particularly for complex aqueous matrices, SPE is the superior choice and is amenable to automation.
-
For the analysis of volatile and semi-volatile fractions , especially when solvent-free methods are preferred, HS-SPME offers excellent sensitivity and simplicity.
-
For the rapid extraction from solid matrices , both UAE and MAE provide significant advantages in terms of speed and reduced solvent usage, with MAE often being the faster of the two.
It is imperative to validate the chosen method for your specific application and matrix to ensure the accuracy and reliability of your results. This guide serves as a foundational resource to inform your decision-making process, empowering you to select the most appropriate extraction strategy for your analytical challenges.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-ethyl-2-methyl phenol, 2219-73-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An organic solvent-free microwave-assisted extraction of some priority pollutants of phenols in lake sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Water Ultrasound-Assisted Extraction of Polyphenol Compounds from Brewer’s Spent Grain: Kinetic Study, Extract Characterization, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Enzymatic Degradation of 4-Ethyl-2-methylphenol Against Other Phenolics
Introduction
Phenolic compounds are a significant class of environmental pollutants, often originating from industrial wastewater, and posing a considerable threat to ecosystems and human health.[1][2] The enzymatic degradation of these compounds presents a green and efficient alternative to conventional physicochemical remediation methods.[3][4] Enzymes such as laccases, peroxidases, and tyrosinases, offer high specificity and catalytic efficiency under mild conditions, making them ideal candidates for bioremediation.[1][2][5][6] This guide provides a comprehensive framework for benchmarking the enzymatic degradation of a target phenolic compound, 4-Ethyl-2-methylphenol, against other structurally related phenolics. By understanding the comparative degradation kinetics and efficiencies, researchers can select the most effective enzymatic treatment strategy for specific industrial effluents.
This guide is structured to provide not only the "how" but also the "why" behind the experimental design and protocols. We will delve into the rationale for selecting specific enzymes and phenolic compounds for comparison, detail the step-by-step methodologies for conducting the degradation experiments, and provide a framework for analyzing and interpreting the results. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools to conduct their own robust and insightful comparative studies.
Experimental Design: A Strategic Approach to Benchmarking
A well-designed experiment is the cornerstone of a reliable comparative study. The choices made at this stage will directly impact the quality and interpretability of the data. Here, we outline the key considerations for designing a robust benchmarking experiment for the enzymatic degradation of phenolic compounds.
Rationale for Enzyme and Substrate Selection
The selection of enzymes and phenolic compounds for comparison is a critical first step. The goal is to create a scientifically sound basis for comparison that will yield meaningful insights into the degradation of this compound.
-
Enzyme Selection: Laccases, peroxidases, and tyrosinases are the primary enzymes utilized for the degradation of phenolic compounds.[2] Including representatives from each of these classes will provide a broad understanding of the enzymatic susceptibility of the target compound. For this guide, we will focus on commercially available and well-characterized enzymes to ensure reproducibility.
-
Laccase (from Trametes versicolor): A well-studied and robust enzyme known for its broad substrate specificity towards phenolic compounds.[7][8]
-
Horseradish Peroxidase (HRP): A classic peroxidase that utilizes hydrogen peroxide to oxidize a wide range of phenolic substrates.[1][3]
-
Mushroom Tyrosinase: A copper-containing enzyme that catalyzes the oxidation of monophenols and o-diphenols.[5][9]
-
-
Phenolic Compound Selection: The choice of comparator phenolics should be based on structural similarity to this compound. This allows for a more direct investigation of how specific functional groups and their positions on the aromatic ring influence enzymatic degradation.
-
This compound (Target Compound): The focus of our study.
-
Phenol (Parent Compound): Provides a baseline for comparison.
-
p-Cresol (Methyl-substituted): To assess the effect of a single methyl group.
-
4-Ethylphenol (Ethyl-substituted): To isolate the effect of the ethyl group.
-
2,4-Dimethylphenol (Di-methyl substituted): To compare the effect of two methyl groups versus a methyl and an ethyl group.
-
Experimental Workflow
The overall experimental workflow is designed to be a self-validating system, with clear steps from initial setup to final data analysis.
Caption: A streamlined workflow for the enzymatic degradation experiment.
Materials and Methods
This section provides detailed, step-by-step protocols for conducting the comparative enzymatic degradation study. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
Materials
-
This compound (≥98% purity)
-
Phenol (≥99% purity)
-
p-Cresol (≥99% purity)
-
4-Ethylphenol (≥98% purity)
-
2,4-Dimethylphenol (≥98% purity)
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Horseradish Peroxidase (HRP) (≥250 U/mg)
-
Mushroom Tyrosinase (≥1000 U/mg)
-
Hydrogen peroxide (30% w/w)
-
Sodium acetate buffer (pH 5.0)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
-
Syringe filters (0.22 µm)
Protocol 1: Preparation of Stock Solutions
-
Phenolic Compound Stock Solutions (10 mM): Accurately weigh and dissolve the appropriate amount of each phenolic compound in methanol to prepare a 10 mM stock solution. Store at 4°C in amber vials.
-
Enzyme Stock Solutions:
-
Laccase: Prepare a 1 mg/mL stock solution in sodium acetate buffer (pH 5.0).
-
HRP: Prepare a 1 mg/mL stock solution in phosphate buffer (pH 7.0).
-
Tyrosinase: Prepare a 1 mg/mL stock solution in phosphate buffer (pH 7.0).
-
Store all enzyme solutions at 4°C and prepare fresh daily.
-
-
Hydrogen Peroxide Solution (10 mM): Prepare a 10 mM working solution of H₂O₂ by diluting the 30% stock solution in phosphate buffer (pH 7.0). Prepare fresh before each experiment.
Protocol 2: Enzymatic Degradation Assay
-
Reaction Setup: In a 2 mL microcentrifuge tube, combine the following:
-
Buffer (Sodium acetate for laccase, phosphate for HRP and tyrosinase): 880 µL
-
Phenolic compound stock solution: 100 µL (final concentration: 1 mM)
-
For HRP reactions, add 10 µL of 10 mM H₂O₂.
-
-
Initiation of Reaction: Add 10 µL of the respective enzyme stock solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 25°C with gentle shaking.
-
Time-point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 100 µL aliquot to a vial containing 900 µL of methanol to quench the enzymatic reaction.
-
Sample Preparation for Analysis: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of phenolic compounds.[10][11][12][13] A starting condition of 30% acetonitrile, ramping to 70% over 15 minutes, is a good starting point for method development.
-
Detection: Monitor the elution of the phenolic compounds at their respective maximum absorbance wavelengths (typically around 270-280 nm).[12]
-
Quantification: Create a calibration curve for each phenolic compound using standards of known concentrations. The concentration of the phenolic compound in the experimental samples can then be determined by comparing their peak areas to the calibration curve.
Visualizing the Laccase-Mediated Degradation Pathway
Caption: General mechanism of laccase-catalyzed phenol oxidation.[6][7]
Results: A Comparative Analysis
The data obtained from the enzymatic degradation experiments should be compiled and presented in a clear and concise manner to facilitate comparison. A tabular format is highly recommended for this purpose.
Table 1: Comparative Degradation of Phenolic Compounds by Different Enzymes
| Phenolic Compound | Enzyme | Degradation Efficiency (%) after 120 min | Initial Degradation Rate (µM/min) |
| This compound | Laccase | 85 | 12.5 |
| HRP | 92 | 15.8 | |
| Tyrosinase | 65 | 8.2 | |
| Phenol | Laccase | 70 | 9.1 |
| HRP | 80 | 11.3 | |
| Tyrosinase | 55 | 6.7 | |
| p-Cresol | Laccase | 78 | 10.5 |
| HRP | 88 | 13.2 | |
| Tyrosinase | 60 | 7.5 | |
| 4-Ethylphenol | Laccase | 82 | 11.8 |
| HRP | 90 | 14.5 | |
| Tyrosinase | 62 | 7.9 | |
| 2,4-Dimethylphenol | Laccase | 75 | 9.8 |
| HRP | 85 | 12.1 | |
| Tyrosinase | 58 | 7.1 |
Note: The data presented in this table is illustrative and intended to demonstrate how results can be presented. Actual experimental results may vary.
Discussion: Interpreting the Results
Structure-Activity Relationship
The observed differences in the degradation of the phenolic compounds can be attributed to their molecular structure. The presence, position, and nature of substituent groups on the phenolic ring significantly influence their susceptibility to enzymatic attack.
-
Electron-donating groups such as alkyl groups (-CH₃, -C₂H₅) generally enhance the rate of enzymatic oxidation.[14] This is consistent with the higher degradation rates observed for the substituted phenols compared to the parent phenol molecule.
-
Steric hindrance can also play a role. The position of the substituent groups relative to the hydroxyl group can affect the accessibility of the enzyme's active site. For instance, the degradation of 2,4-Dimethylphenol might be slightly lower than that of 4-Ethylphenol due to the presence of two methyl groups, which could create more steric hindrance.
Enzyme Specificity and Efficiency
The results also highlight the differences in the catalytic efficiency and substrate specificity of the three enzymes.
-
HRP generally exhibits the highest degradation efficiency for all the tested compounds. This is likely due to its powerful oxidative mechanism involving the generation of highly reactive radical species.[3][15]
-
Laccase also shows good activity towards all the phenolic compounds, demonstrating its broad substrate specificity. The efficiency of laccase can be further enhanced by the addition of mediators.[16]
-
Tyrosinase displays the lowest degradation efficiency among the three enzymes. This could be due to its more specific substrate requirements, often favoring monophenols that can be hydroxylated before oxidation.[5][17]
Visualizing the Relationship Between Substrate Structure and Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Horseradish Peroxidase for Phenol Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Phenolic Compounds Using Laccase or Peroxidase Enzymatic Treatment [auetd.auburn.edu]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of commercial 4-Ethyl-2-methylphenol standards
An In-Depth Comparative Guide to the Purity Assessment of Commercial 4-Ethyl-2-methylphenol Standards
Introduction: The Imperative of Purity in High-Stakes Research
In the fields of pharmaceutical development, agrochemical synthesis, and flavor science, the chemical identity and purity of a starting material are not mere details—they are foundational pillars upon which the integrity of all subsequent work rests. This compound (CAS 2219-73-0), a substituted phenol with significant applications, is no exception.[1] Whether it serves as a precursor in the synthesis of a novel therapeutic agent or as a reference standard for environmental analysis, its purity is paramount. The presence of even minor impurities, such as structural isomers or residual reactants, can lead to unpredictable reaction kinetics, altered biological activity, and erroneous analytical results.
This guide, authored from the perspective of a senior application scientist, provides a comprehensive framework for assessing the purity of commercial this compound standards. We move beyond simple protocol recitation to explain the causality behind our analytical choices, offering a robust, self-validating system for researchers, scientists, and quality control professionals. Here, we present a multi-modal analytical approach, leveraging the distinct strengths of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complemented by Mass Spectrometry (MS) for definitive identification.
Understanding the Impurity Profile: What to Look For
The most common industrial synthesis of this compound involves the Friedel-Crafts alkylation of o-cresol using an ethylating agent.[1] This synthetic route inherently presents the risk of several types of impurities:
-
Isomeric Impurities: Positional isomers are often the most challenging to separate and identify. Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, ethylation can occur at other positions, leading to isomers like 2-ethyl-4-methylphenol, 6-ethyl-2-methylphenol, or di-ethylated products.
-
Residual Starting Materials: Incomplete reactions can leave residual o-cresol.
-
Solvent and Reagent Residues: Impurities from the manufacturing process, including solvents or catalysts, may be present.
A rigorous purity assessment must therefore be capable of separating and quantifying these structurally similar compounds.
The Analytical Strategy: An Orthogonal Approach
No single analytical technique is infallible. A trustworthy purity assessment relies on an orthogonal approach, using two or more methods that separate compounds based on different chemical principles. For this compound, we advocate for the complementary use of Gas Chromatography and Reversed-Phase High-Performance Liquid Chromatography.
-
Gas Chromatography (GC): This is the premier technique for analyzing volatile and semi-volatile compounds like phenols.[2] Separation is based on the compound's boiling point and its interaction with the stationary phase. Its high resolving power is ideal for separating closely related isomers.
-
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, separation is governed by the analyte's hydrophobicity.[3] This provides a different separation mechanism compared to GC, offering a valuable cross-validation of the purity results.
The overall analytical workflow is designed to ensure comprehensive characterization and validation.
Caption: Overall workflow for the comprehensive purity assessment of this compound standards.
Experimental Protocols
The following protocols are designed to be self-validating systems. System suitability checks are built in to ensure the instrumentation is performing correctly before sample analysis, guaranteeing the trustworthiness of the results.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Causality: We use a non-polar "5% phenyl" type capillary column, which is an industry standard for general-purpose separations and provides excellent resolution for substituted phenols based on differences in their boiling points and polarity.[4] Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and near-uniform response factor for hydrocarbons, making it ideal for area-percent purity calculations.[5]
Detailed Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound standard into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane to create a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by performing a 1:10 dilution of the stock solution with hexane to a final concentration of 100 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector (FID): 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N₂) ~25 mL/min.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the 100 µg/mL working solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of this compound must be ≤ 2.0%. The peak tailing factor should be between 0.9 and 1.5.
-
-
Analysis and Data Processing:
-
Inject the working solution in triplicate.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For impurity identification, couple the GC to a Mass Spectrometer (see confirmatory analysis). The NIST WebBook provides reference mass spectra for this compound.[6][7]
-
Caption: Step-by-step workflow for GC-FID purity analysis.
Protocol 2: Orthogonal Purity Determination by RP-HPLC-UV
Causality: This method provides a secondary, independent measure of purity. We use a C18 stationary phase, which separates compounds based on their hydrophobicity.[8] This is fundamentally different from the GC separation, which is based on volatility. An acidic mobile phase (using phosphoric acid) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and reproducible retention times. UV detection at 280 nm is selected as it is a common wavelength for the analysis of phenolic compounds.[9]
Detailed Methodology:
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Sample Diluent: 60:40 (v/v) Acetonitrile:Water.
-
Prepare a working solution of this compound at approximately 100 µg/mL in the sample diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-1 min: 60% B
-
1-10 min: 60% to 85% B
-
10-12 min: 85% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
-
System Suitability:
-
Perform five replicate injections of the 100 µg/mL working solution.
-
Acceptance Criteria: %RSD for retention time ≤ 1.0%; %RSD for peak area ≤ 2.0%. Tailing factor between 0.9 and 1.5.
-
-
Analysis and Data Processing:
-
Inject the working solution in triplicate.
-
Calculate purity using the area normalization method, identical to the GC analysis.
-
Comparative Data Analysis
To illustrate the application of these methods, we present hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Vendor A Standard | Vendor B Standard | Vendor C Standard |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, yellowish liquid |
| GC-FID Purity (% Area) | 99.85% | 97.21% | 98.90% |
| Primary Impurity (GC) | Unknown @ RRT 1.05 (0.08%) | Isomer @ RRT 1.12 (2.55%) | o-cresol @ RRT 0.78 (0.85%) |
| HPLC-UV Purity (% Area) | 99.81% | 97.35% | 98.82% |
| Primary Impurity (HPLC) | Unknown @ RRT 1.08 (0.11%) | Isomer @ RRT 1.15 (2.41%) | o-cresol @ RRT 0.65 (0.91%) |
| Purity Cross-Validation | Excellent (<0.1% deviation) | Excellent (<0.2% deviation) | Excellent (<0.1% deviation) |
Interpretation and Expert Insights
-
Vendor A: This standard exhibits excellent purity by both orthogonal methods. The close agreement between GC and HPLC results provides high confidence in the >99.8% purity value. The minor unknown impurity would be a candidate for structural elucidation by GC-MS.
-
Vendor B: This standard shows a significant impurity (~2.5%) that is well-resolved by both GC and HPLC. The relative retention times (RRTs) suggest it is a less volatile (later eluting in GC) and more hydrophobic (later eluting in RP-HPLC) isomer. GC-MS analysis would be critical to confirm its identity, which is likely a related ethyl-methylphenol isomer. This level of isomeric impurity could be problematic for applications requiring high specificity.
-
Vendor C: The primary impurity is identified as residual o-cresol, a starting material. This is confirmed by running a known standard of o-cresol. While the overall purity is high, the presence of a reactive starting material could interfere with downstream chemical reactions. The yellowish color may also indicate the presence of trace oxidation products.
Conclusion
The rigorous assessment of commercial chemical standards is a non-negotiable aspect of scientific integrity. This guide demonstrates that a multi-technique, orthogonal approach is essential for a comprehensive and trustworthy evaluation of this compound purity. By combining the high-resolution separation of Gas Chromatography with the alternative selectivity of Reversed-Phase HPLC, and confirming identities with Mass Spectrometry, researchers can build a complete and reliable profile of their starting materials. This validated approach ensures that the purity stated on the label is substantiated by robust, verifiable experimental data, safeguarding the quality and reproducibility of your research.
References
- 1. This compound (2219-73-0) for sale [vulcanchem.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenol, 4-ethyl-2-methyl- [webbook.nist.gov]
- 7. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Ethyl-2-methylphenol
For the diligent researcher, the skilled scientist, and the pioneering drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethyl-2-methylphenol (CAS No. 2219-73-0), ensuring the safety of personnel and the protection of our environment. Our focus is not merely on the "how," but the "why," grounding each step in scientific principles and regulatory necessity.
Understanding the Compound: Hazard Profile of this compound
Before we delve into disposal protocols, a thorough understanding of the inherent risks associated with this compound is paramount. This ortho-cresol derivative is a versatile compound, but it demands respect.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, whenever handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood.
The Regulatory Landscape: Navigating EPA and Local Requirements
The disposal of this compound is governed by a multi-tiered regulatory framework, primarily under the purview of the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] It is crucial to recognize that state and local regulations may be more stringent than federal mandates. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Classification: The First Critical Step
Under RCRA, a chemical waste is deemed hazardous if it is either a "listed" waste or exhibits one or more "characteristic" hazardous properties.
1. Characteristic Wastes:
While this compound is not explicitly listed, it is the generator's responsibility to determine if the waste exhibits any of the four hazardous characteristics:
| Characteristic | Description | Relevance to this compound |
| Ignitability (D001) | Liquids with a flashpoint below 140°F (60°C).[6] | The flash point of this compound is approximately 98.1°C (209°F), so it is not typically considered ignitable.[4] |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6] | As a phenol, it is weakly acidic and unlikely to meet the corrosivity characteristic on its own. |
| Reactivity (D003) | Wastes that are unstable, explosive, or can generate toxic gases.[6] | This compound is not known to be reactive under normal conditions. |
| Toxicity (D004-D043) | Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater. | A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if the waste is toxic. |
2. Listed Wastes:
The EPA maintains several lists of hazardous wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists). While this compound is not individually listed on the P or U lists, the waste stream it is a part of could potentially fall under a listed category. For instance, if it were a spent solvent mixture, it could fall under an F-listed code.[7][8][9] Wastes from the production of phenol/acetone from cumene are listed as K022.[8][10]
The Causality: The burden of proof for waste classification lies with the generator. Incorrect classification can lead to significant legal and financial repercussions. A thorough understanding of the processes that generated the waste is essential for accurate classification.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Collection and Containerization
-
Dedicated Container: Designate a specific, chemically resistant container for this compound waste. Glass or polyethylene containers are generally suitable.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive - Eye Damage").
-
Secure Closure: Ensure the container has a tight-fitting lid to prevent spills and the release of vapors. Keep the container closed at all times, except when adding waste.
Step 2: Segregation of Waste
-
Incompatible Materials: this compound should be segregated from strong oxidizing agents, strong acids, and bases to prevent potentially violent reactions.
-
Rationale: The principle of chemical compatibility is paramount in waste storage. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or even explosions, posing a severe safety risk.
Step 3: On-Site Storage
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Accumulation Time Limits: Be aware of the EPA's accumulation time limits for hazardous waste, which vary depending on your generator status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup.
-
Waste Manifest: Your EHS department will handle the preparation of the hazardous waste manifest, a legal document that tracks the waste from its point of generation to its final disposal facility.
Step 5: Final Disposal Method
-
High-Temperature Incineration: The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[11]
-
Scientific Justification: Incineration at high temperatures ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components such as carbon dioxide and water. This method effectively eliminates the toxicity and environmental persistence of the compound.
Alternative (Wastewater) Treatment Methods (Not for Concentrated Waste):
For dilute aqueous solutions containing phenolic compounds, several treatment technologies exist, though these are generally applied on an industrial scale and are not suitable for the direct disposal of laboratory waste. These include:
-
Chemical Oxidation: Processes like ozonation or Fenton's reaction can break down phenols in wastewater.[12][13]
-
Adsorption: Using activated carbon can effectively remove phenols from water.[12][14][15]
-
Biodegradation: Utilizing microorganisms to metabolize phenolic compounds is an environmentally friendly approach for treating contaminated water.[12][16]
Prohibited Disposal Methods:
-
Drain Disposal: Under no circumstances should this compound be poured down the drain. Its toxicity can harm aquatic life and disrupt wastewater treatment processes.
-
Landfill: Direct landfilling of untreated hazardous chemical waste is prohibited by the EPA's Land Disposal Restrictions (LDRs).[17]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. This compound | C9H12O | CID 34857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB018470) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. actenviro.com [actenviro.com]
- 7. media.suweb.site [media.suweb.site]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. adem.alabama.gov [adem.alabama.gov]
- 11. youtube.com [youtube.com]
- 12. saltworkstech.com [saltworkstech.com]
- 13. The Best Phenol Removal Systems for Industrial Wastewater [mellifiq.com]
- 14. mdpi.com [mdpi.com]
- 15. iwaponline.com [iwaponline.com]
- 16. Three methods for Removal Phenolic Compounds from Wastewater-Zhengzhou Kerton Chemical Co., Ltd [kerton-industry.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
